Pamoic acid disodium
説明
特性
分子式 |
C23H14Na2O6 |
|---|---|
分子量 |
432.3 g/mol |
IUPAC名 |
disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H16O6.2Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChIキー |
YGLLICRFEVEWOZ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Disodium Pamoate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium pamoate monohydrate, the disodium salt of pamoic acid, is a critical excipient in the pharmaceutical industry, primarily utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This property is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations, which offer the benefits of reduced dosing frequency, improved patient compliance, and potentially enhanced therapeutic outcomes.[1][2] This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of disodium pamoate monohydrate, offering detailed experimental protocols, in-depth analysis of its physicochemical properties, and a discussion of its primary application in drug delivery.
Introduction
Pamoic acid, also known as embonic acid, is a naphthoic acid derivative capable of forming stable, poorly soluble salts with basic drug molecules.[1][3] The disodium salt, particularly in its monohydrate form (C₂₃H₁₆Na₂O₇, MW: 450.34 g/mol ), has garnered significant attention in drug development.[1][3] The formation of a pamoate salt with an API drastically reduces its aqueous solubility, a key factor in creating depot formulations for sustained drug release.[1][2] This guide will delve into the synthesis of disodium pamoate monohydrate via a neutralization reaction and its subsequent characterization using a suite of analytical techniques.
Synthesis and Manufacturing
The synthesis of disodium pamoate monohydrate is typically achieved through the neutralization of pamoic acid with a sodium-containing base, followed by controlled crystallization to isolate the monohydrate form.[1]
Synthesis of Pamoic Acid (Precursor)
The primary synthetic route to pamoic acid involves the condensation reaction between 3-hydroxy-2-naphthoic acid and formaldehyde.[4] An optimized industrial synthesis method employs N,N-dimethylformamide (DMF) as the reaction medium, which provides superior control over reaction conditions and yields.[4]
Synthesis of Disodium Pamoate Monohydrate
The most common method for synthesizing disodium pamoate monohydrate is the neutralization of pamoic acid with sodium hydroxide.[4]
Industrial Scale Manufacturing Considerations
On an industrial scale, the synthesis involves reacting 3-hydroxy-2-naphthoic acid and paraformaldehyde in N,N-dimethylformamide (DMF), followed by the addition of a catalyst and sulfuric acid.[3] The subsequent neutralization with sodium hydroxide must be carefully controlled to ensure complete salt formation and desired crystal properties.[5]
Key process parameters to control during scale-up include:
-
pH: Maintaining the correct pH is crucial for complete salt formation and preventing impurities. The pH is typically maintained between 7-8 during neutralization.[4][5]
-
Temperature: Reaction temperature affects reaction kinetics and solubility, which in turn influences crystallization.[5] Crystallization temperatures between 10-25°C are favorable for monohydrate formation.[4]
-
Stoichiometry of Reactants: The molar ratio of pamoic acid to the sodium source must be precise to ensure complete conversion.[5]
-
Agitation Rate: Proper mixing is essential for homogeneity, heat transfer, and influencing crystal size and morphology.[5]
-
Addition Rate of Reactants: Controlled addition can prevent localized high concentrations, which could lead to impurities or undesirable crystal characteristics.[5]
Experimental Protocols
Laboratory Scale Synthesis of Disodium Pamoate Monohydrate
Materials:
-
Pamoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.[1]
-
Reaction: In a reaction vessel, suspend pamoic acid in deionized water. Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of NaOH (2 moles of NaOH for every 1 mole of pamoic acid) is required for complete neutralization.[1]
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The suspension should dissolve to form a clear solution of disodium pamoate.[3]
-
Crystallization: Cool the reaction mixture to 10-25°C to induce crystallization of the monohydrate form.[3] For enhanced control over crystal morphology, a mixture of ethanol and water can be utilized as the crystallization solvent.[3]
-
Isolation: Collect the precipitated crystals by filtration (e.g., using a Buchner funnel).[1]
-
Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final disodium pamoate monohydrate product.[1]
Physicochemical Characterization
Comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized disodium pamoate monohydrate.[1]
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Key Parameters & Expected Results |
| FTIR Spectroscopy | Identification of functional groups. | Broad O-H stretch, characteristic aromatic C-H and C=C stretches, and carboxylate stretches. |
| ¹H NMR Spectroscopy | Structural elucidation. | Aromatic protons (~7.0-8.0 ppm in D₂O), Methylene bridge protons (~4.0 ppm in D₂O).[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination. | A C18 reverse-phase column with a gradient of acetonitrile and water with an acidic modifier is typically used.[1] Detection is often performed at 237 nm and 370 nm.[1] |
Solid-State and Thermal Analysis
| Technique | Purpose | Key Parameters & Expected Results |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline nature of the material. | A representative PXRD pattern for disodium pamoate monohydrate exhibits sharp peaks, indicating a high degree of crystallinity.[1] |
| Thermogravimetric Analysis (TGA) | Determines the hydration state. | A weight loss of approximately 4% (corresponding to one molecule of water) is expected upon heating, typically in the range of 100-150°C.[1] |
| Differential Scanning Calorimetry (DSC) | Evaluates thermal stability. | An endothermic peak corresponding to the dehydration process should be observed in the same temperature range as the weight loss in the TGA.[1] |
| Particle Size Analysis | Determines particle size distribution, which is critical for injectable suspensions. | Techniques include laser diffraction, sieve analysis, and optical microscopy.[6] For injectable formulations, typically 99% of particles should be less than 20 µm.[7] |
Application in Sustained-Release Drug Delivery
The primary application of disodium pamoate monohydrate is in the formation of poorly soluble drug-pamoate salts, which is the cornerstone of many long-acting injectable formulations.[1]
Mechanism of Sustained Release
The sustained-release mechanism is primarily driven by a dissolution-rate-limited absorption process.[8] After intramuscular injection, the drug-pamoate salt forms a depot at the injection site. The sparingly soluble salt slowly dissolves into the surrounding interstitial fluid, after which it dissociates into the active drug and the pamoate counterion. The free drug is then absorbed into the systemic circulation.[2]
Biological Activity of Pamoic Acid
While disodium pamoate monohydrate primarily functions as an excipient, its parent compound, pamoic acid, has been identified as a potent agonist for the orphan G protein-coupled receptor 35 (GPR35).[9][10] Activation of GPR35 by pamoic acid initiates a Gαi/o-linked signaling cascade, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2.[9][11] This activity has been associated with antinociceptive effects.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Disodium pamoate monohydrate | 71607-30-2 | Benchchem [benchchem.com]
- 4. Buy Disodium pamoate monohydrate | 71607-30-2 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Enduring Utility of Pamoate Salts in Pharmaceutical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic modification of active pharmaceutical ingredients (APIs) to optimize their physicochemical and pharmacokinetic properties is a cornerstone of modern drug development. Among the various salt-formulation strategies, the use of pamoate, or embonate, salts has a long and successful history. This technical guide provides a comprehensive overview of the history, discovery, and pharmaceutical applications of pamoate salts. It delves into the detailed methodologies for their synthesis and characterization, presents quantitative data on their key physicochemical properties, and visually elucidates the mechanism of action of drugs delivered as pamoate salts through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the formulation and development of sustained-release and other modified-release drug products.
A Historical Perspective on Pamoate Salts
The journey of pamoate salts in pharmaceuticals began with the discovery of pamoic acid, also known as embonic acid. First described in 1892, its utility in forming sparingly soluble salts with basic nitrogenous compounds was quickly recognized and patented as early as 1929.[1] This unique characteristic of forming salts with low aqueous solubility laid the foundation for their extensive use in modifying drug release profiles.[1]
Early applications focused on creating a "depot" effect for localized action. A prime example is the anthelmintic agent pyrantel pamoate. Its poor solubility in the gastrointestinal tract allows for prolonged contact time with intestinal parasites, enhancing its efficacy while minimizing systemic absorption and potential side effects.[1]
The mid-20th century witnessed a significant expansion of pamoate salt technology into the realm of long-acting injectable (LAI) formulations. This innovation was driven by the need to improve patient compliance and provide sustained therapeutic effects for chronic conditions. The development of LAI antipsychotics, such as olanzapine pamoate, revolutionized the management of schizophrenia by enabling consistent medication release over several weeks from a single injection.[1][2]
Physicochemical Properties of Pamoate Salts
The therapeutic advantages of pamoate salts are intrinsically linked to their distinct physicochemical properties, most notably their significantly reduced aqueous solubility compared to hydrochloride or other salt forms. This low solubility is the primary driver for their application in sustained-release formulations. The large, hydrophobic nature of the pamoate anion contributes to the formation of a stable crystal lattice with basic drugs, leading to slower dissolution.
Below is a summary of key quantitative data for several pharmaceutical agents formulated as pamoate salts.
| Drug | Salt Form | Molecular Weight ( g/mol ) | Aqueous Solubility | Particle Size (for LAI) | Dissolution Rate | Stoichiometry (Drug:Pamoate) |
| Olanzapine | Pamoate Monohydrate | 718.82 | Practically insoluble in water[3][4] | Micron-sized crystals[4] | Slow dissolution over several weeks[4] | 1:1[5] |
| Paliperidone | Palmitate (ester, often in suspension) | 664.89 | - | d50: ~1-20 µm[6] | Particle size dependent; smaller particles dissolve faster[7] | N/A (ester) |
| Pyrantel | Pamoate | 594.68 | < 1 mg/mL at 19°C[1] | N/A (Oral Suspension) | Slow in GI tract | 1:1 |
| Donepezil | Pamoate | - | Very low solubility | - | Extended-release profile[8] | 1:1 or 2:1[8] |
| Rivastigmine | Pamoate | - | - | - | - | - |
| Memantine | Pamoate | - | - | - | - | - |
| Hydroxyzine | Pamoate | 563.5 | - | - | - | - |
Experimental Protocols
Synthesis of Pamoate Salts
The synthesis of pamoate salts is typically achieved through a salt metathesis reaction between the free base of the API and pamoic acid, or by reacting a salt of the API (e.g., hydrochloride) with a salt of pamoic acid (e.g., disodium pamoate).
Protocol 1: Synthesis of Olanzapine Pamoate Monohydrate [1][9]
Materials:
-
Olanzapine
-
Pamoic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of Olanzapine Solution: Prepare an aqueous solution of olanzapine by dissolving it in water with the addition of an acid, such as hydrochloric acid, to form the soluble olanzapine hydrochloride salt in situ.
-
Preparation of Disodium Pamoate Solution: Prepare an aqueous solution of pamoic acid by dissolving it in water with a stoichiometric amount of a base, such as sodium hydroxide, to form the soluble disodium pamoate salt.
-
Salt Formation: Slowly add the disodium pamoate solution to the olanzapine solution at room temperature with constant stirring.
-
Precipitation: Continue stirring the reaction mixture at the same temperature for a sufficient time to allow for the complete precipitation of the olanzapine pamoate monohydrate solid.
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing: Wash the isolated solid with deionized water to remove any unreacted starting materials and by-products.
-
Drying: Dry the solid under vacuum at a controlled temperature to obtain the final olanzapine pamoate monohydrate.
Protocol 2: Synthesis of Pyrantel Pamoate
Materials:
-
Pyrantel base
-
Pamoic acid
-
Suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolution: Dissolve the pyrantel base in a suitable organic solvent.
-
Pamoic Acid Addition: In a separate vessel, dissolve or suspend pamoic acid in the same solvent.
-
Reaction: Slowly add the pamoic acid solution/suspension to the pyrantel base solution with continuous stirring.
-
Precipitation: The pyrantel pamoate salt will precipitate out of the solution due to its low solubility.
-
Isolation and Purification: The precipitate is collected by filtration, washed with the solvent to remove impurities, and then dried.
Characterization of Pamoate Salts
Thorough characterization is crucial to confirm the identity, purity, stoichiometry, and solid-state properties of the synthesized pamoate salt.
Protocol 3: Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline structure and phase purity of the pamoate salt.
Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source.
Sample Preparation: A small amount of the powdered pamoate salt is gently packed into a sample holder.
Typical Instrument Parameters:
-
Voltage: 40-45 kV
-
Current: 40 mA
-
Scan Range (2θ): 2° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1-5°/min
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline solid. The peak positions and relative intensities are compared to reference patterns or used to identify different polymorphic forms. For example, crystalline donepezil pamoate (1:1) exhibits characteristic main peaks at 2-theta values of approximately 9.4, 14.8, 17.8, 22.0, and 22.3 degrees.[1]
Protocol 4: Thermal Analysis (DSC and TGA)
Objective: To determine the thermal properties, such as melting point, decomposition temperature, and the presence of hydrates or solvates.
Instrumentation: A simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) instrument.
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan.
Typical Instrument Parameters:
-
Temperature Range: 25°C to 400°C (or higher, depending on the expected decomposition temperature)
-
Heating Rate: 10°C/min
-
Atmosphere: Inert nitrogen purge (e.g., 50 mL/min)
Data Analysis:
-
TGA: The TGA thermogram plots weight loss as a function of temperature. A weight loss corresponding to the theoretical water content for a hydrate (e.g., ~4% for disodium pamoate monohydrate) is indicative of its presence.[5]
-
DSC: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. Endotherms typically correspond to melting, desolvation, or solid-solid transitions, while exotherms can indicate crystallization or decomposition.
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure and determine the stoichiometry of the drug to the pamoate counterion.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: The pamoate salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
Procedure:
-
Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the presence of both the drug molecule and the pamoate counterion. The stoichiometry is determined by comparing the integration of characteristic protons from the drug and the pamoate moiety.
Protocol 6: Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the pamoate salt, which is a critical quality attribute for injectable suspensions.
Instrumentation: A laser diffraction particle size analyzer.
Sample Preparation: The pamoate salt suspension is diluted in a suitable dispersant (e.g., water with a surfactant) to achieve an appropriate obscuration level.
Procedure:
-
The diluted suspension is circulated through the measurement cell of the instrument.
-
A laser beam is passed through the suspension, and the scattered light is detected by a series of detectors at various angles.
-
The instrument's software analyzes the scattering pattern to calculate the particle size distribution, typically reported as D10, D50 (median particle size), and D90 values.
Mechanism of Action and Signaling Pathways
Many drugs formulated as pamoate salts, particularly atypical antipsychotics like olanzapine and paliperidone, exert their therapeutic effects by modulating neurotransmitter signaling pathways in the brain. Their primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the antipsychotic effects on positive symptoms (e.g., hallucinations, delusions).[1] D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonism.
Serotonin 5-HT2A Receptor Signaling Pathway
Antagonism of 5-HT2A receptors, particularly in the mesocortical pathway, is thought to contribute to the efficacy of atypical antipsychotics against negative and cognitive symptoms of schizophrenia. 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. blossomanalysis.com [blossomanalysis.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 9. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Pamoic Acid Disodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamoic acid disodium, also known as disodium pamoate or embonate, is the disodium salt of pamoic acid.[1] It is a key excipient in the pharmaceutical industry, widely utilized as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs).[1][2] This property is fundamental to the development of long-acting injectable (LAI) and other sustained-release drug formulations.[1] The formation of a pamoate salt with a basic drug molecule significantly reduces its aqueous solubility, which is a critical factor in creating depot formulations that enable reduced dosing frequency and improved patient compliance.[1]
While traditionally considered an inactive excipient, recent research has identified pamoic acid and its salts as potent agonists of the orphan G protein-coupled receptor 35 (GPR35).[3][4] This discovery has opened new avenues for its potential therapeutic applications in conditions such as pain and inflammation.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to support its application in drug development.
Chemical Structure and Identification
This compound is chemically designated as disodium 4,4'-methylenebis(3-hydroxy-2-naphthoate).[5][6]
| Identifier | Value |
| IUPAC Name | disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate[7] |
| CAS Number | 6640-22-8[3][8] |
| Molecular Formula | C₂₃H₁₄Na₂O₆[3][7][8] |
| Molecular Weight | 432.33 g/mol [3][8][9] |
| Appearance | Pale yellow to yellow powder[2][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function in modifying the solubility and dissolution characteristics of APIs.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference |
| Melting Point | >300 °C[8] | [8] |
| Solubility in Water | 43 g/L at 20°C[8] | [8] |
| Solubility in Water | Soluble to 100 mM[3] | [3] |
| Solubility in DMSO | Soluble to 75 mM[3] | [3] |
| pKa (of Pamoic Acid) | pKa₁ = 2.51, pKa₂ = 3.1[10] | [10] |
Note: The pKa values are for the parent compound, pamoic acid. As a disodium salt, the carboxylic acid groups are fully ionized.
Stability
This compound is a stable compound under standard conditions. For long-term storage, it is recommended to keep it desiccated at room temperature.[2][3] Stability studies for pharmaceutical products containing pamoic acid salts should follow established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12] These studies typically involve long-term testing (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated testing (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to establish the shelf life and appropriate storage conditions for the final drug product.[11][12]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13][14]
Objective: To determine the equilibrium solubility of this compound in water.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound powder to a known volume of purified water in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with purified water to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Workflow for Solubility Determination:
Determination of Melting Point (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid substance.[16][17]
Objective: To determine the melting point of this compound.
Materials:
-
This compound powder (finely powdered and dried)
-
Capillary tubes (closed at one end)
-
Melting point apparatus with a heating block, thermometer, and viewing lens/camera[17][18]
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form.[17]
-
Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample. Tap the closed end of the tube on a hard surface to pack the powder down into a compact column of 2-4 mm in height.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[19]
-
-
Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle melts (completion). The melting point is typically reported as this range. For a high melting point substance like this compound, decomposition may be observed instead of a clear melting transition.[20]
Logical Diagram for Melting Point Determination:
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the dissociation constant (pKa) of a substance.[21][22] Since this compound is a salt, this method would typically be applied to the parent pamoic acid.
Objective: To determine the pKa values of pamoic acid.
Materials:
-
Pamoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for ionic strength adjustment
-
Purified water (degassed to remove CO₂)
-
pH meter with a glass electrode, calibrated with standard buffers
-
Automatic titrator or a burette
-
Stir plate and stir bar
Procedure:
-
Solution Preparation: Accurately weigh a known amount of pamoic acid and dissolve it in a known volume of purified water. Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the pamoic acid solution with the standardized NaOH solution, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like pamoic acid, there will be two equivalence points and two half-equivalence points.
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence points (peaks), and then find the pH at half of these volumes for the pKa values.
-
Mechanism of Action in Drug Formulation
The primary application of this compound in drug development is to create sustained-release formulations. This is achieved by forming a sparingly soluble salt with a basic API.
Signaling Pathway for Sustained Release Formulation:
This salt formation significantly reduces the dissolution rate of the API at the site of administration (e.g., in muscle tissue for an intramuscular injection), leading to a slow and sustained release of the drug into the systemic circulation. This results in a prolonged therapeutic effect and allows for less frequent dosing.
References
- 1. This compound | 6640-22-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. Pamoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. biosynth.com [biosynth.com]
- 7. Pamoic acid (disodium) | C23H14Na2O6 | CID 2723841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. パモン酸 二ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]
- 10. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. nano-lab.com.tr [nano-lab.com.tr]
- 17. Melting Point Test - CD Formulation [formulationbio.com]
- 18. westlab.com [westlab.com]
- 19. thinksrs.com [thinksrs.com]
- 20. Pamoic Acid [drugfuture.com]
- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 22. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of Pamoic Acid Disodium Salt: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients and their salts is a cornerstone of successful formulation. This in-depth technical guide provides a comprehensive overview of the solubility of pamoic acid disodium salt in various organic solvents, equipping you with the critical data and methodologies needed for your research and development endeavors.
This compound salt, a derivative of pamoic acid, is a key pharmaceutical excipient. It is frequently used to form sparingly soluble salts with active pharmaceutical ingredients (APIs), a technique instrumental in the development of long-acting injectable and other sustained-release drug formulations. This guide delves into its solubility profile, offering both quantitative data and detailed experimental protocols for its determination.
Quantitative Solubility Data
The solubility of this compound salt has been determined in several common solvents. The following table summarizes the available quantitative data, providing a clear comparison for formulation scientists.
| Solvent | Temperature | Solubility | Molar Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥28.6 mg/mL | - | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | - | 75 mM | [4] |
| Water | 20°C | 43 g/L | - | [1][5] |
| Water | Not Specified | ≥18 mg/mL | - | [1][3] |
| Water | Not Specified | - | 100 mM | [4] |
| Ethanol (EtOH) | Not Specified | Insoluble | - | [1][3] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is paramount in pharmaceutical development. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Equilibrium Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period until the concentration of the dissolved solute in the supernatant reaches a constant value.
Materials:
-
This compound salt
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, DMF)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess Solid: Add an excess amount of this compound salt to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Addition of Solvent: Accurately dispense a known volume of the selected organic solvent into the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a specific speed and time to facilitate separation.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilution (if necessary): Dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound salt in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of the compound in the specific solvent, expressed in units such as mg/mL or mol/L.
This protocol provides a robust framework for determining the equilibrium solubility of this compound salt. For regulatory submissions, it is crucial to adhere to guidelines provided by pharmacopeias such as the United States Pharmacopeia (USP).
Visualizing the Solubility Assessment Workflow
To further clarify the process of solubility determination, the following diagram outlines the key steps in a logical workflow.
Caption: A flowchart illustrating the key stages of determining the solubility of this compound salt.
This technical guide provides a foundational understanding of the solubility of this compound salt. For any specific application, it is recommended to perform experimental verification of solubility under the precise conditions of your formulation.
References
GPR35 Agonist Activity of Pamoic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the G-protein coupled receptor 35 (GPR35) agonist activity of pamoic acid and its derivatives. It consolidates quantitative data, details key experimental protocols, and illustrates the core signaling pathways involved, serving as a comprehensive resource for researchers in pharmacology and drug development.
Core Concepts: GPR35 and Pamoic Acid
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, pain perception, and cardiovascular function.[1][2] Its activation triggers intracellular signaling through both G protein-dependent and independent pathways.[1] Pamoic acid, a compound historically used as an excipient in pharmaceutical formulations to create long-acting depot injections, has been identified as a potent agonist of GPR35.[3][] This discovery has opened new avenues for investigating the therapeutic potential of targeting GPR35.
Quantitative Data: Agonist Potency and Efficacy
The agonist activity of pamoic acid and its derivatives at the GPR35 receptor has been quantified across various functional assays. The following tables summarize the key potency (EC50) values, providing a comparative overview.
Table 1: GPR35 Agonist Activity of Pamoic Acid and its Disodium Salt
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| Pamoic acid | GPR35 Agonist Activity | - | 79 | [5][6][7] |
| Pamoic acid disodium | GPR35 Agonist Activity | - | 79 | [8][9] |
| This compound | GPR35 Internalization | - | 22 | [6][8] |
| This compound | ERK1/2 Activation | - | 65 | [6][8] |
Table 2: GPR35 Agonist Activity of Pamoic Acid Derivatives
| Compound | Assay | Potency Fold-Lower than Pamoic Acid | Reference |
| 3-hydroxy-2-naphthoic acid | β-arrestin2-GFP | 1100 | [3] |
| 1,4-dihydroxy-2-naphthoic acid (DHNA) | β-arrestin2-GFP | 560 | [3] |
GPR35 Signaling Pathways Activated by Pamoic Acid
Pamoic acid-mediated activation of GPR35 initiates two primary signaling cascades: a G protein-dependent pathway and a β-arrestin-dependent pathway.
Gαi/o-Mediated Signaling
Upon agonist binding, GPR35 couples to the Gαi/o subfamily of heterotrimeric G proteins.[10] This interaction is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o proteins.[3][10] Activation of Gαi/o leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) cascade.[5][10] This pathway is implicated in anti-inflammatory responses by suppressing NF-κB-dependent inflammatory genes.[2][5]
β-Arrestin-Mediated Signaling
In addition to G protein coupling, agonist-bound GPR35 recruits β-arrestin-2.[1][3] This interaction is a crucial step in receptor desensitization and internalization.[2][11] The recruitment of β-arrestin also serves as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades.[2][12] The robust and direct nature of β-arrestin recruitment makes it an ideal readout for high-throughput screening of GPR35 agonists.[1]
Caption: GPR35 signaling pathways activated by pamoic acid.
Experimental Protocols
The characterization of pamoic acid and its derivatives as GPR35 agonists relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.
β-Arrestin Recruitment Assays
These assays are fundamental for quantifying agonist-induced GPR35 activation by measuring the translocation of β-arrestin to the receptor.
1. PathHunter® β-Arrestin Assay
This is a chemiluminescent enzyme fragment complementation (EFC) assay.
-
Cell Line: PathHunter® CHO-K1 GPR35 β-Arrestin cells.[1]
-
Principle: GPR35 is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist binding brings the two fragments into proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Cell Plating: Culture and harvest PathHunter® cells. Resuspend cells in the appropriate cell plating reagent and dispense into a 384-well white, solid-bottom plate.[13]
-
Compound Addition: Prepare serial dilutions of test compounds (e.g., pamoic acid). Add the diluted compounds to the cell plate.[1]
-
Incubation: Incubate the plate for 90 minutes at 37°C.[14]
-
Detection: Add PathHunter® detection reagent to each well.[1][14]
-
Data Acquisition: Incubate for 60 minutes at room temperature, protected from light, and read the chemiluminescent signal using a standard plate reader.[1][13]
-
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the agonist concentration. Normalize the data and fit to a four-parameter logistic equation to determine the EC50 value.[1]
2. Tango™ GPR35-bla U2OS β-Arrestin Recruitment Assay
This assay employs a β-lactamase reporter gene.
-
Cell Line: Tango™ GPR35-bla U2OS cells.[13]
-
Principle: GPR35 is fused to a transcription factor, which is linked to a protease cleavage site. β-arrestin is fused to the protease. Agonist-induced interaction brings the protease to the receptor, cleaving the transcription factor, which then translocates to the nucleus and activates the expression of a β-lactamase reporter gene.
-
Protocol:
-
Cell Plating: Seed Tango™ cells in a 384-well black, clear-bottom plate and incubate for 16-20 hours.[13][14]
-
Compound Addition: Add test compounds to the wells.[14]
-
Incubation: Incubate for 5 hours at 37°C in a 5% CO2 incubator.[14]
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate to each well.[13]
-
Incubation: Incubate at room temperature for 2 hours in the dark.[13][14]
-
Data Acquisition: Read fluorescence emission at 460 nm and 530 nm with excitation at 409 nm. The ratio of blue to green fluorescence indicates β-lactamase activity.[13]
-
Caption: Workflow for β-Arrestin Recruitment Assays.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the Gαi/o-dependent signaling pathway.
-
Principle: A quantitative immunoassay (e.g., ELISA or Western blot) is used to detect the phosphorylated form of ERK1/2 in cell lysates following agonist stimulation.
-
Protocol:
-
Cell Culture and Starvation: Culture cells expressing GPR35 (e.g., HEK293) to near confluency. Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the cells with various concentrations of the test compound (e.g., pamoic acid) for a short period (typically 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Use a secondary antibody conjugated to a detectable label (e.g., HRP) and quantify band intensities.
-
ELISA: Use a sandwich ELISA kit with wells coated with a capture antibody for total ERK1/2. Add cell lysates, followed by a detection antibody for phosphorylated ERK1/2. A substrate is added to generate a colorimetric or fluorescent signal proportional to the amount of phosphorylated ERK1/2.
-
-
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the agonist concentration to determine the EC50.
Receptor Internalization Assay
This assay measures agonist-induced endocytosis of GPR35.[10]
-
Principle: The loss of cell-surface receptors following agonist treatment is quantified. This can be achieved through various methods, including immunofluorescence microscopy or cell-based ELISA.
-
Protocol (Immunofluorescence):
-
Cell Culture: Grow cells expressing an epitope-tagged GPR35 (e.g., FLAG-tag) on coverslips.
-
Agonist Stimulation: Treat the cells with the agonist at 37°C for a defined time course (e.g., 0-60 minutes) to allow for internalization. Include a control at 4°C where internalization is inhibited.
-
Immunolabeling of Surface Receptors: Fix the cells under non-permeabilizing conditions. Incubate with a primary antibody against the extracellular epitope tag.
-
Permeabilization and Labeling of Internalized Receptors: Permeabilize the cells and incubate with a fluorescently labeled secondary antibody to detect the remaining surface receptors. To visualize the internalized receptors, a different fluorescently labeled secondary antibody can be used after permeabilization.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments. The decrease in surface fluorescence or increase in intracellular fluorescence indicates the extent of internalization.
-
Conclusion
Pamoic acid is a potent and well-characterized agonist of GPR35, activating both Gαi/o-dependent and β-arrestin-mediated signaling pathways.[10][15] The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. This information is critical for the continued exploration of GPR35 pharmacology and the development of novel therapeutics targeting this receptor for a range of diseases, including inflammatory conditions and pain.[10][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 3. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pamoic acid | GPR35 Agonist | AmBeed.com [ambeed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pamoic Acid Disodium (CAS 6640-22-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pamoic Acid Disodium (CAS 6640-22-8), a compound increasingly recognized for its biological activity beyond its traditional use as a pharmaceutical excipient. This document details its chemical and physical properties, biological activity as a GPR35 agonist, and the experimental methodologies used to characterize its function.
Chemical and Physical Properties
This compound, also known as disodium pamoate, is the disodium salt of pamoic acid. It is typically a pale yellow to yellow powder.[1][2]
| Property | Value | Reference |
| CAS Number | 6640-22-8 | [3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₂₃H₁₄Na₂O₆ | [2][3][4][5][6][8][12] |
| Molecular Weight | 432.33 g/mol | [2][4][5][6][8][12] |
| Appearance | Pale yellow to yellow powder | [1][2] |
| Melting Point | >300 °C | [1][5][13] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 75 mM) | [4] |
| Purity | ≥99% (HPLC) | [2][4][7] |
| Storage | Desiccate at room temperature | [4][7] |
Biological Activity: A Potent GPR35 Agonist
This compound is a potent agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes.[4][7][8][14] Its activation of GPR35 initiates downstream signaling cascades, leading to various cellular responses.
Quantitative Biological Data
| Parameter | Value | Cell Line | Assay | Reference |
| GPR35a Internalization EC₅₀ | 22 nM | U2OS cells expressing HA-GPR35a | On-cell Western analysis | [7] |
| ERK1/2 Phosphorylation EC₅₀ | 65 nM | U2OS cells expressing GPR35a | Western blot analysis | [7] |
Signaling Pathways
This compound-mediated activation of GPR35 triggers two primary signaling pathways: a G protein-dependent pathway involving Gαi/o and a G protein-independent pathway mediated by β-arrestin2.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are based on the studies by Zhao et al. (2010).
GPR35 Internalization Assay (On-Cell Western)
This assay quantifies the agonist-induced internalization of GPR35 from the cell surface.
Cell Line: U2OS cells stably expressing HA-tagged GPR35a (UGPR35a cells).
Methodology:
-
Cell Plating: Seed UGPR35a cells in a 96-well plate and grow to 80-90% confluency.
-
Antibody Labeling: Wash cells with ice-cold PBS. Incubate with a primary antibody against the HA tag (e.g., mouse anti-HA) in blocking buffer for 1 hour at 4°C to label surface receptors.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound primary antibody.
-
Agonist Stimulation: Treat cells with varying concentrations of this compound or vehicle control in serum-free media and incubate for 40 minutes at 37°C to allow for receptor internalization.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Secondary Antibody Incubation: Without permeabilizing the cells, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorescent dye) for 1 hour at room temperature to label the remaining surface receptors.
-
Quantification: Measure the fluorescence intensity using an appropriate plate reader. The decrease in fluorescence intensity corresponds to the extent of receptor internalization.
-
Data Analysis: Calculate the EC₅₀ value from the concentration-response curve.
References
- 1. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of the Orphan Receptor GPR35 by Pamoic Acid | RTI [rti.org]
- 7. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of β-arrestin-2 and activate Gα13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Peripheral and preemptive opioid antinociception in a mouse visceral pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Pamoate Salt Bridge: A Technical Guide to Engineering Sustained-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, experimental evaluation, and pharmacokinetic impact of formulating active pharmaceutical ingredients (APIs) as pamoate salts. By leveraging the unique physicochemical properties of pamoic acid, formulators can strategically reduce the aqueous solubility of drugs, thereby engineering sustained-release profiles critical for long-acting injectable (LAI) and specialized oral delivery systems. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental methodologies, and comparative pharmacokinetic data to support the rational design and development of pamoate salt-based therapeutics.
Core Principles of Pamoate Salt Formulations
The cornerstone of pamoate salt technology lies in the significant reduction of the aqueous solubility of a basic drug.[1][2] Pamoic acid, a dicarboxylic acid, forms a sparingly soluble salt with basic APIs, often in a 1:1 or 2:1 stoichiometric ratio.[1][3] This decreased solubility is the primary driver for achieving a sustained-release profile.
For long-acting injectables, the drug-pamoate salt is typically formulated as a crystalline suspension.[3] Upon intramuscular or subcutaneous administration, the particles form a depot at the injection site.[1] The slow dissolution of the salt in the surrounding interstitial fluid becomes the rate-limiting step for drug absorption into systemic circulation.[1] Once dissolved, the salt dissociates, releasing the active drug to be absorbed. This mechanism allows for therapeutic drug concentrations to be maintained for extended periods, ranging from weeks to months, which can significantly improve patient compliance for chronic medications.[1]
For oral formulations, the reduced solubility of pamoate salts can be advantageous for taste-masking or for localized action within the gastrointestinal tract, as seen with anthelmintic agents like pyrantel pamoate.[2] By minimizing systemic absorption, the drug's concentration is maximized at the site of action.[4]
Experimental Protocols
The successful development of a pamoate salt formulation requires rigorous in vitro and in vivo characterization. The following sections detail the key experimental protocols.
Pamoate Salt Synthesis
The synthesis of a drug-pamoate salt is a critical first step that influences the final physicochemical properties of the formulation.
Example Protocol: Synthesis of a Generic Drug-Pamoate Salt
-
Solution Preparation:
-
Dissolve the basic drug (e.g., as a hydrochloride salt) in a suitable solvent, such as an ethanol/water mixture.
-
Prepare a separate solution of disodium pamoate in an aqueous or mixed aqueous/organic solvent.[5]
-
-
Salt Formation and Precipitation:
-
Slowly add the disodium pamoate solution to the stirred drug solution. The formation of the sparingly soluble drug-pamoate salt will result in precipitation.[1]
-
The reaction is typically carried out at room temperature with continuous stirring for a defined period (e.g., 1-3 hours) to ensure complete precipitation.[5]
-
-
Isolation and Purification:
-
Collect the precipitated drug-pamoate salt by vacuum filtration.
-
Wash the collected solid with deionized water and/or a suitable organic solvent to remove any unreacted starting materials and impurities.
-
Dry the final product under vacuum at an appropriate temperature (e.g., 40-60°C) to a constant weight.[6]
-
Physicochemical Characterization
Thorough characterization of the synthesized pamoate salt is essential to ensure batch-to-batch consistency and to understand its potential in vivo behavior.
-
Solubility Determination: The equilibrium solubility of the pamoate salt is determined using the shake-flask method in various physiologically relevant media (e.g., water, phosphate-buffered saline at different pH values).[1]
-
Particle Size Analysis: For injectable suspensions, particle size distribution is a critical quality attribute that influences the dissolution rate and injection site reactions. Laser diffraction or dynamic light scattering are common techniques used for this analysis.[2]
-
Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to determine the crystallinity, thermal properties, and solvation state of the pamoate salt.[7]
In Vitro Dissolution Testing
Due to the low solubility of pamoate salts, specialized dissolution methods are required to ensure meaningful and reproducible results.
Protocol for Injectable Suspensions using USP Apparatus 4 (Flow-Through Cell)
-
Apparatus: USP Apparatus 4 (Flow-Through Cell).[8][9] This apparatus is preferred for poorly soluble and long-acting formulations as it allows for the use of large volumes of dissolution medium, helping to maintain sink conditions.[10][11]
-
Dissolution Medium: A buffered aqueous solution at a physiological pH (e.g., 7.4) containing a surfactant (e.g., 0.5-1% sodium lauryl sulfate) is often necessary to achieve sink conditions.[1]
-
Flow Rate: A suitable flow rate (e.g., 4-8 mL/min) is selected to ensure adequate wetting of the formulation without causing excessive turbulence.[1][12]
-
Sample Preparation: The injectable suspension is accurately loaded into the flow-through cell, often on a bed of glass beads.[13]
-
Sampling: The eluate is collected at predetermined time points over an extended period (e.g., 24-48 hours or longer).[1]
-
Analysis: The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
In Vivo Pharmacokinetic Studies
Animal models are essential for evaluating the in vivo performance and bioavailability of pamoate salt formulations.
Protocol for a Pharmacokinetic Study in a Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1]
-
Formulation and Dosing: The drug-pamoate salt is formulated as a sterile suspension for injection in a suitable vehicle. A single dose is administered via intramuscular injection into the gluteal muscle.[1][6]
-
Blood Sampling: Blood samples (e.g., 0.2-0.3 mL) are collected from the tail vein at predetermined time points. For a long-acting formulation, a typical sampling schedule might include: 0 (pre-dose), 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose.[1]
-
Sample Analysis: Plasma is separated from the blood samples, and the drug concentration is quantified using a validated bioanalytical method, such as LC-MS/MS.[14]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.[1]
Analytical Method for Drug Quantification
A robust and validated analytical method is crucial for the accurate quantification of the drug in dissolution media and biological matrices.
Example: RP-HPLC Method for a Generic Drug
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15][16]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific pH. The composition is optimized to achieve good separation and peak shape.[15][16]
-
Flow Rate: Typically 1.0 mL/min.[17]
-
Detection: UV detection at a wavelength where the drug exhibits maximum absorbance.[15]
-
Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[15]
Data Presentation: Pharmacokinetic Parameters
The impact of formulating a drug as a pamoate salt is evident in its pharmacokinetic profile, which is typically characterized by a delayed Tmax, a lower Cmax, and a prolonged apparent half-life compared to more soluble salt forms. The following tables summarize comparative data for select drugs.
| Drug | Salt Form | Aqueous Solubility | Fold Decrease in Solubility (vs. More Soluble Salt) | Reference |
| Hydroxyzine | Pamoate | Practically insoluble in water | Not specified | [1] |
| Hydrochloride | Very soluble in water | - | [1] | |
| Imipramine | Pamoate | Insoluble in water | Not specified | [1] |
| Hydrochloride | Good aqueous solubility implied | - | [1] | |
| Memantine | Pamoate | Not specified | ~1250-fold (vs. Hydrochloride) | [2] |
| Lurasidone | Pamoate | Not specified | 233-fold (vs. Hydrochloride) | [2] |
| Drug | Salt Form / Formulation | Animal Model | Cmax | Tmax | AUC | Bioavailability | Reference |
| Donepezil | Pamoate (2:1) Suspension | Rat | Sustained levels after initial peak | Biphasic, with initial peak around 2h and sustained levels up to 336h | Significantly prolonged exposure vs. HCl salt | Not specified | [6] |
| Hydrochloride Solution | Rat | Rapidly absorbed and eliminated | ~30 minutes | - | Almost complete absorption | [6][18] | |
| Pyrantel | Pamoate | Cat | 0.11 µg/mL | 1.91 h | Low systemic exposure | Very limited absorption | [19][20] |
| Olanzapine | Pamoate (LAI) | Human | Gradual increase to steady state over 3 months | < 7 days for initial peak | - | - | [21][22] |
| Oral Tablet | Human | 14.47 ng/mL | 5.0 h | Similar to suspension | ~60% (due to first-pass metabolism) | [23] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to pamoate salt formulations.
Caption: Mechanism of sustained drug release from a pamoate salt depot injection.
Caption: Experimental workflow for the development and characterization of a pamoate salt formulation.
Conclusion
Pamoate salt formulations represent a robust and well-established strategy for modifying the pharmacokinetic properties of basic drugs. By significantly reducing aqueous solubility, these formulations enable the development of long-acting injectables that can improve patient outcomes by ensuring sustained therapeutic drug levels and reducing dosing frequency. A thorough understanding of the physicochemical properties, coupled with rigorous in vitro and in vivo characterization using detailed experimental protocols, is paramount for the successful development of these advanced drug delivery systems. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to systematically approach the formulation and evaluation of novel long-acting therapies utilizing pamoate salt technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Schizophrenia | Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview | springermedicine.com [springermedicine.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. americanfarmagrup.com [americanfarmagrup.com]
- 10. HPLC Method for Analysis of Pamoic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 11. Dissolution tester USP 4 – Flow-through cell / Apparatus 4 | SOTAX [sotax.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Dissolution Testing with Flow-Through Method: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of praziquantel and pyrantel pamoate combination following oral administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of praziquantel and pyrantel pamoate combination following oral administration in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Olanzapine and Olanzapine Pamoate (Chapter 15) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 23. Evaluation of Bioequivalence of Two Oral Formulations of Olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of Pamoic Acid Disodium Salt Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pamoic acid disodium salt, also known as disodium pamoate or embonate, is a widely used excipient in the pharmaceutical industry.[1][2] It is the disodium salt of pamoic acid and is frequently employed as a counterion to form sparingly soluble salts with active pharmaceutical ingredients (APIs). This property is instrumental in the development of long-acting injectable (LAI) and other sustained-release drug formulations.[1][2] The formation of a pamoate salt with a basic drug molecule significantly reduces its aqueous solubility, which is a critical factor in creating depot formulations that allow for reduced dosing frequency and improved patient compliance. This document provides a detailed protocol for the preparation of stock solutions of this compound salt for research and development applications.
Physicochemical Properties and Solubility Data
This compound salt is a pale yellow to yellow powder.[3] A summary of its key physicochemical properties and solubility data is presented in Table 1.
Table 1: Physicochemical Properties and Solubility of this compound Salt
| Property | Value | Reference |
| Synonyms | Disodium pamoate, Embonic acid disodium salt, 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt | [1][4] |
| CAS Number | 6640-22-8 | [1][3][4][5][6][7] |
| Molecular Formula | C₂₃H₁₄Na₂O₆ | [3][5] |
| Molecular Weight | 432.33 g/mol | [3][5] |
| Appearance | Pale yellow to yellow powder | [3] |
| Purity | ≥99% (HPLC) | [3][5] |
| Solubility in Water | Soluble to 100 mM | [5] |
| Solubility in DMSO | Soluble to 75 mM | [5] |
| Storage | Desiccate at room temperature | [5] |
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound salt in water.
3.1. Materials and Equipment
-
This compound salt (purity ≥99%)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (appropriate size, e.g., 10 mL, 25 mL, 50 mL)
-
Magnetic stirrer and stir bar
-
Pipettes
-
Sterile filter (0.22 µm) and syringe (optional, for sterile applications)
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Handle this compound salt in a well-ventilated area.[8]
-
Minimize dust generation and accumulation.[8]
-
Avoid contact with eyes, skin, and clothing.[8]
-
Wash thoroughly after handling.[8]
-
Store in a tightly closed container in a cool, dry place.[4][8]
3.3. Step-by-Step Procedure
-
Calculate the required mass: To prepare a 100 mM solution, calculate the mass of this compound salt needed based on the desired final volume. The molecular weight is 432.33 g/mol .
-
Formula: Mass (g) = 0.1 mol/L * 0.43233 g/mmol * Volume (L)
-
Example for 10 mL: Mass (g) = 0.1 mol/L * 432.33 g/mol * 0.010 L = 0.43233 g = 432.33 mg. For ease of measurement, preparing a larger volume is recommended. For instance, for a 25 mL solution, you would need 1.0808 g.
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound salt using an analytical balance.
-
Dissolve the compound: a. Add approximately 80% of the final desired volume of high-purity water to the volumetric flask. b. Carefully transfer the weighed this compound salt into the volumetric flask. c. Add a magnetic stir bar to the flask and place it on a magnetic stirrer. d. Stir the solution until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but be cautious as it may decompose if heated excessively.[8]
-
Adjust to final volume: Once the solid is fully dissolved, remove the flask from the stirrer and bring the solution to the final volume with high-purity water.
-
Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Store the stock solution at room temperature in a tightly sealed container.[3][5] While some sources suggest short-term storage, for long-term stability, it is advisable to prepare fresh solutions.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound salt stock solution.
Caption: Workflow for preparing a stock solution of this compound salt.
References
- 1. This compound | 6640-22-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Salt | 6640-22-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. rndsystems.com [rndsystems.com]
- 6. chembk.com [chembk.com]
- 7. This compound salt | 6640-22-8 [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Formulation of Long-Acting Injectables Using Disodium Pamoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium pamoate, the salt of pamoic acid, is a critical excipient in the development of long-acting injectable (LAI) formulations, particularly for basic active pharmaceutical ingredients (APIs).[1] Its utility is rooted in its ability to significantly decrease the aqueous solubility of drugs, which facilitates a sustained-release profile following intramuscular or subcutaneous administration.[1][2] This application note provides a comprehensive overview of the formulation strategies, key experimental protocols, and critical characterization techniques for developing long-acting injectables utilizing disodium pamoate.
The core mechanism involves the formation of a sparingly soluble salt between the basic drug and the acidic pamoate counterion.[1] Pamoic acid, a dicarboxylic acid, can form salts with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[1] Upon injection, the drug-pamoate salt particles establish a depot at the injection site. The slow dissolution of this salt in the surrounding physiological fluids is the rate-limiting step for drug absorption into the systemic circulation.[3] Once dissolved, the salt dissociates, releasing the active drug to be absorbed into the bloodstream, thereby providing a sustained therapeutic effect for weeks or even months.[3]
Data Presentation
Physicochemical Properties of Disodium Pamoate
| Property | Value |
| Chemical Formula | C23H14Na2O6 |
| Molecular Weight | 432.33 g/mol [4] |
| Appearance | Pale yellow to yellow powder[4] |
| Solubility in Water | 43 g/L at 20°C[5] |
Formulation and Pharmacokinetic Parameters of Marketed Long-Acting Injectables
| Drug | Formulation Highlights | Dosing Regimen | Tmax (days) | Half-life (days) |
| Olanzapine Pamoate | Crystalline salt of olanzapine and pamoic acid in an aqueous suspension.[3][6] | 210 mg every 2 weeks or 405 mg every 4 weeks for patients on 10 mg/day oral olanzapine. 300 mg every 2 weeks for patients on 15-20 mg/day oral olanzapine.[3] | ~4[7] | ~30[6] |
| Aripiprazole Monohydrate | Lyophilized powder for reconstitution into a suspension.[8] | 300 mg or 400 mg once monthly.[9] | 5-7 (gluteal injection)[8] | 29.9 - 46.5[8] |
Experimental Protocols
Preparation of a Drug-Pamoate Salt Suspension for Injection
This protocol provides a general method for preparing a sterile, injectable suspension of a drug-pamoate salt. Aseptic techniques should be maintained throughout the process.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Disodium Pamoate
-
Sterile Water for Injection (WFI)
-
Suspending agents (e.g., sodium carboxymethyl cellulose)
-
Tonicity-adjusting agents (e.g., mannitol)
-
pH-adjusting agents (e.g., sodium phosphate buffers)
-
Sterile vials and stoppers
-
High-shear homogenizer
-
Bead mill (optional, for particle size reduction)
Protocol:
-
Vehicle Preparation:
-
In a sterile vessel, dissolve the suspending agents, tonicity-adjusting agents, and pH-adjusting agents in Sterile Water for Injection.
-
Sterilize the vehicle solution by autoclaving or sterile filtration (0.22 µm filter).
-
-
Salt Formation and Suspension:
-
In a separate sterile vessel, dissolve the API in an appropriate acidic solution to ensure complete protonation.
-
Slowly add a solution of disodium pamoate to the API solution under continuous stirring to precipitate the drug-pamoate salt. The stoichiometry of the reaction should be carefully controlled.
-
Collect the precipitated drug-pamoate salt by filtration and wash with sterile water.
-
Gradually add the dried, sterile drug-pamoate salt powder to the prepared sterile vehicle under high-shear homogenization to form a uniform suspension.
-
-
Particle Size Reduction (if necessary):
-
For finer particle size control, pass the suspension through a bead mill with sterile milling media until the desired particle size distribution is achieved.
-
-
Final Formulation and Filling:
-
Adjust the final volume with the sterile vehicle to achieve the target drug concentration.
-
Aseptically fill the suspension into sterile vials and seal with sterile stoppers and crimp caps.
-
In Vitro Release Testing
This protocol describes a method for assessing the in vitro release profile of a drug-pamoate LAI formulation using a USP Apparatus 4 (flow-through cell), which is well-suited for parenteral suspensions.[10]
Materials:
-
USP Apparatus 4 (Flow-through cell)
-
Drug-pamoate salt suspension
-
Release medium (e.g., phosphate-buffered saline, pH 7.4, with a surfactant like Tween 80 to maintain sink conditions)
-
HPLC system for drug quantification
Protocol:
-
Apparatus Setup:
-
Assemble the flow-through cell system according to the manufacturer's instructions.
-
Equilibrate the system with the release medium at 37°C.
-
-
Sample Introduction:
-
Accurately weigh or measure a sample of the drug-pamoate suspension and place it in the flow-through cell.
-
-
Release Study:
-
Pump the release medium through the cell at a constant, predetermined flow rate.
-
Collect the eluate at specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily for the intended duration of release).
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical in vivo study in rats to evaluate the pharmacokinetic profile of a drug-pamoate LAI formulation.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Drug-pamoate salt suspension
-
Appropriate dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization:
-
Acclimatize the rats to the laboratory conditions for at least one week prior to the study.
-
-
Dosing:
-
Administer a single dose of the drug-pamoate suspension to each rat via deep intramuscular injection into the gluteal muscle.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then on days 7, 14, 21, 28, etc.).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and apparent half-life, using non-compartmental analysis software.[1]
-
Visualization of Workflows and Pathways
Caption: Workflow for the development of a disodium pamoate-based LAI.
Caption: Mechanism of sustained drug release from a pamoate salt depot.
Caption: Logical relationship for developing a Level A IVIVC for LAIs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Disodium pamoate [chembk.com]
- 6. Profile of olanzapine long-acting injection for the maintenance treatment of adult patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-acting injectable antipsychotics: focus on olanzapine pamoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-acting injectable antipsychotics: what, when, and how | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Pamoic Acid Disodium in Controlled Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamoic acid disodium salt is a widely utilized excipient in the pharmaceutical industry, primarily for the development of long-acting injectable (LAI) drug formulations. Its principal function is to form sparingly soluble salts with basic active pharmaceutical ingredients (APIs), thereby significantly reducing their aqueous solubility. This reduction in solubility is the cornerstone of creating depot formulations that provide sustained drug release over extended periods, ranging from weeks to months, following intramuscular or subcutaneous administration. This approach offers several advantages, including improved patient compliance due to reduced dosing frequency, more stable plasma drug concentrations, and potentially reduced side effects.
Beyond its role as a solubility-modifying agent, recent research has revealed that pamoic acid is a potent agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor expressed in various tissues, including immune cells and the gastrointestinal tract.[1][2] This intrinsic biological activity should be considered during the development of drug formulations containing pamoic acid, as it may contribute to the overall pharmacological profile of the product.
These application notes provide a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for utilizing this compound in the formulation of controlled drug delivery systems.
Mechanism of Action for Controlled Release
The fundamental mechanism by which this compound facilitates controlled drug delivery is through the formation of a low-solubility drug-pamoate salt. Pamoic acid is a dicarboxylic acid, allowing it to form salts with basic drugs, often in a 1:1 or 2:1 (drug:pamoate) stoichiometric ratio.[3]
Upon injection, the drug-pamoate salt particles form a depot at the site of administration.[3] Due to the very low aqueous solubility of this salt, the drug dissolves slowly into the surrounding interstitial fluid. This slow dissolution is the rate-limiting step for the drug's absorption into the systemic circulation.[3] Once dissolved, the salt dissociates, releasing the active drug to be absorbed into the bloodstream, thereby providing a sustained therapeutic effect.[3]
Quantitative Data on Pamoate-Based Formulations
The following tables summarize key quantitative parameters for representative long-acting injectable formulations. It is important to note that some of these formulations may utilize different salt forms or delivery technologies, but the data provides a relevant comparison for researchers developing sustained-release products.
| Drug | Formulation Details | Drug Loading/Strength | Key Pharmacokinetic Parameters | Reference |
| Aripiprazole | Aripiprazole monohydrate LAI | 400 mg | Cmin,ss: ~200 ng/mL | [4] |
| Aripiprazole lauroxil LAI | 882 mg | Cmin,ss: ~175 ng/mL | [4] | |
| Olanzapine | Olanzapine pamoate LAI | 300 mg/4 weeks | Expected steady state plasma level: ~30 ng/mL | [5] |
| Olanzapine pamoate LAI | 405 mg/4 weeks | Expected steady state plasma level: ~45 ng/mL | [5] | |
| Risperidone | Risperidone microspheres LAI | 25 mg every 2 weeks | Steady state achieved after 4 injections | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Drug-Pamoate Salt (Example: Aripiprazole Pamoate)
This protocol outlines the laboratory-scale synthesis of aripiprazole pamoate.
Materials:
-
Aripiprazole
-
This compound
-
Ethanol
-
5% Acetic acid
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Drying oven
Procedure:
-
Solution A Preparation: Prepare a 0.1 M solution of aripiprazole in a suitable solvent mixture, such as ethanol and 5% acetic acid.
-
Solution B Preparation: Prepare a 0.1 M solution of this compound in an ethanol/water mixture (e.g., 50/50 v/v).
-
Precipitation: While vigorously stirring Solution A, slowly add Solution B. A precipitate of aripiprazole pamoate should form immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with ethanol to remove any unreacted starting materials, followed by a wash with deionized water.
-
Drying: Dry the purified aripiprazole pamoate in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Formulation of a Sterile Injectable Suspension
This protocol describes the formulation of the synthesized drug-pamoate salt into a sterile suspension for administration. This procedure must be performed under aseptic conditions.
Materials:
-
Micronized, sterile drug-pamoate salt
-
Sterile Water for Injection (WFI)
-
Wetting agent (e.g., Polysorbate 80)
-
Suspending agent (e.g., Carboxymethylcellulose sodium)
-
Tonicity-adjusting agent (e.g., Sodium chloride)
-
Sterile vehicle
-
Sterile homogenizer or high-shear mixer
Procedure:
-
Vehicle Preparation: In a sterile vessel, dissolve the wetting agent, suspending agent, and tonicity-adjusting agent in Sterile WFI to prepare the sterile vehicle.
-
Suspension Formulation: In a sterile environment (e.g., laminar flow hood), slowly add the sterile, micronized drug-pamoate salt to the sterile vehicle while mixing with a sterile homogenizer or high-shear mixer.
-
Homogenization: Continue mixing until a uniform and fine suspension is achieved. For improved uniformity, the suspension can be passed through a sterile homogenizer.
-
Aseptic Filling: Aseptically fill the suspension into sterile vials and seal with sterile stoppers and caps.
Protocol 3: Characterization of the Drug-Pamoate Formulation
1. Drug Loading and Encapsulation Efficiency:
-
Method: Accurately weigh a specific amount of the drug-pamoate salt or suspension. Dissolve the sample in a suitable solvent in which both the drug and pamoic acid are soluble. Quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[6]
-
Calculation:
-
Drug Loading (%) = (Mass of drug in sample / Total mass of sample) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
2. In Vitro Drug Release:
-
Apparatus: USP Apparatus 2 (paddle) or 4 (flow-through cell) are commonly used.
-
Dissolution Medium: A physiologically relevant medium should be selected (e.g., phosphate-buffered saline, pH 7.4). The use of surfactants may be necessary to maintain sink conditions.
-
Procedure:
-
Maintain the dissolution medium at 37°C.
-
Introduce a known amount of the drug-pamoate suspension into the dissolution vessel.
-
At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualizations
Caption: Pamoic acid-induced GPR35 signaling pathway.
Caption: Workflow for developing a pamoate-based drug delivery system.
References
Optimizing Drug Performance Through Stoichiometric Control of Pamoate Salt Formation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of pharmaceutical salts is a cornerstone of drug development, offering a robust strategy to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs). Pamoic acid, a dicarboxylic acid, is a frequently employed counterion for basic APIs, leading to the formation of drug-pamoate salts. A critical, and often tunable, parameter in this process is the stoichiometry—the molar ratio of the drug to pamoic acid. Typically, these salts form in either a 2:1 or a 1:1 drug-to-pamoate ratio, a choice that profoundly influences the salt's solid-state properties and, consequently, its in vivo performance.[1]
The stoichiometry of a drug-pamoate salt dictates the crystal lattice structure, which in turn governs crucial attributes such as aqueous solubility, dissolution rate, stability, and hygroscopicity.[2] For instance, the sparingly soluble 2:1 pamoate salts are often ideal for developing long-acting injectable (LAI) formulations, where a slow and sustained release of the drug is desired.[2] Conversely, the potentially more soluble 1:1 salts may be better suited for oral dosage forms where more rapid dissolution is required.[2]
A lack of stringent control over stoichiometry can lead to significant batch-to-batch variability, unpredictable clinical outcomes, and potential regulatory hurdles.[1] Therefore, a thorough understanding and precise control of drug-pamoate salt stoichiometry are fundamental to the rational design of drug products with optimized performance characteristics.
This application note provides a comprehensive guide to the stoichiometric control of drug-pamoate salt formation. It includes detailed protocols for the synthesis and characterization of these salts and summarizes the impact of stoichiometry on key pharmaceutical properties, supported by quantitative data.
The Impact of Stoichiometry on Physicochemical Properties
The stoichiometric ratio between the API and pamoic acid is a primary determinant of the resulting salt's performance. The choice between a 1:1 and a 2:1 salt is a strategic decision in drug development aimed at tailoring the drug's dissolution profile and, by extension, its therapeutic effect.[1]
The 2:1 salt often forms a more stable and dense crystal lattice due to the divalent nature of the pamoate anion, leading to stronger intermolecular interactions and reduced interaction with water.[3] This typically results in lower aqueous solubility and a slower dissolution rate, which is a key principle in the design of sustained-release formulations.[3] The 1:1 salt, in contrast, may exhibit higher aqueous solubility and a faster dissolution rate.[3]
Data Presentation: A Comparative Overview
The following tables summarize the general effects of stoichiometry on the key properties of drug-pamoate salts and provide a specific example with the Alzheimer's drug, donepezil.
| Property | 2:1 (Drug:Pamoate) Salt | 1:1 (Drug:Pamoate) Salt | Rationale |
| Aqueous Solubility | Generally Lower | Generally Higher | The 2:1 salt can form a more stable and dense crystal lattice, leading to stronger intermolecular forces and reduced interaction with water.[3] |
| Dissolution Rate | Slower | Faster | The dissolution rate is directly influenced by solubility. Lower intrinsic solubility results in a slower rate of dissolution, a key principle for sustained-release.[3] |
| Crystal Packing | Often more dense and stable | Less dense | The divalent pamoate anion in a 2:1 ratio can lead to more efficient crystal packing.[3] |
| Hygroscopicity | Generally Lower | Potentially Higher | A more stable crystal lattice with fewer available sites for water interaction can result in lower moisture uptake. |
| Therapeutic Use | Ideal for Long-Acting Injectables | Suitable for Oral Dosage Forms | The slow-release profile of the 2:1 salt is advantageous for LAIs, while the faster dissolution of the 1:1 salt can be beneficial for oral absorption.[2] |
Table 1: General Effects of Stoichiometry on Drug-Pamoate Salt Properties
| Characterization Technique | 2:1 Donepezil Pamoate | 1:1 Donepezil Pamoate |
| X-Ray Powder Diffraction (XRPD) | Unique diffraction pattern indicative of a specific crystalline form.[1][2] | Distinctly different diffraction pattern from the 2:1 salt, indicating a different crystalline form.[1][2] |
| Differential Scanning Calorimetry (DSC) | Exhibits a specific endothermic event corresponding to its melting point.[1][2] | Shows a different melting point compared to the 2:1 salt, reflecting differences in crystal lattice energy.[1][2] |
| Thermogravimetric Analysis (TGA) | Thermogram reveals thermal stability and the presence of any solvates or hydrates.[1][2] | TGA profile may differ from the 2:1 salt, indicating potential differences in solvation/hydration and thermal decomposition.[1][2] |
| ¹H Nuclear Magnetic Resonance (NMR) | Integration of proton signals confirms a 2:1 molar ratio of donepezil to pamoate.[1][2] | Integration of proton signals confirms a 1:1 molar ratio of donepezil to pamoate.[1][2] |
Table 2: Comparative Physicochemical Characterization of 1:1 and 2:1 Donepezil Pamoate Salts
Experimental Protocols
Protocol 1: Synthesis of Drug-Pamoate Salts with Controlled Stoichiometry
Objective: To synthesize drug-pamoate salts with controlled 1:1 and 2:1 stoichiometry.
Materials:
-
Basic API
-
Pamoic acid or a salt thereof (e.g., disodium pamoate)
-
Suitable solvent(s) (e.g., Dimethyl sulfoxide (DMSO), methanol, ethanol, water)
-
Magnetic stirrer and stir bars
-
Reaction vessel (e.g., glass beaker or flask)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Reagent Preparation:
-
Salt Formation (Targeting 2:1 Drug:Pamoate Ratio):
-
Salt Formation (Targeting 1:1 Drug:Pamoate Ratio):
-
Isolation and Drying:
Protocol 2: Characterization of Drug-Pamoate Salts
Objective: To confirm the stoichiometric ratio and characterize the physical properties of the synthesized salts.
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Stoichiometry Determination
-
Sample Preparation: Accurately weigh and dissolve a sample of the dried drug-pamoate salt in a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum.[1]
-
Data Analysis:
-
Identify distinct, well-resolved peaks corresponding to the drug molecule and the pamoate moiety.[1]
-
Integrate the area of a characteristic peak from the drug and a characteristic peak from the pamoate.[1]
-
Normalize the integrals by the number of protons each signal represents.[1]
-
The ratio of the normalized integrals will determine the stoichiometry of the salt.[1]
-
B. X-Ray Powder Diffraction (XRPD) for Crystal Form Identification
-
Sample Preparation: Lightly grind the salt sample to ensure a uniform particle size.[1]
-
Data Acquisition: Run the XRPD analysis over a suitable 2θ range (e.g., 2° to 40°).[1]
-
Data Analysis: The XRPD pattern is a unique fingerprint for a crystalline solid. Different stoichiometric salts (1:1 vs. 2:1) will exhibit distinct diffraction patterns, confirming the formation of a new crystalline phase and allowing for the identification of the specific crystal form.[1]
C. Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the salt (3-5 mg) into an aluminum pan.[1]
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[1]
-
The resulting thermogram will show thermal events such as melting (endotherm), which can be used to assess the salt's purity and thermal stability. Different stoichiometries often result in different melting points.[1]
-
-
Thermogravimetric Analysis (TGA):
Visualizations of Workflows and Relationships
Caption: Workflow for the synthesis and characterization of drug-pamoate salts.
Caption: Relationship between stoichiometry, properties, and drug performance.
Conclusion
The stoichiometric control of drug-pamoate salt formation is a critical aspect of solid-state chemistry in pharmaceutical development. As demonstrated, the molar ratio of the drug to pamoate directly influences essential physicochemical properties, which in turn dictate the biopharmaceutical performance of the API. A comprehensive characterization using a suite of analytical techniques such as NMR, XRPD, and thermal analysis is imperative to confirm the stoichiometry and physical form of the salt.[1]
By understanding and meticulously controlling this key parameter, drug development professionals can rationally design salt forms with tailored properties. This approach leads to the development of more robust, stable, and effective pharmaceutical products, particularly in the realm of long-acting injectable formulations where the dissolution rate is a critical performance attribute.[2] Ultimately, a data-driven approach to the selection of drug-pamoate salt stoichiometry is essential for optimizing therapeutic outcomes.
References
Application Notes & Protocols: In Vivo Study Design for Evaluating Pamoate Salt Suspensions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pamoate salts are frequently used in pharmaceutical development to reduce the aqueous solubility of active pharmaceutical ingredients (APIs).[1][2] This characteristic is particularly advantageous for creating long-acting injectable (LAI) formulations, often referred to as "depot" injections.[3] When a sparingly soluble drug-pamoate salt suspension is administered, typically via intramuscular (IM) or subcutaneous (SC) injection, it forms a deposit at the injection site. The drug then slowly dissolves from this depot, leading to prolonged and sustained therapeutic plasma concentrations, which can improve patient compliance by reducing dosing frequency.[3][4]
The in vivo evaluation of these formulations is critical to understanding their pharmacokinetic (PK) profile and local tolerance. Due to their unique "flip-flop" kinetics, where the rate of drug absorption is slower than its rate of elimination, the design of these studies requires special considerations.[5][6] This document provides a comprehensive guide to designing and executing in vivo studies for pamoate salt suspensions, covering formulation, animal model selection, study protocols, and data analysis.
Pre-Study Considerations: Formulation and Characterization
Before initiating an in vivo study, the drug-pamoate salt must be synthesized and formulated into a stable, sterile suspension. The physicochemical properties of this suspension are critical as they directly influence its in vivo performance.[7]
2.1 Synthesis of Drug-Pamoate Salt
The salt is typically formed by reacting a solution of the API with a solution of disodium pamoate monohydrate, causing the drug-pamoate salt to precipitate.[3] The stoichiometry of the reaction (typically 2:1 or 1:1 drug-to-pamoate molar ratio) is a critical parameter that influences the salt's physicochemical properties, such as solubility and dissolution rate.[8]
2.2 Formulation of the Injectable Suspension
The synthesized drug-pamoate salt is formulated as a sterile aqueous suspension for injection. The formulation process involves carefully selecting and optimizing excipients to ensure stability, injectability, and the desired release profile.[3]
Table 1: Typical Excipient Composition for a Drug-Pamoate Salt Suspension [3]
| Component | Function | Typical Concentration Range | Notes |
| Drug-Pamoate Salt | Active Ingredient | 1 - 20% (w/v) | Concentration depends on the desired dose and injection volume. |
| Vehicle | Continuous Phase | q.s. to 100% | Typically Water for Injection (WFI). |
| Wetting/Suspending Agent | Improves dispersibility and prevents aggregation. | 0.1 - 2% (w/v) | Examples: Polysorbates (e.g., Polysorbate 80), Poloxamers. |
| Viscosity-Enhancing Agent | Controls sedimentation rate and improves syringeability. | 0.5 - 5% (w/v) | Examples: Carboxymethyl cellulose (CMC), Polyethylene glycol (PEG).[7] |
| Tonicity-Adjusting Agent | Ensures the formulation is isotonic. | As needed | Examples: Sodium chloride, Mannitol. |
| Buffer | Maintains pH for stability. | As needed | Examples: Phosphate buffer, Citrate buffer. |
2.3 Essential Quality Control Characterization
The final suspension must be characterized to ensure it meets specifications for in vivo use.
Table 2: Key Quality Control Tests for Injectable Suspensions
| Parameter | Method | Specification |
| Particle Size Distribution | Laser Diffraction | Defined range critical for dissolution and in vivo performance.[7] |
| pH | pH Meter | Within a range that ensures drug stability. |
| Osmolality | Osmometer | Typically 280-320 mOsm/kg (isotonic). |
| Viscosity | Rheometer | Ensures acceptable syringeability and injectability. |
| Sterility | USP <71> | Must be sterile. |
| Endotoxin | USP <85> | Within acceptable limits. |
| Drug Content | HPLC | Typically 90-110% of label claim. |
Experimental Protocols: In Vivo Pharmacokinetic and Local Tolerance Study
This section outlines a typical in vivo study design to evaluate the pharmacokinetic profile and local biocompatibility of a novel pamoate salt suspension.
Workflow for In Vivo Evaluation of Pamoate Salt Suspensions
Caption: Experimental workflow for in vivo studies of pamoate suspensions.
Animal Model Selection
The choice of animal species is critical, as physiological differences can lead to errors in extrapolating drug performance to humans.[9][10] Factors to consider include species-specific differences in muscle mass, lymphatic flow, interstitial fluid volume, and immune response.[9][11]
Table 3: Common Animal Models for Parenteral Suspension Studies
| Species | Route | Key Considerations |
| Rat | IM, SC | Cost-effective for initial screening. Small muscle mass can be a limitation. Different strains can yield different results.[12][13] |
| Rabbit | IM | Larger muscle mass than rats, suitable for larger injection volumes. |
| Dog (Beagle) | IM, SC | Commonly used in preclinical toxicology. Differences in plasma protein binding compared to humans can affect drug distribution.[9] |
| Pig/Minipig | IM, SC | Skin and subcutaneous lipid structure are highly similar to humans, making them a good model for predicting human drug absorption from SC injections.[9][14] |
| Non-Human Primate (NHP) | IM | Closest physiological model to humans, but use is limited by ethical and cost considerations.[15] |
Study Design
A parallel study design is generally recommended for LAIs to avoid concerns with long washout periods.[5]
-
Groups:
-
Group 1: Test Formulation (Drug-Pamoate Suspension)
-
Group 2: Reference Formulation (e.g., oral dose of the API or an existing injectable)
-
Group 3: Vehicle Control (Formulation without the API) - For local tolerance assessment.
-
-
Animals: A sufficient number of animals per group (e.g., n=6-8) to achieve statistical power. Both male and female animals should be included unless contraindicated.
-
Dose Level: The dose should be selected to achieve therapeutically relevant plasma concentrations.
-
Acclimation: Animals should be acclimated for a minimum of 7 days before the study begins.
Protocol: Administration and Sampling
3.4.1 Materials
-
Sterile drug-pamoate suspension
-
Appropriate syringes (e.g., 1 mL tuberculin) and needles (e.g., 23-25 gauge)
-
Animal restraining device (if necessary)
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge, pipettes, and cryovials
-
Anesthetic and euthanasia agents
3.4.2 Dosing Procedure
-
Ensure the suspension is uniformly dispersed by gentle shaking or rolling before drawing the dose.
-
Accurately withdraw the calculated dose volume into the syringe.
-
Administer the dose via the chosen route (e.g., intramuscularly into the gluteal or vastus lateralis muscle; subcutaneously into the dorsal flank).[16] The injection site should be shaved and cleaned.
-
Record the exact time of dosing for each animal.
3.4.3 Blood Sample Collection
-
Collect blood samples (approx. 0.25-0.5 mL) into K2-EDTA tubes at predetermined time points.
-
Suggested Sampling Schedule: Pre-dose (0 h), and at 1, 4, 8, 24, 48, 72, 120, 168, 336, 504, and 672 hours (28 days) post-dose. The schedule should be adapted based on the expected release profile.
-
Process the blood immediately by centrifuging at ~2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled cryovials and store frozen at -80°C until bioanalysis.
3.4.4 Local Tolerance and Tissue Collection
-
Macroscopic Evaluation: Observe the injection sites daily for signs of inflammation, such as erythema (redness), edema (swelling), and discharge. Score these observations.
-
Tissue Collection: At the end of the study (e.g., Day 28), humanely euthanize the animals.
-
Excise the injection site and surrounding tissue.
-
For histopathology, fix the tissue in 10% neutral buffered formalin.
-
For cytokine analysis, flash-freeze a portion of the tissue in liquid nitrogen and store at -80°C.
Protocol: Bioanalysis
A validated analytical method is required to quantify the concentration of the API in the plasma samples.
-
Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS/MS) detection is commonly used.[1][17]
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Analysis: Analyze the study samples along with calibration standards and quality control samples in each run.
Protocol: Histopathology
-
Process the formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides microscopically.
-
Grade the tissue for signs of inflammation, necrosis, fibrosis, and foreign body response.[15][18]
Table 4: Example Histopathology Scoring System
| Finding | Score | Description |
| Inflammation | 0 | None |
| 1 | Minimal | |
| 2 | Mild | |
| 3 | Moderate | |
| 4 | Marked | |
| Necrosis | 0 | None |
| 1 | Minimal | |
| 2 | Mild | |
| 3 | Moderate | |
| 4 | Marked | |
| Fibrosis | 0 | None |
| 1 | Minimal | |
| 2 | Mild | |
| 3 | Moderate | |
| 4 | Marked |
Data Analysis and Presentation
Pharmacokinetic Analysis
The plasma concentration-time data for each animal is used to calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Caption: Relationship between formulation, in vivo processes, and PK outcome.
Table 5: Key Pharmacokinetic Parameters for LAI Suspensions
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak drug exposure. |
| Tmax | Time to reach Cmax. | Indicates the rate of drug absorption. For LAIs, this can be several days.[4] |
| AUCt | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. | Represents the total drug exposure over the measured time period. |
| AUCinf | Area under the plasma concentration-time curve extrapolated to infinity. | Represents the total drug exposure after a single dose. |
| t½ (apparent) | Apparent terminal half-life. | For LAIs, this reflects the absorption rate, not the elimination rate ("flip-flop" kinetics).[6][19] |
Statistical Analysis
Statistical analysis should be performed to compare the PK parameters and local tolerance scores between groups.[20]
-
PK Parameters: Use descriptive statistics (mean, SD, CV%) to summarize the data. Log-transform Cmax and AUC data before performing statistical tests (e.g., ANOVA or t-test).[21][22]
-
Local Tolerance: Use non-parametric tests (e.g., Mann-Whitney U test) to compare histopathology scores between the test formulation and the vehicle control group.
-
Significance: A p-value of < 0.05 is typically considered statistically significant.
By following these detailed protocols and application notes, researchers can effectively design and execute robust in vivo studies to evaluate the performance and safety of novel pamoate salt suspensions, generating critical data for drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. d-nb.info [d-nb.info]
- 7. Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors influencing the use and interpretation of animal models in the development of parenteral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 13. The biocompatibility of parenteral vehicles--in vitro/in vivo screening comparison and the effect of excipients on hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Long-Acting Atypical Antipsychotics: Characterization of the Local Tissue Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioequivalence of pyrantel pamoate dosage forms in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. questjournals.org [questjournals.org]
- 22. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Quantification of Pamoic Acid Disodium by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamoic acid disodium, the salt of pamoic acid, is a frequently utilized counterion in pharmaceutical formulations. Its primary role is to enhance the stability and modify the solubility of various active pharmaceutical ingredients (APIs). Consequently, the accurate and precise quantification of this compound is paramount for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a widely adopted analytical technique for this purpose, offering high specificity, sensitivity, and precision.
This document provides detailed protocols for two validated HPLC methods for the quantification of the pamoate anion, which is directly applicable to this compound. The methods presented are a robust gradient elution method and an isocratic elution method.
Data Presentation
The performance characteristics of the two validated HPLC methods for the quantification of the pamoate anion are summarized below. These methods, originally developed for pyrantel pamoate, are directly applicable to disodium pamoate due to the shared chromophoric pamoate moiety.[1]
Table 1: Method Performance Characteristics
| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| Linearity Range (pamoate) | 1 - 15 µg/mL[1] | 20 - 60 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.998[1] |
| Intra-day Precision (RSD) | < 1%[1] | Not Reported |
| Inter-day Precision (RSD) | < 1%[1] | Not Reported |
| Accuracy (Recovery) | 99.9 - 101.1%[1] | 98.44 - 100.35%[1] |
Experimental Protocols
Method 1: Reversed-Phase HPLC with Gradient Elution
This robust method provides excellent separation and peak symmetry for the pamoate anion.[1]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with gradient pump, autosampler, and UV detector[1] |
| Column | Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm[1] |
| Mobile Phase A | DI Water / 0.1% Trifluoroacetic Acid (TFA) v/v[1] |
| Mobile Phase B | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) v/v[1] |
| Flow Rate | 1.0 mL/minute[1] |
| Injection Volume | 5 µL[1] |
| Detection | UV at 288 nm[1][2] |
| Column Temperature | Ambient[1] |
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 10 | 80 |
| 12 | 80 |
| 13 | 20 |
| 15 | 20 |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL of Pamoate): Accurately weigh approximately 23.6 mg of this compound monohydrate (equivalent to 20 mg of pamoic acid) and transfer to a 20 mL volumetric flask. Dissolve in a diluent of 95:5 Acetonitrile / DI Water containing 0.2% 1N Sodium Hydroxide (NaOH).[1] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a diluent of 95:5 Acetonitrile / DI Water to achieve concentrations within the desired calibration range (e.g., 1-15 µg/mL of pamoate).
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in the same diluent as the standard stock solution to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
Experimental Workflow for Method 1
Caption: Workflow for Gradient HPLC Method.
Method 2: Reversed-Phase HPLC with Isocratic Elution
This method offers a simpler isocratic elution for the quantification of the pamoate anion.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with isocratic pump, autosampler, and UV detector[1] |
| Column | Reversed-phase C18 column[2] |
| Mobile Phase | Methanol and 0.05 M triethylamine buffer solution (25:75 v/v), pH adjusted to 6.0 with phosphoric acid[2] |
| Flow Rate | 1.0 mL/minute[1] |
| Injection Volume | 20 µL[1] |
| Detection | UV at 295 nm[1] |
| Column Temperature | 30°C[1] |
Preparation of Solutions:
-
Phosphate Buffer (20 mM, pH 4.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in water, add 0.2% (v/v) of triethylamine, and adjust the pH to 4.5 with phosphoric acid.[1]
-
Standard Stock Solution (1 mg/mL of Pamoate): Accurately weigh approximately 23.6 mg of this compound monohydrate and transfer to a 20 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 20-60 µg/mL of pamoate).[1]
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in the same diluent as the standard stock solution to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Experimental Workflow for Method 2
Caption: Workflow for Isocratic HPLC Method.
System Suitability
For both methods, system suitability parameters should be established to ensure the performance of the chromatographic system. Typical parameters include:
-
Tailing Factor: To ensure peak symmetry.
-
Theoretical Plates: To measure column efficiency.
-
Relative Standard Deviation (RSD) of Peak Areas: To assess the precision of replicate injections of a standard solution.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in various samples. The choice between the gradient and isocratic method will depend on the specific requirements of the analysis, such as sample complexity and desired run time. Proper method validation and system suitability checks are crucial for ensuring accurate and precise results in routine analysis.
References
Application Note: UV-Vis Spectrophotometry for the Quantitative Analysis of Disodium Pamoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disodium pamoate, the salt of pamoic acid, is a widely used counterion in the pharmaceutical industry to form sparingly soluble salts with active pharmaceutical ingredients (APIs), thereby enabling the development of long-acting injectable and other sustained-release formulations. A simple, rapid, and cost-effective analytical method is essential for the quantitative determination of disodium pamoate in bulk drug substances and pharmaceutical dosage forms. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a straightforward and reliable method for this purpose. This application note provides a detailed protocol for the analysis of disodium pamoate using UV-Vis spectrophotometry, including method validation parameters.
Principle
The method is based on the measurement of the absorbance of a disodium pamoate solution in a suitable solvent. The quantification is achieved by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte at a specific wavelength. The wavelength of maximum absorbance (λmax) for the pamoate ion is utilized for the measurement to ensure maximum sensitivity.
Data Presentation
A summary of the typical validation parameters for the UV-Vis spectrophotometric analysis of disodium pamoate is presented in Table 1.
Table 1: Summary of UV-Vis Spectrophotometric Method Validation Parameters for Disodium Pamoate Analysis
| Parameter | Typical Performance Characteristics |
| Wavelength of Maximum Absorbance (λmax) | ~288 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.995[1] |
| Accuracy (% Recovery) | 97.0 - 103.0%[1] |
| Precision (% RSD) | < 3.0%[1] |
| Limit of Detection (LOD) | In the µg/mL range[1] |
| Limit of Quantification (LOQ) | In the µg/mL range[1] |
| Specificity | Moderate (potential for interference from other UV-absorbing compounds)[1] |
Experimental Protocols
1. Materials and Equipment
-
Disodium Pamoate Reference Standard
-
Methanol (HPLC grade or equivalent)
-
Deionized Water
-
UV-Vis Spectrophotometer (dual beam)
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of Disodium Pamoate Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with methanol and mix thoroughly.
3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with methanol.
-
For a linearity range of 1-20 µg/mL, pipette 0.1, 0.2, 0.5, 1.0, 1.5, and 2.0 mL of the standard stock solution into separate 10 mL volumetric flasks.
-
Dilute to volume with methanol and mix well to obtain concentrations of 1, 2, 5, 10, 15, and 20 µg/mL, respectively.
4. Preparation of Sample Solution
-
Accurately weigh a quantity of the test sample equivalent to about 10 mg of disodium pamoate.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute an appropriate aliquot of the filtered solution with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
5. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 400 nm to 200 nm.
-
Use methanol as the blank.
-
Record the UV spectrum of a working standard solution (e.g., 10 µg/mL) to determine the wavelength of maximum absorbance (λmax). The λmax for the pamoate ion is expected to be around 288 nm.[1]
-
Set the instrument to measure the absorbance at the determined λmax.
-
Measure the absorbance of all working standard solutions and the sample solution.
6. Data Analysis
-
Linearity: Plot a calibration curve of absorbance versus concentration for the working standard solutions. Perform a linear regression analysis and determine the correlation coefficient (R²), which should be > 0.995.[1]
-
Quantification: Determine the concentration of disodium pamoate in the sample solution using the equation of the line from the calibration curve.
-
Calculate the amount of disodium pamoate in the test sample, taking into account the dilutions made.
Visualizations
Caption: Experimental workflow for UV-Vis analysis of disodium pamoate.
Caption: Logical relationship of the analytical method validation process.
References
Application Note: Non-Aqueous Potentiometric Titration for the Characterization of Pamoate Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pamoate salts are frequently utilized in pharmaceutical formulations to create long-acting injectable and other sustained-release dosage forms due to their characteristically low aqueous solubility.[1] Pamoic acid is a dicarboxylic acid, and its salts with basic active pharmaceutical ingredients (APIs) behave as weak bases.[2][3] Accurate quantification of these pamoate salts is critical for quality control and formulation development.
Due to their poor solubility in water and the weakly basic nature of the pamoate anion, conventional aqueous acid-base titrations often yield poorly defined endpoints.[4][5] Non-aqueous titration provides a robust alternative. By using a non-aqueous solvent system, such as glacial acetic acid, the basic properties of the pamoate salt are enhanced, allowing for a sharp and accurate titration endpoint when titrated with a strong acid like perchloric acid.[6][7] This application note provides a detailed protocol for the characterization of pamoate salts using non-aqueous potentiometric titration.
Principle
In an anhydrous acidic solvent like glacial acetic acid, the basicity of the pamoate salt is leveled, or enhanced, making it behave as a stronger base than it would in water.[7] The titration is performed with a strong acid, typically perchloric acid dissolved in glacial acetic acid. The perchloric acid reacts with the acetic acid solvent to form the onium ion (CH₃COOH₂⁺), which is a very strong acidic species that readily donates a proton.[6] The reaction is as follows:
-
Onium Ion Formation: HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻
-
Titration Reaction (assuming a 2:1 Drug:Pamoate salt): (Drug)₂-Pamoate + 2 CH₃COOH₂⁺ → 2 Drug-H⁺ + Pamoic Acid + 2 CH₃COOH
The endpoint of the titration can be determined by monitoring the potential difference between an indicator electrode and a reference electrode (potentiometry) or visually using an indicator like crystal violet.[5][8] Potentiometric detection is generally preferred for its higher precision and applicability to colored solutions.[9]
Experimental Protocol
This protocol details the preparation of reagents, standardization of the titrant, and the assay of a pamoate salt sample via non-aqueous potentiometric titration.
1. Apparatus and Equipment
-
Automatic Potentiometric Titrator or a pH/mV meter
-
Glass indicator electrode and a reference electrode (e.g., Silver/Silver Chloride, Ag/AgCl) suitable for non-aqueous solvents. A dedicated "Solvotrode" is recommended.[8]
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks, pipettes, and burettes (Class A)
-
Magnetic stirrer and stir bars
-
Drying oven
2. Reagents and Solutions
A summary of the key reagents is provided in Table 1.
Table 1: Reagents for Non-Aqueous Titration
| Reagent | Grade | Purpose |
|---|---|---|
| Perchloric Acid (HClO₄), 70-72% | Analytical Reagent | Titrant |
| Glacial Acetic Acid | Analytical Reagent | Solvent |
| Acetic Anhydride | Analytical Reagent | Water scavenger |
| Potassium Hydrogen Phthalate (KHP) | Primary Standard | Standardization of Titrant |
| Crystal Violet | ACS Reagent | Visual Indicator (Optional) |
3. Detailed Methodologies
3.1 Preparation and Standardization of 0.1 N Perchloric Acid
-
Preparation: Cautiously add 8.5 mL of 70-72% perchloric acid to 900 mL of glacial acetic acid while stirring.[5] In a separate container, slowly add 30 mL of acetic anhydride to the mixture.[10] Make up the final volume to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with any residual water.[5]
-
Standardization:
-
Accurately weigh approximately 500 mg of primary standard potassium hydrogen phthalate (previously dried at 120°C for 2 hours) into a 250 mL beaker.[5]
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
If using a visual indicator, add 2-3 drops of crystal violet solution (0.5% w/v in glacial acetic acid).
-
Titrate with the prepared 0.1 N perchloric acid solution. For potentiometric titration, record the mV reading against the volume of titrant added, especially in small increments near the equivalence point. For visual titration, the endpoint is reached when the color changes from violet to blue-green.[5]
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the volume used for the standard.
-
Calculate the normality of the perchloric acid solution.
-
3.2 Assay of Pamoate Salt
-
Sample Preparation: Accurately weigh a quantity of the pamoate salt sample equivalent to approximately 300-400 mg of the active base. Transfer it to a 250 mL beaker.
-
Dissolution: Add 60 mL of glacial acetic acid to dissolve the sample. Use a magnetic stirrer to facilitate dissolution.
-
Titration:
-
Immerse the calibrated glass and reference electrodes into the sample solution.
-
Begin stirring and start the titration with the standardized 0.1 N perchloric acid.
-
Add the titrant in larger increments initially, then in smaller increments (e.g., 0.05 mL) as the potential begins to change more rapidly, indicating the approach of the endpoint.
-
Continue the titration past the equivalence point to ensure a complete titration curve.
-
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve. This can be determined automatically by the titrator's software or by calculating the first or second derivative of the potential (E) with respect to volume (V), (ΔE/ΔV or Δ²E/ΔV²).[9]
-
Blank Correction: Perform a blank titration with 60 mL of glacial acetic acid and subtract the result from the sample titration volume.
Data Presentation and Calculations
The stoichiometry of the drug-pamoate salt is critical for accurate calculations. Pamoate is a divalent anion, meaning one mole of pamoate will react with two moles of perchloric acid. The stoichiometry of the API to pamoate is commonly 2:1 or 1:1.[2][11]
Calculation Formula:
Assay (%) = ( (V_s - V_b) × N × Eq. Wt. ) / (W_s × 10)
Where:
-
V_s = Volume of titrant consumed by the sample (mL)
-
V_b = Volume of titrant consumed by the blank (mL)
-
N = Normality of the perchloric acid titrant (N)
-
Eq. Wt. = Equivalent weight of the pamoate salt ( g/mol )
-
W_s = Weight of the sample (mg)
The equivalent weight depends on the stoichiometry. For a 2:1 (API:Pamoate) salt, the entire molecule reacts with 2 equivalents of acid. Therefore, the equivalent weight is the molecular weight of the salt divided by 2.
Table 2: Example Titration Data and Results
| Parameter | Value |
|---|---|
| Sample Weight (W_s) | 355.2 mg |
| Molecular Weight of Salt (2:1) | 789.0 g/mol |
| Equivalent Weight (Eq. Wt.) | 394.5 g/mol |
| Normality of HClO₄ (N) | 0.1002 N |
| Sample Titration Volume (V_s) | 8.85 mL |
| Blank Titration Volume (V_b) | 0.04 mL |
| Calculated Assay | 98.8% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the non-aqueous titration protocol for pamoate salt characterization.
Caption: Workflow for non-aqueous titration of pamoate salts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pamoic acid - Wikipedia [en.wikipedia.org]
- 4. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 5. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 6. Nonaqueous_titration [chemeurope.com]
- 7. scribd.com [scribd.com]
- 8. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. sips.org.in [sips.org.in]
- 11. WO2019036624A1 - Pamoate salt of monoamine anti-parkinson's agents, method of preparation and use thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve the stability of Pamoic acid disodium formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of Pamoic acid disodium salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound formulations?
A1: The main degradation pathways for this compound and its salt formulations include hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: In aqueous environments, especially under acidic conditions, the disodium salt can convert back to the less soluble pamoic acid, which may lead to precipitation.[1]
-
Oxidation: The naphthalene ring structure is susceptible to oxidation, potentially forming quinones or other oxygenated derivatives.[1]
-
Photolysis: Exposure to UV or high-intensity light can cause degradation.[1][2]
Q2: How does pH affect the stability and formation of Pamoate salt formulations?
A2: pH is a critical parameter in the formation and stability of pamoate salts. Pamoic acid is a dicarboxylic acid, and the active pharmaceutical ingredient (API) is typically a weak base. Salt formation is most favorable when both molecules are in their ionized states.[3] Controlling the pH is essential to maximize yield and ensure the desired stoichiometry. For a basic drug, the pH should generally be below its pKa, and for pamoic acid, it should be above its second pKa (pKa2 ≈ 3.1) to ensure it is in its dianionic form.[3] While some pamoate salts exhibit pH-independent solubility within a certain range (e.g., pH 4 to 8), significant deviations can lead to the disproportionation of the salt back to the free base and pamoic acid.[3][4]
Q3: What is the significance of the stoichiometry (drug-to-pamoate ratio) in formulation stability?
A3: The stoichiometry, typically a 2:1 or 1:1 molar ratio of drug to pamoic acid, is a primary determinant of the resulting salt's physicochemical properties, including solubility, dissolution rate, and physical stability.[5] The 2:1 salt is often the thermodynamically more stable crystalline form, making it less prone to polymorphic transformations.[5] Inconsistent control over stoichiometry can lead to batch-to-batch variability and unpredictable in vivo performance.[5]
Q4: How can I improve the physical stability of my this compound formulation?
A4: Improving physical stability often involves controlling the crystalline form and particle size. The 2:1 drug-to-pamoate salt is frequently more physically stable.[5] Milling techniques, such as high-pressure homogenization, can be used to reduce particle size to the nanometer range, which is crucial for creating stable suspensions for long-acting injectables.[6] The choice of solvent during salt formation can also influence the resulting crystal form.[3]
Q5: What role do excipients play in the stability of this compound formulations?
A5: Excipients are crucial for stabilizing this compound formulations.
-
Buffers: Citrate, acetate, and phosphate buffers are used to maintain a stable pH in liquid formulations.[7]
-
Suspending and Wetting Agents: These are essential for creating uniform and stable suspensions, particularly for injectable formulations.[6]
-
Antioxidants/Chelators: Agents like EDTA can be included to prevent oxidative degradation.[7]
-
Moisture Protectants: For solid dosage forms sensitive to moisture, desiccants like silica gel can be included in the packaging.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in liquid formulation | - pH shift leading to conversion of disodium pamoate to less soluble pamoic acid.- Salt disproportionation due to interaction with other excipients. | - Optimize and control the pH of the formulation using appropriate buffers.[3][7]- Conduct excipient compatibility studies to identify and replace problematic components. |
| Color change or appearance of unknown peaks in HPLC | - Oxidative degradation of the pamoate molecule.- Photodegradation from exposure to light. | - Incorporate antioxidants or chelating agents into the formulation.[7]- Protect the formulation from light during manufacturing and storage using amber vials or other light-protective packaging.[2] |
| Inconsistent dissolution profile | - Variability in particle size distribution.- Polymorphic changes in the pamoate salt. | - Implement robust particle size reduction and control methods (e.g., milling, homogenization).[6]- Characterize the crystalline form of the pamoate salt using techniques like PXRD and DSC to ensure consistency. |
| Poor physical stability of suspension (caking, aggregation) | - Inadequate wetting or suspending agents.- Particle growth over time (Ostwald ripening). | - Screen and select appropriate wetting and suspending agents at optimal concentrations.- Optimize particle size and distribution to minimize the potential for particle growth. |
| Reduced potency over time in solid dosage forms | - Hydrolysis due to moisture uptake. | - Control humidity during manufacturing and storage.- Select excipients with low hygroscopicity.- Use moisture-protective packaging, including desiccants.[7][8] |
Data Presentation
Table 1: Summary of Forced Degradation Studies of Disodium Pamoate Monohydrate
This table summarizes hypothetical quantitative data from forced degradation studies to illustrate a comparative stability profile under various stress conditions as recommended by ICH guidelines.
| Stress Condition | Parameters | Exposure Time | Assay of Disodium Pamoate (%) | Major Degradation Product (%) | Remarks |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 92.5 | 4.8 | Significant degradation observed. |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 88.2 | 8.1 | More susceptible to base-catalyzed hydrolysis. |
| Oxidative | 3% H₂O₂ | 24 hours | 95.1 | 2.3 | Moderate degradation. |
| Thermal | 80°C | 48 hours | 98.6 | 0.9 | Relatively stable at elevated temperatures. |
| Photolytic | ICH Q1B Option 2 | - | 97.3 | 1.5 | Shows some sensitivity to light exposure. |
Note: The data presented in this table is hypothetical and for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study for Pamoate Salt Formulations
This study is designed to identify potential degradation pathways and to develop stability-indicating analytical methods.[1]
-
Sample Preparation: Prepare samples of the pamoate salt formulation.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid formulation to 80°C for 48 hours.
-
Photostability: Expose the formulation to light as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200-watt hours/square meter).[2]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the remaining active ingredient and detect degradation products.
Protocol 2: Synthesis of a Drug-Pamoate Salt (2:1 Stoichiometry)
This protocol describes a general method for synthesizing a drug-pamoate salt.
-
Reagent Preparation:
-
Prepare a solution of the basic API.
-
Prepare a solution of disodium pamoate.
-
The molar ratio of API to disodium pamoate should be 2:1.[5]
-
-
Reaction and Precipitation:
-
Isolation and Drying:
-
Isolate the precipitated solid by filtration.
-
Wash the solid with an appropriate solvent to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.[5]
-
-
Characterization: Confirm the stoichiometry and physical properties of the synthesized salt using techniques such as ¹H NMR, PXRD, and DSC.
Visualizations
Caption: General workflow for the synthesis of a drug-pamoate salt.
Caption: Primary degradation pathways for this compound formulations.
References
- 1. This compound | 6640-22-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
Overcoming solubility issues with pamoate salt crystallization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of pamoate salts, particularly focusing on overcoming solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using pamoate salts in pharmaceutical formulations? A1: Pamoate salts are frequently used to significantly decrease the aqueous solubility of basic active pharmaceutical ingredients (APIs).[1][2] This property is intentionally leveraged to create long-acting or sustained-release drug formulations, such as injectable suspensions.[3] The slow dissolution of the sparingly soluble pamoate salt at the administration site allows for a gradual and prolonged release of the API.[3]
Q2: What are the common methods for preparing pamoate salts? A2: There are three primary methods for preparing pamoate salts:
-
Direct Reaction: The free base of the drug is reacted directly with pamoic acid in a suitable solvent.[4][5]
-
Salt Metathesis (or Salt Exchange): A salt of the drug (e.g., hydrochloride salt) is reacted with a salt of pamoic acid, most commonly disodium pamoate.[4][5] This is a widely used and effective method.[4]
-
In-situ Formation: A solution of disodium pamoate is acidified (e.g., with acetic acid) in the presence of the basic drug, forming pamoic acid in situ, which then reacts with the drug to precipitate the less soluble drug-pamoate salt.[4][6]
Q3: How does pH critically influence pamoate salt formation and crystallization? A3: Pamoate salt formation is fundamentally an acid-base reaction.[4] The pH of the reaction medium is a critical parameter because it dictates the ionization state of both the basic drug and the dicarboxylic pamoic acid.[4][7] For successful salt formation and precipitation, the pH must be in a range where both components are sufficiently ionized.[4] For a typical basic drug, the pH should be below its pKa, while for pamoic acid, it should be above its second pKa (pKa2 > 4), to ensure the formation of the pamoate dianion.[4] Optimizing the pH is also crucial for maximizing yield and minimizing the co-precipitation of starting materials.[4]
Q4: What is the significance of stoichiometry (e.g., 2:1 vs. 1:1 Drug:Pamoate ratio)? A4: Pamoic acid has two carboxylic acid groups, allowing it to form salts with either one or two molecules of a basic drug, resulting in 1:1 or 2:1 stoichiometries, respectively.[5][8] This ratio is not arbitrary and has a significant impact on the salt's physicochemical properties. The 2:1 salt is frequently the more thermodynamically stable crystalline form and often exhibits higher physical stability, a higher melting point, and lower intrinsic solubility compared to the 1:1 salt.[8] The lower solubility of the 2:1 salt results in a slower dissolution rate, a key attribute for developing sustained-release profiles.[8]
Troubleshooting Guide
This guide addresses specific issues encountered during pamoate salt crystallization experiments in a question-and-answer format.
Issue 1: No Crystalline Precipitate Forms, or the Yield is Very Low.
Q: I've mixed my drug salt solution with the disodium pamoate solution, but nothing precipitates. What should I do? A: This common issue typically points to problems with the pH, solvent system, or reactant concentrations.
-
Possible Cause 1: Incorrect pH.
-
Troubleshooting: The pH of the reaction mixture may not be in the optimal range for both the drug and pamoic acid to be ionized.
-
Solution: Verify and adjust the pH. Ensure the pH is low enough to protonate the basic drug but high enough to deprotonate the pamoic acid.[4] For many basic drugs, a pH range of 4 to 8 is a good starting point.[4]
-
-
Possible Cause 2: Sub-optimal Solvent System.
-
Troubleshooting: The chosen solvent may be too good, keeping the resulting pamoate salt fully dissolved. An ideal solvent system is one where the starting materials are soluble, but the final product salt is poorly soluble.[4]
-
Solution: Conduct a solvent screen. Consider using a mixture of solvents, such as water with ethanol, methanol, or acetone.[4][6] The addition of an anti-solvent can also be used to induce precipitation.[5][9]
-
-
Possible Cause 3: Insufficient Supersaturation.
-
Troubleshooting: The concentration of the reactants may be below the solubility product (Ksp) of the desired pamoate salt.
-
Solution: Increase the concentration of the drug and/or the disodium pamoate solutions.[4] You can also try carefully evaporating some of the solvent to increase the overall concentration.[9] Allowing the solution to stir for an extended period (e.g., 1-3 days) may also facilitate precipitation.[6]
-
Issue 2: A Gel, Oil, or Amorphous Solid Forms Instead of Crystals.
Q: My reaction produced a sticky gel or an oily substance, not the crystalline powder I expected. How can I fix this? A: The formation of a gel or oil is often a kinetic problem, caused by precipitation occurring too rapidly.
-
Possible Cause 1: High Supersaturation.
-
Troubleshooting: Rapidly mixing highly concentrated reactant solutions can create a very high level of supersaturation, which favors the formation of a disordered, amorphous gel over an ordered crystal lattice.[9][10]
-
Solution: Reduce the concentration of the reactants.[4] Alternatively, perform the reaction at a slightly elevated temperature to decrease the level of supersaturation.[4]
-
-
Possible Cause 2: Rapid Precipitation Kinetics.
-
Troubleshooting: The rate of reactant addition can significantly influence the outcome. A fast addition rate can lead to localized high concentrations, promoting gel formation.[10]
-
Solution: Slow down the addition of reactants, adding one solution dropwise to the other under vigorous stirring.[4] Allowing the resulting gel-like mixture to stir or "age" at a controlled temperature for an extended period (1-3 days) can facilitate the transition from a gel to a more stable crystalline form.[4][6]
-
-
Possible Cause 3: Presence of Impurities.
Issue 3: Inconsistent Crystal Form (Polymorphism) Between Batches.
Q: I am getting a crystalline product, but its properties (e.g., PXRD pattern, dissolution) vary from batch to batch. Why is this happening? A: This suggests an issue with polymorphism, where the same compound crystallizes into different crystal lattice structures.
-
Possible Cause: Variations in Experimental Conditions.
-
Troubleshooting: Polymorphism is highly sensitive to subtle changes in crystallization conditions.
-
Solution: Strictly control and standardize all critical process parameters, including temperature, stirring rate, rate of reactant addition, pH adjustment, and solvent composition and quality.[4] The drying conditions (temperature, vacuum) can also influence the final crystal form and should be kept consistent.[10]
-
Data Presentation
Table 1: Physicochemical Property Comparison of Drug:Pamoate Stoichiometries This table summarizes the general differences in properties between 2:1 and 1:1 drug-to-pamoate salt forms.
| Property | 2:1 (Drug:Pamoate) Salt | 1:1 (Drug:Pamoate) Salt | Rationale |
| Intrinsic Solubility | Lower | Higher | The 2:1 salt often forms a more stable and tightly packed crystal lattice, leading to reduced interaction with water.[8] |
| Dissolution Rate | Slower | Faster | Dissolution rate is directly influenced by solubility; lower solubility leads to a slower dissolution rate.[8] |
| Melting Point | Often Higher | Often Lower | The more ordered crystal lattice of the 2:1 salt typically requires more thermal energy to disrupt.[8] |
| Physical Stability | Generally Higher | Can be Lower | The 2:1 salt is frequently the more thermodynamically stable form, making it less prone to polymorphic changes.[8] |
Table 2: Example Characterization Data for Crystalline Pamoate Salts This table provides an example of the type of characterization data used to identify specific crystalline forms.
| Salt Form | Analytical Technique | Key Characterization Data |
| Crystalline Donepezil Pamoate (1:1) | Powder X-Ray Diffraction (PXRD) | Main peaks at 2-theta values of approximately 9.4, 14.8, 17.8, 22.0, and 22.3 degrees.[11] |
| Olanzapine Pamoate Monohydrate | Thermal Analysis (DSC/TGA) | Used to determine thermal properties like melting point and decomposition, and to confirm the presence of hydrates.[11] |
Experimental Protocols
Protocol 1: General Synthesis of a Pamoate Salt via Salt Metathesis This protocol outlines a general procedure for forming a pamoate salt from a basic drug hydrochloride and disodium pamoate.
-
Preparation of Solutions:
-
Drug Solution: Prepare a solution of the basic drug hydrochloride in a suitable solvent (e.g., water, ethanol, or a mixture).[4][11] If needed, an acid like acetic acid can be included to ensure solubility.[6]
-
Pamoate Solution: Prepare a solution of disodium pamoate in water or a water/co-solvent mixture.[11] Ensure the pH is in a range where the disodium salt is stable and soluble.[1]
-
-
Salt Formation Reaction:
-
Precipitation and Aging:
-
Isolation and Drying:
-
Collect the solid precipitate by filtration (e.g., using a Büchner funnel).[8][11]
-
Wash the collected solid with water to remove inorganic salt byproducts, followed by a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.[4]
-
Dry the final product under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.[8]
-
-
Characterization:
Visualizations
Caption: Troubleshooting logic for common pamoate salt crystallization issues.
Caption: Decision process for selecting a suitable crystallization solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. A systematic study of lutidine salts formed with the pharmaceutically acceptable salt-forming agent, pamoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20190274955A1 - Pamoate salts and methods of use - Google Patents [patents.google.com]
- 6. KiloMentor: Pamoate or Embonate Salts [kilomentor.blogspot.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Pamoate Molar Ratio in Salt Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of drug-pamoate salts. Our goal is to offer practical solutions to common challenges encountered during the optimization of drug-to-pamoate molar ratios in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical drug-to-pamoate molar ratios in salt synthesis, and why are they important?
A1: In the synthesis of drug-pamoate salts, the most common molar ratios of the active pharmaceutical ingredient (API) to pamoic acid are 2:1 and 1:1.[1] Pamoic acid is a dicarboxylic acid, meaning it has two acidic protons that can react with a basic drug molecule.[2] The specific stoichiometry is a critical parameter as it dictates the salt's crystal lattice structure, which in turn influences key physicochemical properties such as solubility, dissolution rate, stability, and hygroscopicity.[1]
Q2: How does the molar ratio affect the properties of the final salt?
A2: The molar ratio is a primary determinant of the resulting salt's performance.[1] Generally, 2:1 (drug:pamoate) salts are less soluble and have a slower dissolution rate, making them ideal for long-acting injectable formulations.[1] Conversely, 1:1 salts may be more soluble and are often considered for oral dosage forms.[1] A lack of control over this ratio can lead to batch-to-batch variability and unpredictable in vivo performance.[1]
Q3: What are the critical process parameters to control during drug-pamoate salt synthesis?
A3: To ensure consistent product quality and yield, precise control over several parameters is crucial. These include:
-
pH: The pH of the reaction medium affects the ionization state of both the drug and pamoic acid, which is essential for salt formation.[3]
-
Temperature: Reaction temperature influences the kinetics of the reaction and the solubility of the reactants and the final product, which in turn affects crystallization.
-
Stoichiometry of Reactants: The initial molar ratio of the drug to pamoic acid must be carefully controlled to target the desired final salt stoichiometry.[4]
-
Agitation Rate: Proper mixing is essential for maintaining homogeneity and influencing crystal size.[4]
-
Rate of Reactant Addition: A controlled addition rate can prevent localized high concentrations of reactants, which may lead to the formation of impurities or undesirable crystal forms.[4]
Q4: Can the stoichiometry of the drug-to-pamoate salt be controlled?
A4: Yes, the stoichiometry, typically 1:1 or 2:1 (drug:pamoate), can be influenced by the reaction conditions.[3] Key factors include the initial molar ratio of the reactants and the pH of the reaction medium.[3] For example, using a 2:1 molar ratio of an amine-containing drug to pamoic acid has been shown to result in high complexation efficiency.[3]
Troubleshooting Guides
Issue 1: Low or No Precipitation of the Pamoate Salt
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the reaction mixture. | Ensure the pH is in a range where both the basic drug and pamoic acid are ionized. For a basic drug, the pH should generally be below its pKa, and for pamoic acid, it should be above its pKa2 (e.g., > 4).[3] |
| Sub-optimal solvent system. | The chosen solvent should be one in which the starting materials are soluble, but the resulting pamoate salt is poorly soluble. Consider using a mixture of solvents, such as water and ethanol.[3] |
| Insufficient concentration of reactants. | Increase the concentration of the drug and/or the disodium pamoate solution to exceed the solubility product (Ksp) of the desired salt.[3] |
Issue 2: Formation of a Gel Instead of a Crystalline Precipitate
| Possible Cause | Troubleshooting Steps |
| Rapid precipitation kinetics. | Try slowing down the addition of reactants. Allow the mixture to stir at a controlled temperature for an extended period (e.g., 1-3 days) to facilitate the transition from a gel to a crystalline form. Gentle heating can sometimes accelerate this process.[3] |
| High supersaturation. | Reduce the concentration of the reactants or perform the reaction at a slightly higher temperature to decrease the level of supersaturation.[3] |
Issue 3: Inconsistent Molar Ratio in the Final Product
| Possible Cause | Troubleshooting Steps |
| Inaccurate initial stoichiometry. | Carefully calculate and weigh the required amounts of the drug and pamoic acid (or disodium pamoate) to achieve the desired molar ratio. |
| Co-precipitation of starting materials. | Optimize the pH to ensure complete conversion to the salt form. Wash the precipitate thoroughly with a solvent in which the starting materials are soluble but the product is not.[3] |
| Incomplete reaction. | Allow the reaction to proceed for a sufficient amount of time with adequate stirring to ensure completion. |
Data Presentation
Table 1: General Effects of Stoichiometry on Drug-Pamoate Salt Properties
| Property | 2:1 (Drug:Pamoate) Salt | 1:1 (Drug:Pamoate) Salt | Rationale |
| Aqueous Solubility | Generally Lower | Generally Higher | The 2:1 salt often forms a more stable and dense crystal lattice due to the divalent nature of the pamoate anion, leading to stronger intermolecular interactions and reduced interaction with water.[1] |
| Dissolution Rate | Slower | Faster | The dissolution rate is directly influenced by solubility. A lower intrinsic solubility results in a slower rate of dissolution, which is a key principle for creating sustained-release profiles.[1] |
| Physical Stability | Generally Higher | Can be Lower | The 2:1 salt is frequently the thermodynamically more stable crystalline form, making it less susceptible to polymorphic transformations.[1] |
| Hygroscopicity | Generally Lower | Can be Higher | The tightly packed crystal structure of the 2:1 salt may offer fewer sites for water vapor sorption.[1] |
Experimental Protocols
Protocol 1: Synthesis of Drug-Pamoate Salts with Controlled Stoichiometry
Objective: To synthesize drug-pamoate salts with controlled 1:1 and 2:1 stoichiometry.[1]
Materials:
-
Basic Active Pharmaceutical Ingredient (API)
-
Pamoic acid or disodium pamoate
-
Appropriate solvent(s) (e.g., DMSO, methanol, ethanol, water)
-
Magnetic stirrer and stir bars
-
Reaction vessel (e.g., glass beaker or flask)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Reagent Preparation:
-
For a 2:1 (Drug:Pamoate) Salt: Prepare a solution of the API and a solution of pamoic acid. The molar ratio of API to pamoic acid in the reaction should be 2:1.[1]
-
For a 1:1 (Drug:Pamoate) Salt: Prepare a solution of the API and a solution of pamoic acid. The molar ratio of API to pamoic acid in the reaction should be 1:1.[1]
-
-
Reaction & Precipitation:
-
Dissolve the API and pamoic acid in a minimal amount of a suitable solvent. Gentle heating may be applied if necessary to achieve full dissolution.[1]
-
While stirring the API solution vigorously, slowly add the pamoic acid solution.[1] Salt precipitation should occur.
-
Allow the mixture to stir for an extended period (e.g., 4-24 hours) at a controlled temperature to ensure complete reaction and allow for crystal growth.[1]
-
-
Isolation:
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the collected salt with a suitable solvent to remove any unreacted starting materials.
-
-
Drying:
-
Dry the salt product in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.[1]
-
Protocol 2: Characterization of Drug-Pamoate Salt Stoichiometry and Crystal Form
Objective: To confirm the stoichiometric ratio and characterize the physical properties of the synthesized salts.
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Stoichiometry Determination
-
Sample Preparation: Accurately weigh and dissolve a sample of the dried drug-pamoate salt in a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum.[1]
-
Data Analysis:
-
Identify characteristic peaks for both the drug molecule and the pamoate moiety.
-
Integrate the area of a characteristic peak from the drug and a characteristic peak from the pamoate moiety.
-
Normalize the integrals by the number of protons each signal represents.
-
The ratio of the normalized integrals will give the molar ratio of the drug to pamoate.
-
B. X-Ray Powder Diffraction (XRPD) for Crystal Form Identification
-
Sample Preparation: Lightly grind the salt sample to ensure a uniform particle size.[1]
-
Data Acquisition: Run the XRPD analysis over a suitable 2θ range (e.g., 2° to 40°).[1]
-
Data Analysis: The XRPD pattern is a fingerprint of the crystalline solid. Different stoichiometric salts (1:1 vs. 2:1) will exhibit unique diffraction patterns.[1]
Visualizations
Caption: A generalized workflow for the synthesis and characterization of drug-pamoate salts.
Caption: The logical relationship between molar ratio, crystal structure, and performance.
References
Technical Support Center: Troubleshooting Gel Formation in Pamoate Salt Production
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of gel formation during the synthesis of pamoate salts.
Frequently Asked Questions (FAQs)
Q1: What is gel formation and why is it a problem in pamoate salt production?
A1: Gel formation, or gelation, is the formation of a semi-solid, jelly-like substance instead of a crystalline precipitate during the salt formation process. This is a common issue when working with pamoate salts.[1] It poses a significant challenge in pharmaceutical manufacturing for several reasons:
-
Difficult to Process: Gels are difficult to filter, wash, and dry, leading to significant product loss and operational challenges.
-
Inconsistent Product Quality: The resulting product may have inconsistent purity, crystal form, and particle size distribution, which are critical quality attributes for an active pharmaceutical ingredient (API).
-
Poor Yield: The inability to effectively isolate the product from the gel matrix results in low process yields.
Q2: What are the primary causes of gel formation during pamoate salt synthesis?
A2: Gel formation is often a result of rapid precipitation kinetics and high supersaturation. When the concentration of the pamoate salt in the solution exceeds its solubility limit to a large extent and too quickly, the molecules may not have sufficient time to arrange themselves into an ordered crystal lattice. Instead, they rapidly solidify into a disordered, solvent-rich network, forming a gel.
Key factors that contribute to this include:
-
Rapid Addition of Reactants or Antisolvent: This can create localized areas of very high supersaturation, triggering rapid precipitation and gelation.[2]
-
Inappropriate Solvent System: The choice of solvent is critical. A solvent in which the pamoate salt is too soluble can lead to high initial concentrations, and upon addition of an antisolvent, the rapid change in solubility can induce gelation.
-
Suboptimal Temperature: Temperature affects both the solubility of the reactants and the kinetics of crystallization. Rapid cooling can lead to a sudden increase in supersaturation.
-
Inadequate Agitation: Poor mixing can result in localized high concentrations of reactants, promoting gel formation over controlled crystallization.[1]
-
Incorrect pH: The pH of the reaction mixture is crucial for controlling the ionization state of both the API and pamoic acid, which in turn affects the salt formation and precipitation process.[1][2]
Troubleshooting Guide for Gel Formation
If you are encountering gel formation during your pamoate salt production, consult the following table for potential causes and recommended actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Gel formation upon addition of reactants/antisolvent | Rapid Precipitation Kinetics / High Supersaturation [2] | - Slow down the rate of addition of the reactant or antisolvent. A controlled addition rate can prevent localized high concentrations.[1][2]- Increase the reaction temperature to increase the solubility of the salt and reduce the level of supersaturation. Be mindful that temperature can also affect product stability.- Allow the mixture to stir at a controlled temperature for an extended period (e.g., 1-3 days) to facilitate the transition from a gel to a crystalline form. Gentle heating can sometimes accelerate this process.[2] |
| Inappropriate Solvent System | - Conduct a solvent screening study to identify a solvent or solvent mixture in which the pamoate salt has moderate solubility. A mixture of solvents, such as ethanol and water, can be effective.[2]- Consider using a solvent in which the starting materials are soluble but the resulting pamoate salt is poorly soluble to promote crystallization over gelation.[2] | |
| Inconsistent results and occasional gelation | Poor Process Control | - pH Control: Maintain the pH of the reaction mixture within the optimal range. For disodium pamoate synthesis, a pH of 7-8 is typically targeted.[3] In the synthesis of a drug-pamoate salt, the pH of the disodium pamoate solution might be adjusted to around 9.4, while the drug hydrochloride solution is adjusted to approximately 4.5.[2]- Temperature Control: Implement strict temperature control throughout the process, including during reactant addition and crystallization. For the industrial synthesis of disodium pamoate, an initial heating step to 58-62°C is followed by an increase to 75°C.[1]- Agitation: Ensure consistent and adequate agitation to maintain homogeneity and promote uniform crystal growth. The specific agitation rate will depend on the scale and geometry of the reactor and should be optimized. |
| Gel forms and does not transition to crystals | Stable Gel Network Formation | - Seeding: Introduce seed crystals of the desired polymorphic form to encourage crystal growth over gel formation. A consistent seeding protocol with well-characterized seed crystals is recommended.[1]- Sonication: In some cases, applying ultrasound (sonication) can help to break down the gel structure and induce crystallization. |
Experimental Protocols
Below are detailed methodologies for key experiments related to pamoate salt production and the characterization of gelled intermediates.
Protocol 1: Synthesis of Disodium Pamoate Monohydrate
This protocol describes a typical laboratory-scale synthesis of disodium pamoate monohydrate.
Materials:
-
Pamoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the appropriate amount of NaOH pellets in deionized water.[4]
-
Reaction: In a reaction vessel equipped with a stirrer, suspend pamoic acid in a mixture of deionized water and ethanol.
-
Neutralization: Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of 2 moles of NaOH for every 1 mole of pamoic acid is required for complete neutralization.[4] Monitor the pH of the reaction mixture and maintain it in the range of 7-8.[3]
-
Crystallization: Allow the mixture to stir for several hours to ensure complete reaction and to facilitate crystallization.
-
Isolation: Collect the precipitated product by filtration.
-
Washing: Wash the filter cake with deionized water and then with ethanol to remove any unreacted starting materials and impurities.[5]
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final disodium pamoate monohydrate product.[4]
Protocol 2: Characterization of a Gelled Intermediate by Rheology
Rheological measurements can provide valuable insights into the structure and properties of the gel.
Instrumentation:
-
A controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry.
Procedure:
-
Sample Loading: Carefully load the gel sample onto the rheometer plate, ensuring no air bubbles are trapped. Trim any excess sample.
-
Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the gel. In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain. This will provide information on the gel's structure.
-
Gel-like behavior: G' is greater than G'' and both moduli are largely independent of frequency.
-
Liquid-like behavior: G'' is greater than G' and both moduli are dependent on frequency.
-
-
Data Analysis: Analyze the values of G', G'', and the loss tangent (tan δ = G''/G'). A low tan δ value is indicative of a more solid-like, structured material.
Visualizations
Troubleshooting Workflow for Gel Formation
Caption: A logical workflow for troubleshooting gel formation.
Key Parameters Influencing Pamoate Salt Crystallization
Caption: Interplay of key parameters in determining the outcome of pamoate salt synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time In-Situ Monitoring of a Tunable Pentapeptide Gel-Crystal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Disodium Pamoate Particle Size Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the particle size of disodium pamoate during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control for disodium pamoate particle size during scale-up?
A1: During the scale-up of disodium pamoate synthesis, precise control over several parameters is crucial for consistent particle size distribution (PSD). The most critical parameters include:
-
pH: Maintaining the correct pH is vital for complete salt formation and influences the particle's physical properties.[1]
-
Temperature: The reaction temperature affects the kinetics of the reaction and the solubility of the product, which in turn impacts crystallization.[1]
-
Agitation Rate: Proper mixing is essential for homogeneity, heat transfer, and directly influences crystal size and morphology.[1]
-
Reactant Addition Rate: A controlled addition rate prevents localized high concentrations of reactants, which can lead to the formation of undesirable particle characteristics.[1]
-
Seeding: The introduction of seed crystals can provide a template for crystal growth, leading to a more uniform particle size distribution.
Q2: We are observing the formation of a gel-like substance instead of a crystalline precipitate. What is the cause and how can we resolve this?
A2: Gel formation is a common issue when working with pamoate salts and can be attributed to several factors:
-
High Supersaturation: Rapid addition of reactants or a sudden change in temperature can lead to a very high level of supersaturation, which favors the formation of an amorphous gel over an ordered crystalline structure. To mitigate this, consider a slower addition rate of the sodium source or a more gradual cooling profile.[1]
-
Solvent System: The choice of solvent and its ratio to reactants can significantly impact solubility and crystallization behavior. Experimenting with different solvent systems or adjusting the solvent volume may be necessary.[1]
-
Presence of Impurities: Certain impurities can inhibit crystal growth and promote gel formation. Ensure the purity of your starting materials, especially the pamoic acid.[1]
Q3: How can we control the particle size distribution (PSD) of our disodium pamoate product during scale-up?
A3: Controlling the PSD is critical for downstream processing and the bioavailability of the final drug product. Here are some strategies to manage PSD during scale-up:
-
Control of Supersaturation: As a key driver for both nucleation and crystal growth, controlling supersaturation is paramount. A lower level of supersaturation generally favors crystal growth over nucleation, leading to larger particles.
-
Seeding: Introducing seed crystals of the desired size and morphology can provide a template for crystal growth, resulting in a more uniform PSD.[1]
-
Agitation: The agitation rate affects crystal breakage and attrition. Higher agitation speeds can lead to smaller particles.
-
Temperature Profile: A controlled cooling or heating profile can influence the rate of crystallization and, consequently, the particle size.
Q4: How can we ensure we consistently obtain the desired polymorphic form?
A4: Polymorphism, the ability of a substance to exist in multiple crystal forms, is a significant challenge. To control the polymorphic form of disodium pamoate:
-
Solvent Selection: The choice of solvent can have a profound impact on which polymorphic form crystallizes. Screening different solvents and solvent mixtures is often necessary.[1]
-
Crystallization Temperature: Different polymorphs can be stable at different temperatures. A well-defined and controlled temperature profile during crystallization and drying is essential.[1]
Troubleshooting Guides
Issue: Batch-to-Batch Variation in Particle Size
-
Potential Causes:
-
Inconsistent agitation or cooling rates.
-
Lack of seeding or inconsistent seed quality.
-
Variations in supersaturation.
-
-
Recommended Actions:
-
Standardize agitation and cooling profiles.
-
Implement a consistent seeding protocol with well-characterized seed crystals.
-
Utilize Process Analytical Technology (PAT) tools for real-time monitoring and control of supersaturation.
-
Issue: Poor Filterability
-
Potential Causes:
-
Very fine particles due to a high nucleation rate.
-
Gel-like consistency of the product.
-
-
Recommended Actions:
-
Reduce the rate of supersaturation generation (slower reactant addition or cooling).
-
Implement seeding to promote growth over nucleation.
-
Adjust the solvent system or agitation.[1]
-
Issue: Inconsistent Crystal Form (Polymorphism)
-
Potential Causes:
-
Fluctuations in crystallization temperature.
-
Inconsistent solvent composition.
-
Variations in drying conditions.
-
-
Recommended Actions:
-
Implement strict temperature control during crystallization and drying.
-
Ensure consistent solvent quality and composition.
-
Validate and standardize the drying process.[1]
-
Data Presentation
Illustrative Data: The following tables present hypothetical data to illustrate the potential impact of process parameters on the particle size distribution of disodium pamoate. Actual results will vary based on specific experimental conditions.
Table 1: Illustrative Impact of Agitation Rate on Particle Size Distribution
| Agitation Rate (RPM) | D10 (µm) | D50 (µm) | D90 (µm) |
| 100 | 8.5 | 35.2 | 80.1 |
| 200 | 6.2 | 25.8 | 65.7 |
| 300 | 4.1 | 18.5 | 45.3 |
Table 2: Illustrative Impact of Cooling Rate on Particle Size Distribution
| Cooling Rate (°C/hour) | D10 (µm) | D50 (µm) | D90 (µm) |
| 5 | 7.8 | 32.1 | 75.4 |
| 10 | 5.9 | 24.6 | 62.9 |
| 20 | 3.5 | 15.3 | 40.8 |
Table 3: Illustrative Impact of pH on Particle Size Distribution
| Final pH | D10 (µm) | D50 (µm) | D90 (µm) |
| 8.0 | 9.2 | 38.5 | 85.0 |
| 9.0 | 6.5 | 28.1 | 68.3 |
| 10.0 | 7.9 | 33.4 | 77.6 |
Experimental Protocols
Protocol 1: Controlled Crystallization of Disodium Pamoate
-
Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in deionized water.
-
Reaction: In a temperature-controlled reaction vessel equipped with an agitator and pH probe, suspend pamoic acid in deionized water.
-
Neutralization: Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. A stoichiometric amount of NaOH (2 moles of NaOH for every 1 mole of pamoic acid) is required for complete neutralization.
-
pH Control: Maintain the pH of the reaction mixture at the desired setpoint (e.g., 9.0) throughout the addition.
-
Seeding: Once the neutralization is complete, add a pre-determined amount of disodium pamoate seed crystals with a known particle size distribution.
-
Controlled Cooling: Initiate a controlled cooling profile (e.g., 10°C/hour) to induce crystallization.
-
Agitation: Maintain a constant agitation rate (e.g., 200 RPM) throughout the crystallization process.
-
Isolation: Once the target temperature is reached and crystallization is complete, collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[2]
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to obtain the final disodium pamoate monohydrate product.[2]
Protocol 2: Particle Size Analysis by Laser Diffraction
-
Instrumentation: Use a laser diffraction particle size analyzer with a wet dispersion unit.
-
Sample Preparation:
-
Select a suitable dispersant in which disodium pamoate is insoluble.
-
Prepare a suspension of the disodium pamoate powder in the dispersant. A surfactant may be added to improve wetting and dispersion.[1]
-
-
Instrument Setup:
-
Set the appropriate refractive index and absorption values for disodium pamoate and the dispersant in the software.
-
Perform a background measurement with the clean dispersant.[1]
-
-
Measurement:
-
Add the sample suspension to the dispersion unit until the recommended obscuration level is reached.
-
Perform at least three measurements to ensure reproducibility.
-
-
Data Analysis: The software will calculate the particle size distribution and provide parameters such as D10, D50 (median particle size), and D90.
Visualizations
Caption: Workflow for controlled crystallization of disodium pamoate.
Caption: Troubleshooting logic for particle size deviations.
References
Technical Support Center: Pamoic Acid Disodium Salt Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pamoic acid disodium salt. The focus is on preventing solid-state variability, including polymorphism, to ensure the consistent crystallization of the desired form.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound salt?
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This can lead to variations in physical properties such as solubility, stability, and dissolution rate, which are critical in pharmaceutical development.[1] While extensive polymorphism of this compound salt itself is not widely reported in the literature, the primary concern is to consistently produce the stable monohydrate crystalline form and avoid the formation of an amorphous solid or other solvates, which could impact its performance as a pharmaceutical excipient.[2][3]
Q2: What is the most stable crystalline form of this compound salt?
The most commonly reported and thermodynamically favored crystalline form of this compound salt is the monohydrate.[3] Proper control of crystallization conditions is crucial to ensure the consistent formation of this hydrate.[2]
Q3: What are the key process parameters that influence the crystalline form of disodium pamoate?
Several factors during crystallization can affect the final solid-state form of disodium pamoate:
-
Temperature: The crystallization temperature should be carefully controlled. For disodium pamoate monohydrate, a cooling temperature between 10-25°C is recommended.[3]
-
Solvent System: The choice of solvent is critical. A mixture of ethanol and water can provide better control over the crystal morphology.[2]
-
Cooling Rate: A slower cooling rate generally favors the formation of larger, more ordered crystals and can help prevent the trapping of impurities or the formation of less stable forms.[4]
-
Impurities: The presence of impurities can inhibit or alter crystal growth, potentially leading to different crystal habits or the formation of an amorphous product.[5]
-
pH: The solubility of disodium pamoate is pH-dependent, being more soluble in neutral to alkaline conditions. A decrease in pH can lead to the precipitation of the less soluble pamoic acid.[6]
Q4: What analytical techniques are essential for characterizing the crystalline form of disodium pamoate?
A combination of analytical methods is recommended to fully characterize the solid state of disodium pamoate:
-
Powder X-ray Diffraction (PXRD): This is a primary technique for identifying the crystalline form. The resulting diffraction pattern serves as a "fingerprint" for a specific crystal structure.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties, such as melting point and phase transitions. For the monohydrate, an endothermic peak corresponding to dehydration is expected.[2]
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to quantify the amount of water in the hydrate. A weight loss of approximately 4% is expected for the monohydrate, corresponding to the loss of one water molecule.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Amorphous material or poor crystallinity observed in PXRD. | 1. Cooling rate is too fast: Rapid cooling can lead to disordered precipitation. 2. High level of impurities: Impurities can disrupt the crystal lattice formation.[5] 3. Inappropriate solvent system: The solvent may not be optimal for crystallization. | 1. Decrease the cooling rate: Employ a slower, controlled cooling profile. 2. Purify the starting materials: Ensure the pamoic acid and sodium source are of high purity. 3. Optimize the solvent system: Use a mixture of ethanol and water to enhance control over crystallization.[2] |
| Inconsistent batch-to-batch crystal form. | 1. Lack of precise control over process parameters: Minor variations in temperature, cooling rate, or agitation can lead to different outcomes. 2. Variability in raw material quality: Differences in impurity profiles of starting materials can affect crystallization. | 1. Standardize the crystallization protocol: Implement strict controls on all critical process parameters. 2. Qualify raw material suppliers: Ensure consistent quality of pamoic acid and sodium hydroxide. |
| Formation of an unknown crystalline phase. | 1. Presence of a different solvate: Crystallization from a solvent other than water/ethanol may lead to the formation of a different solvated form. 2. Polymorphic transformation: Although not commonly reported for disodium pamoate, it remains a possibility under certain conditions. | 1. Analyze for residual solvent: Use TGA and Gas Chromatography (GC) to identify and quantify any trapped solvents. 2. Conduct a polymorph screen: If the issue persists, a systematic polymorph screening study under various solvent and temperature conditions may be necessary.[7][8] |
| Undesirable crystal habit (e.g., needles, plates). | 1. Suboptimal solvent system: The solvent has a significant impact on crystal shape. 2. Level of supersaturation: High supersaturation can lead to the formation of needle-like crystals. | 1. Modify the solvent composition: Adjust the ratio of ethanol to water to influence crystal habit.[9] 2. Control the rate of supersaturation: This can be achieved by a slower cooling rate or by the controlled addition of an anti-solvent. |
Data Presentation
Table 1: Physicochemical Properties of Disodium Pamoate Monohydrate
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₆Na₂O₇ | [3] |
| Molecular Weight | 450.34 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Water Solubility (20°C) | 43 g/L | [6] |
Table 2: Illustrative Analytical Data for Disodium Pamoate Monohydrate
| Analytical Technique | Parameter | Expected Result | Reference |
| PXRD | 2θ (degrees) | Characteristic peaks at approximately 6.5, 12.8, 15.2, 21.0, and 25.8 | [2] |
| TGA | Weight Loss (100-150°C) | Approximately 4% (corresponding to one water molecule) | [2] |
| DSC | Thermal Event (100-150°C) | Endothermic peak corresponding to dehydration | [2] |
Experimental Protocols
1. Synthesis and Crystallization of Disodium Pamoate Monohydrate
This protocol describes a general method for the synthesis and controlled crystallization of disodium pamoate monohydrate.
-
Materials:
-
Pamoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by dissolving the appropriate amount of NaOH pellets in deionized water.
-
Reaction: In a suitable reaction vessel, create a suspension of pamoic acid in deionized water.
-
Neutralization: Slowly add a stoichiometric amount (2 moles of NaOH per 1 mole of pamoic acid) of the 2 M sodium hydroxide solution to the pamoic acid suspension under constant stirring. Continue stirring until the pamoic acid fully dissolves, forming a clear solution of disodium pamoate.[2]
-
Crystallization: For enhanced control over crystal morphology, add ethanol to the aqueous solution. Cool the reaction mixture to 10-25°C to induce the crystallization of the monohydrate form.[2][3] A slow, linear cooling rate is recommended.
-
Isolation: Collect the precipitated crystals by filtration using a Buchner funnel.
-
Washing: Wash the crystals with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.[2]
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.[2]
-
2. Characterization by Powder X-ray Diffraction (PXRD)
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: Gently grind the dried crystals to a fine powder and mount on a sample holder.
-
Data Collection: Scan the sample over a 2θ range of 5° to 40°.
-
Analysis: Compare the obtained diffractogram with a reference pattern of disodium pamoate monohydrate to confirm the crystalline form. The presence of sharp, well-defined peaks indicates a highly crystalline material.[2]
3. Thermal Analysis by DSC and TGA
-
Instrument: A simultaneous DSC/TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Analysis Conditions:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 300 °C
-
Atmosphere: Nitrogen purge
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for the synthesis and crystallization of disodium pamoate monohydrate.
Caption: Troubleshooting logic for investigating inconsistent crystal forms of disodium pamoate.
References
- 1. bjbms.org [bjbms.org]
- 2. Disodium pamoate monohydrate | 71607-30-2 | Benchchem [benchchem.com]
- 3. Buy Disodium pamoate monohydrate | 71607-30-2 [smolecule.com]
- 4. Disodium pamoate [chembk.com]
- 5. Disodium pamoate monohydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in the Synthesis of Disodium Pamoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and managing impurities during the synthesis of disodium pamoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of disodium pamoate?
A1: The most frequently observed impurities include monosodium pamoate, unreacted pamoic acid, residual solvents, and various degradation products.[1] The formation of these impurities is often linked to suboptimal control of critical process parameters.
Q2: What are the critical process parameters that need to be controlled to minimize impurity formation?
A2: To ensure high purity of disodium pamoate, strict control over the following parameters is essential:
-
pH: Maintaining the correct pH is crucial for complete salt formation and preventing the formation of monosodium pamoate.[1]
-
Temperature: Reaction temperature affects the kinetics and solubility of reactants and products, which can influence the formation of degradation products.[1]
-
Stoichiometry of Reactants: The molar ratio of pamoic acid to the sodium source (e.g., sodium hydroxide) must be precise to ensure complete conversion to the disodium salt.[1]
-
Agitation Rate: Proper mixing is necessary for homogeneity, efficient heat transfer, and uniform crystal growth.[1]
-
Rate of Reactant Addition: A controlled addition rate can prevent localized high concentrations of reactants, which may lead to the formation of impurities or undesirable crystal properties.[1]
Q3: How can I detect and quantify impurities in my disodium pamoate sample?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for the identification and quantification of impurities in disodium pamoate.[2] This technique allows for the separation of disodium pamoate from its related substances.
Q4: What are the recommended methods for purifying crude disodium pamoate?
A4: Recrystallization is a widely used technique for the purification of disodium pamoate. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which promotes the formation of pure crystals while impurities remain in the solution. Washing the isolated crystals with an appropriate solvent is also crucial to remove any remaining impurities.[3]
Troubleshooting Guides
High Monosodium Pamoate Content
-
Potential Cause: Insufficient amount of sodium source (e.g., sodium hydroxide) used in the reaction. This leads to incomplete neutralization of the second carboxylic acid group of pamoic acid.
-
Recommended Actions:
-
Carefully re-calculate and verify the stoichiometry of the reactants. Ensure a slight molar excess of the sodium source to drive the reaction to completion.
-
Monitor the pH of the reaction mixture in real-time. The pH should be maintained in the alkaline range to ensure the formation of the disodium salt.
-
Increase the reaction time or temperature to ensure the reaction goes to completion.
-
-
Preventative Measures:
-
Implement a strict protocol for the preparation and addition of the sodium hydroxide solution.
-
Use a calibrated pH meter for accurate monitoring of the reaction.
-
Presence of Unreacted Pamoic Acid
-
Potential Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.
-
Recommended Actions:
-
Increase the reaction time and/or temperature to enhance the reaction rate.
-
Improve the agitation to ensure better mixing of the reactants.
-
Ensure the pamoic acid is fully suspended and accessible to the sodium source.
-
-
Preventative Measures:
-
Optimize the reaction conditions (time, temperature, agitation) through a design of experiments (DoE) approach.
-
Use high-quality pamoic acid with a small particle size to increase the surface area for reaction.
-
Residual Solvent Issues
-
Potential Cause: Inefficient drying of the final product.
-
Recommended Actions:
-
Increase the drying time and/or temperature in the vacuum oven.
-
Ensure the vacuum is maintained at an appropriate level.
-
Break up any lumps in the product to facilitate solvent removal.
-
-
Preventative Measures:
-
Validate the drying process to ensure consistent and effective solvent removal.
-
Use a solvent with a lower boiling point if the process allows.
-
Atypical Peaks in HPLC Chromatogram
-
Potential Cause: Presence of degradation products or impurities from starting materials. Degradation can be caused by excessive temperature, extreme pH, or exposure to light and oxidizing agents.[4]
-
Recommended Actions:
-
Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and their retention times.[4]
-
Analyze the starting pamoic acid for impurities.
-
If the impurity is identified, investigate its origin and implement measures to control it at the source.
-
-
Preventative Measures:
-
Use high-purity starting materials.
-
Protect the reaction mixture from light and air (e.g., by using an inert atmosphere).
-
Avoid excessive temperatures and extreme pH conditions during the synthesis and purification processes.
-
Physical Property Deviations (e.g., Color, Crystal Form)
-
Potential Cause:
-
Color: Presence of colored impurities from starting materials or degradation.
-
Crystal Form (Polymorphism): Fluctuations in crystallization temperature, inconsistent solvent composition, or variations in drying conditions.[4]
-
-
Recommended Actions:
-
Color: Purify the product by recrystallization, potentially with the use of activated carbon to remove colored impurities.
-
Crystal Form: Implement strict control over the crystallization and drying processes. Use seeding to promote the formation of the desired crystal form.
-
-
Preventative Measures:
-
Ensure consistent quality of starting materials and solvents.
-
Standardize and validate the crystallization and drying protocols.
-
Quantitative Data Summary
Table 1: Typical HPLC Method Parameters for Purity Analysis of Disodium Pamoate
| Parameter | Method 1 | Method 2 |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[3] | Phenyl Hydride (e.g., 4.6 x 75mm, 4µm) |
| Mobile Phase | Gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid)[3] | A: DI Water / 0.1% TFA; B: Acetonitrile / 0.1% TFA |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min |
| Detection Wavelength | 237 nm and 370 nm[3] | 288 nm |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 20 µL | 5 µL |
Table 2: Summary of Forced Degradation Studies of Disodium Pamoate Monohydrate (Hypothetical Data)
| Stress Condition | Parameters | Exposure Time | Assay of Disodium Pamoate (%) | Major Degradation Product (%) | Remarks |
| Acid Hydrolysis | 0.1 N HCl at 60°C[4] | 24 hours | 92.5[4] | 4.8[4] | Significant degradation observed.[4] |
| Base Hydrolysis | 0.1 N NaOH at 60°C[4] | 24 hours | 88.2[4] | 8.1[4] | More susceptible to base-catalyzed hydrolysis.[4] |
| Oxidative Degradation | 3% H₂O₂ at room temperature[4] | 24 hours | 95.1[4] | 2.3[4] | Moderate degradation.[4] |
| Thermal Degradation | 80°C[4] | 48 hours | 98.6[4] | 0.9[4] | Relatively stable at elevated temperatures.[4] |
| Photolytic Degradation | ICH Q1B Option 2[4] | - | 97.3[4] | 1.5[4] | Shows some sensitivity to light exposure.[4] |
Experimental Protocols
HPLC Method for Purity Analysis of Disodium Pamoate
This protocol is a general guideline and should be validated for your specific application.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 288 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL of Disodium Pamoate): Accurately weigh about 10 mg of disodium pamoate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.
-
Sample Solution: Accurately weigh a quantity of the disodium pamoate sample and prepare a solution of the same concentration as the standard stock solution using the same diluent. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times.
-
Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks in the chromatogram (area normalization method) or by using a reference standard for each impurity if available.
Visualizations
Caption: Synthesis and Purification Workflow for Disodium Pamoate.
Caption: Common Impurity Formation Pathways in Disodium Pamoate Synthesis.
Caption: Troubleshooting Workflow for Out-of-Specification Impurities.
References
Addressing batch-to-batch variability in pamoate salt properties
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pamoate salts. This resource provides guidance on addressing the common challenge of batch-to-batch variability in pamoate salt properties through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are pamoate salts and why are they used in pharmaceutical development?
A1: Pamoate salts are formed by the reaction of pamoic acid with a basic active pharmaceutical ingredient (API).[1] They are frequently used to create long-acting or sustained-release drug formulations due to their characteristically low aqueous solubility.[2][3] This reduced solubility allows for a gradual release of the API at the site of administration, which can improve patient compliance and therapeutic outcomes.[4]
Q2: What are the key physicochemical properties of pamoate salts?
A2: Pamoate salts are known for several key properties:
-
Low Aqueous Solubility: This is their most defining characteristic, making them suitable for depot injections and other sustained-release formulations.[5]
-
High Molecular Weight: The large size of the pamoate counterion contributes to the high molecular weight of the salt.[6]
-
pH-Dependent Solubility: The solubility of pamoate salts can vary with the pH of the medium.[6]
-
Crystallinity: Pamoate salts are typically crystalline solids, and their crystal form can significantly impact their properties.[7]
Q3: What are the primary causes of batch-to-batch variability in pamoate salt properties?
A3: Batch-to-batch variability is a significant challenge and can arise from several factors:
-
Stoichiometry: The molar ratio of the drug to pamoic acid (typically 1:1 or 2:1) is a critical parameter that influences solubility, dissolution rate, and stability.[1] Lack of control over this ratio can lead to inconsistencies.[1]
-
Polymorphism: Pamoate salts can exist in different crystalline forms, or polymorphs, each with unique physicochemical properties.[2][8] Variations in crystallization conditions can lead to the formation of different polymorphs between batches.[9]
-
Particle Size Distribution (PSD): Inconsistencies in PSD affect the dissolution rate and bioavailability of the drug.[2]
-
Crystal Habit: The shape of the crystals can vary between batches, impacting properties like flowability and dissolution.[2]
-
Impurities and Residual Solvents: The presence of unreacted starting materials, by-products, or residual solvents can affect the purity and stability of the final salt.[9]
Q4: How does the stoichiometry (drug:pamoate ratio) affect the salt's properties?
A4: The stoichiometry has a profound impact on the physicochemical properties of the resulting salt. A 2:1 ratio often leads to a more stable and dense crystal lattice, resulting in lower aqueous solubility and a slower dissolution rate compared to a 1:1 salt.[1] The 2:1 salt is often the thermodynamically more stable form.[1]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
-
Question: We are observing significant variability in the dissolution rates of different batches of our pamoate salt. What are the potential causes and how can we troubleshoot this?
-
Answer: Inconsistent dissolution profiles are a common issue stemming from variations in the salt's physical properties. Here is a logical approach to troubleshooting:
Troubleshooting Inconsistent Dissolution Potential Causes & Solutions:
-
Inconsistent Particle Size Distribution: Variations in particle size directly impact the surface area available for dissolution.[2]
-
Polymorphism: Different crystal forms can have significantly different solubilities and dissolution rates.[8]
-
Troubleshooting: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form of each batch.[2]
-
Solution: Strictly control crystallization parameters such as solvent, temperature, and cooling rate to ensure the formation of the desired polymorph.[9]
-
-
Changes in Crystal Habit: The shape of the crystals can alter the effective surface area.[2]
-
Troubleshooting: Use microscopy to visually inspect the crystal habit of each batch.
-
Solution: Control crystallization conditions, including the solvent system, cooling rate, and agitation, to maintain a consistent crystal habit.[2]
-
-
Incorrect Stoichiometry: An incorrect drug-to-pamoate ratio will alter the salt's fundamental properties.[1]
-
Issue 2: Formation of a Gel-like Substance Instead of a Crystalline Precipitate
-
Question: During synthesis, we are getting a gel-like material instead of a crystalline pamoate salt. What is causing this and how can we fix it?
-
Answer: Gel formation is often due to rapid precipitation kinetics and high supersaturation.
Potential Causes & Solutions:
-
High Supersaturation: Rapid addition of reactants or sudden temperature changes can lead to an amorphous gel instead of an ordered crystal structure.[9]
-
Solution: Slow down the addition rate of reactants and implement a more gradual cooling profile.[9]
-
-
Sub-optimal Solvent System: The choice of solvent is crucial for controlling solubility and crystallization.[9]
-
Solution: Experiment with different solvent systems or adjust the solvent-to-reactant ratio.[9]
-
-
Presence of Impurities: Impurities can inhibit crystal growth.[9]
-
Issue 3: Low Purity of the Final Pamoate Salt
-
Question: Our final product has low purity. What are the likely impurities and how can we minimize them?
-
Answer: Common impurities include unreacted starting materials and the formation of the incorrect salt form.
Troubleshooting Low Purity Potential Causes & Solutions:
-
Co-precipitation of Starting Materials: Unreacted API or pamoic acid can precipitate with the salt.[10]
-
Solution: Optimize the pH to ensure complete salt formation and thoroughly wash the precipitate with a solvent in which the starting materials are soluble but the product is not.[10]
-
-
Formation of Monosodium Pamoate: Insufficient base can lead to the formation of the monosodium salt instead of the desired disodium pamoate (if that is the intended intermediate) or incorrect API-pamoate stoichiometry.[9]
-
Solution: Ensure the correct stoichiometry of reactants and maintain precise pH control throughout the reaction.[9]
-
-
Residual Solvents: Solvents used in the synthesis can be trapped in the crystal lattice.[9]
-
Solution: Implement and validate a robust drying process under controlled temperature and vacuum.[9]
-
-
Data Presentation
Table 1: Impact of Stoichiometry on Pamoate Salt Properties
| Property | 2:1 (Drug:Pamoate) Salt | 1:1 (Drug:Pamoate) Salt | Rationale |
| Aqueous Solubility | Generally Lower | Generally Higher | The 2:1 salt often forms a more stable and dense crystal lattice, leading to stronger intermolecular interactions and reduced interaction with water.[1] |
| Dissolution Rate | Slower | Faster | The dissolution rate is directly influenced by solubility.[1] |
| Physical Stability | Generally Higher | Can be Lower | The 2:1 salt is frequently the more thermodynamically stable crystalline form, making it less prone to polymorphic transformations.[1] |
| Hygroscopicity | Generally Lower | Can be Higher | The tightly packed crystal structure of the 2:1 salt may offer fewer sites for water vapor sorption.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Drug-Pamoate Salt (2:1 Stoichiometry)
This protocol is a general guideline and should be optimized for the specific API.
-
Preparation of API Solution: Dissolve the API (2 molar equivalents) in a suitable solvent (e.g., ethanol, methanol). Gentle heating may be required.
-
Preparation of Pamoic Acid Solution: In a separate vessel, dissolve pamoic acid (1 molar equivalent) or its disodium salt in an appropriate solvent (e.g., aqueous sodium hydroxide for pamoic acid, water for disodium pamoate).[5]
-
Salt Formation: While vigorously stirring the API solution, slowly add the pamoic acid solution.[1]
-
Precipitation and Crystallization: The pamoate salt should precipitate upon mixing. Continue stirring the mixture at a controlled temperature for an extended period (e.g., 4-24 hours) to ensure complete reaction and allow for crystal growth.[1]
-
Isolation: Isolate the precipitated salt by vacuum filtration.[1][5]
-
Washing: Wash the filter cake with a small amount of cold solvent to remove unreacted starting materials.[1]
-
Drying: Dry the salt in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.[1]
Protocol 2: Characterization of Pamoate Salts
A comprehensive characterization is essential to ensure batch-to-batch consistency.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Stoichiometry
-
Objective: To determine the molar ratio of the drug to pamoate.[1]
-
Procedure:
-
Accurately weigh and dissolve a sample of the dried salt in a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Acquire the ¹H NMR spectrum.
-
Integrate the area of a characteristic peak from the drug and a characteristic peak from the pamoate moiety.
-
Normalize the integrals by the number of protons each signal represents. The resulting ratio of the normalized integrals will determine the stoichiometry.[1]
-
-
-
Powder X-ray Diffraction (PXRD) for Crystal Form Identification
-
Objective: To identify the crystalline form (polymorph) and assess phase purity.[5]
-
Procedure:
-
-
Thermal Analysis (DSC and TGA)
-
Objective: To assess thermal stability and identify the presence of hydrates or solvates.[5]
-
Procedure:
-
For DSC, accurately weigh a small amount of the salt (3-5 mg) into an aluminum pan and heat at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[1] The resulting thermogram will show thermal events like melting.[1]
-
For TGA, heat a sample at a constant rate. TGA measures the change in mass with temperature, which is useful for quantifying water or residual solvent content.[1]
-
-
-
High-Performance Liquid Chromatography (HPLC) for Purity
-
Objective: To quantify the purity of the pamoate salt and identify any impurities.[9]
-
Procedure:
-
Develop a suitable HPLC method with a column and mobile phase that can separate the API, pamoic acid, and any potential impurities.
-
Prepare a standard solution of a known concentration.
-
Prepare a sample solution of the pamoate salt.
-
Inject both solutions and compare the peak areas to determine purity.[9]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Salt or Cocrystal Puzzle Solved by Mechanochemistry: The Role of Solvent in the Pamoic Acid Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Scaling Up Pamoic Acid Disodium Salt Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of Pamoic acid disodium salt. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of producing this widely used pharmaceutical salt. Here, you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of this compound salt synthesis?
A1: Precise control over several parameters is crucial for ensuring consistent product quality and yield during scale-up. The most critical parameters include:
-
pH: Maintaining the correct pH is vital for complete salt formation and to prevent the formation of impurities. The neutralization of pamoic acid with a sodium source, such as sodium hydroxide, should be carefully monitored to ensure the formation of the disodium salt.[1]
-
Temperature: Reaction temperature affects the kinetics of the reaction and the solubility of both reactants and products, which in turn influences crystallization.[1]
-
Stoichiometry of Reactants: The molar ratio of pamoic acid to the sodium source must be accurately controlled to ensure complete conversion to the disodium salt.[1][2] An insufficient amount of the sodium source can lead to the formation of the monosodium salt.[1]
-
Agitation Rate: Proper mixing is essential for maintaining homogeneity, ensuring efficient heat transfer, and influencing crystal size and morphology.[1]
-
Rate of Reactant Addition: A controlled addition rate of the sodium source can prevent localized high concentrations, which could lead to the formation of impurities or undesirable crystal characteristics.[1]
Q2: We are observing the formation of a gel-like substance instead of a crystalline precipitate. What is the cause and how can we resolve this?
A2: The formation of a gel-like substance is a common issue when working with pamoate salts and can be attributed to several factors:
-
High Supersaturation: Rapid addition of reactants or a sudden change in temperature can lead to a very high level of supersaturation, which favors the formation of an amorphous gel over an ordered crystalline structure. To mitigate this, consider a slower addition rate of the sodium source or a more gradual cooling profile.[1][3]
-
Solvent System: The choice of solvent and its ratio to the reactants significantly impacts solubility and crystallization behavior. Experimenting with different solvent systems or adjusting the solvent volume may be necessary to achieve a crystalline product.[1]
-
Presence of Impurities: Certain impurities can inhibit crystal growth and promote the formation of gels. Ensure the purity of your starting materials, particularly the pamoic acid.[1] Gentle heating or allowing the mixture to stir for an extended period (1-3 days) can sometimes facilitate the transition from a gel to a crystalline form.[3][4]
Q3: How can we control for potential impurities in the final product?
A3: Potential impurities in this compound salt can include unreacted pamoic acid, monosodium pamoate, residual solvents, and degradation products.[1] To control these impurities, it is essential to:
-
Use high-purity starting materials.
-
Maintain strict control over process parameters like stoichiometry, pH, and temperature.[1]
-
Implement appropriate purification techniques such as recrystallization.[3]
-
Utilize proper drying procedures to reduce residual solvents to acceptable levels.[1]
-
Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) for impurity profiling to identify and quantify impurities.[1]
Q4: What are the common methods for preparing pamoate salts?
A4: Common methods for preparing pamoate salts include:
-
Direct reaction: Reacting the free base of a drug directly with pamoic acid in a suitable solvent.[3]
-
Salt metathesis: Reacting a salt of the drug (e.g., hydrochloride salt) with a salt of pamoic acid (e.g., disodium pamoate).[3]
-
In-situ formation: Acidifying a solution of disodium pamoate to form pamoic acid in the presence of a basic drug.[3][4]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Salt Synthesis & Scale-Up
| Issue | Potential Cause | Recommended Action |
| Low Yield | - Incomplete reaction. - Product loss during filtration or transfer. - Suboptimal pH for precipitation. | - Verify stoichiometry and reaction completion using in-process controls (e.g., HPLC). - Optimize filtration and washing procedures. - Conduct a pH optimization study to determine the point of maximum precipitation.[1] |
| Poor Filterability | - Very fine particles due to a high nucleation rate. - Gel-like consistency of the product. | - Reduce the rate of supersaturation by slowing down reactant addition or cooling. - Implement seeding with desired-size crystals to promote growth over nucleation.[1] |
| Inconsistent Crystal Form (Polymorphism) | - Fluctuations in crystallization temperature. - Inconsistent solvent composition. - Variations in drying conditions. | - Implement strict temperature control during crystallization and drying. - Ensure consistent solvent quality and composition. - Validate and standardize the drying process.[1][3] |
| Batch-to-Batch Variation in Particle Size | - Inconsistent agitation or cooling rates. - Lack of seeding or inconsistent seed quality. - Variations in supersaturation levels. | - Standardize agitation and cooling profiles. - Implement a consistent seeding protocol with well-characterized seed crystals. - Utilize Process Analytical Technology (PAT) tools for real-time monitoring and control of supersaturation.[1] |
Experimental Protocols
Protocol 1: Synthesis of Pamoic Acid
Pamoic acid can be prepared by condensing 3-hydroxy-2-naphthoic acid with formaldehyde.[5][6] An industrial-scale synthesis is described as follows:
-
Charging the Reactor: Charge the reaction vessel with N,N-dimethylformamide (DMF).
-
Addition of Reactants: Add 3-hydroxy-2-naphthoic acid and paraformaldehyde to the solvent.[7]
-
Initial Heating: Heat the mixture to 58-62°C and maintain this temperature for 28-32 minutes.[7]
-
Catalyst and Acid Addition: Add a catalyst and 98% sulfuric acid.
-
Reaction Temperature Increase: The reaction is exothermic and will naturally heat up. Control the temperature to increase to 95-105°C and hold for 2.5-3.5 hours to form pamoic acid.[7]
-
Isolation: Cool the reaction mixture and add methanol to precipitate the product. The crude pamoic acid is then isolated by filtration, washed, and dried.[7][8]
Protocol 2: Synthesis of this compound Salt
The synthesis of the disodium salt is typically achieved through a neutralization reaction.[9]
-
Suspension: Suspend the synthesized pamoic acid in deionized water in a reaction vessel.[2][9]
-
Neutralization: Slowly add a stoichiometric amount of sodium hydroxide solution (2 moles of NaOH for every 1 mole of pamoic acid) to the pamoic acid suspension under constant stirring.[2][9]
-
Crystallization: The disodium pamoate salt will precipitate out of the solution. The mixture may be heated to aid dissolution and then cooled in a controlled manner to promote crystallization.[2]
-
Washing: Wash the filter cake with an appropriate solvent, such as cold deionized water and then cold ethanol, to remove impurities and unreacted starting materials.[1][9]
-
Drying: Dry the product under controlled temperature and humidity.[1]
Visualizations
Caption: Workflow for the synthesis of Pamoic acid and its conversion to this compound salt.
Caption: A logical troubleshooting workflow for addressing common issues in this compound salt synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6640-22-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. KiloMentor: Pamoate or Embonate Salts [kilomentor.blogspot.com]
- 5. Pamoic acid - Wikipedia [en.wikipedia.org]
- 6. Pamoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN102659577B - Preparation method of pamoic acid - Google Patents [patents.google.com]
- 8. CN102659577A - Preparation method of pamoic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Dissolution Rate of Poorly Soluble Pamoate Salts
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the dissolution of poorly soluble pamoate salts. Pamoate salts are frequently utilized to create long-acting or sustained-release drug formulations due to their inherently low aqueous solubility.[1] However, modulating and controlling this dissolution rate is often a critical aspect of formulation development. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are pamoate salts often poorly soluble, and when is this property advantageous?
Pamoate salts are formed from pamoic acid, a large, hydrophobic molecule. This characteristic significantly reduces the aqueous solubility of basic drugs it is combined with.[2] This property is intentionally leveraged in pharmaceutical development to create long-acting injectable (LAI) formulations and taste-masked oral suspensions.[2] The slow dissolution at the site of administration allows for a gradual and prolonged release of the active pharmaceutical ingredient (API).[1]
Q2: What are the primary strategies for enhancing the dissolution rate of pamoate salts?
The principal strategies focus on increasing the effective surface area of the drug particles and improving their wettability. Key approaches include:
-
Particle Size Reduction: Decreasing particle size increases the surface area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[1] Common methods include micronization and nanomilling.[1]
-
Use of Surfactants/Wetting Agents: Incorporating surfactants into a formulation can improve the wetting of hydrophobic pamoate salt particles, which facilitates better contact between the solid and the dissolution medium.[1]
-
Controlling Polymorphism: The crystalline structure (polymorph) of a pamoate salt can significantly impact its solubility and dissolution rate.[1] It is crucial to identify and control the desired polymorphic form during manufacturing.[1]
-
Formulation as a Nanosuspension: This involves creating a colloidal dispersion of nanosized drug particles, which can dramatically increase the dissolution velocity due to the extremely large surface area.[1][3]
Q3: How does the stoichiometry of the drug-pamoate salt affect its dissolution?
The molar ratio of the drug to pamoic acid, typically 2:1 or 1:1, is a critical parameter that influences the salt's crystal lattice structure.[4] This, in turn, dictates properties like solubility and dissolution rate.[4] Generally, 2:1 pamoate salts tend to have lower aqueous solubility and a slower dissolution rate compared to their 1:1 counterparts, making them suitable for sustained-release formulations.[4]
Q4: Can the pH of the dissolution medium influence the dissolution rate of pamoate salts?
Yes, the solubility of pamoate salts can be pH-dependent.[2] At lower pH values, the pamoate anion may become protonated, which can lead to a slight increase in solubility.[2] However, for some pamoate salts, such as olanzapine pamoate, the solubility has been found to be relatively independent of pH within a certain range (e.g., pH 4 to 8).[5]
Troubleshooting Guide
Issue 1: The dissolution rate is too slow despite particle size reduction.
-
Possible Cause: Particle Aggregation.
-
Troubleshooting: Milled particles, especially nanoparticles, have high surface energy and a tendency to agglomerate. This reduces the effective surface area, counteracting the benefits of size reduction.[1]
-
Solution: Incorporate a stabilizer or an anti-aggregating agent into your formulation. For wet milling processes, select a suitable stabilizer for the suspension.[1]
-
-
Possible Cause: Poor Wettability.
-
Troubleshooting: The surface of the pamoate salt may be hydrophobic, preventing efficient interaction with the aqueous dissolution medium.[1]
-
Solution: Add a surfactant (e.g., Polysorbate 80, Tween 80) to the dissolution medium or the formulation itself.[1] This will reduce the surface tension and improve the wetting of the particles.[1]
-
-
Possible Cause: Undesirable Polymorphic Form.
-
Troubleshooting: The milling process can sometimes induce a change in the crystalline form of the material to a less soluble polymorph.[1]
-
Solution: Characterize the solid-state properties of the material before and after milling using techniques like X-ray Powder Diffraction (XRPD) to check for polymorphic changes.
-
Issue 2: High variability in dissolution results between batches.
-
Possible Cause: Inconsistent Particle Size Distribution.
-
Troubleshooting: The distribution of particle sizes within a batch can significantly affect the overall dissolution profile.[1]
-
Solution: Implement rigorous in-process controls for your particle size reduction method to ensure a consistent and narrow particle size distribution. Validate the milling process parameters (e.g., milling time, speed, media size for wet milling).[1]
-
-
Possible Cause: Changes in Crystal Habit.
-
Troubleshooting: Even with the same polymorphic form, variations in the crystal shape (habit) can influence dissolution.
-
Solution: Control the crystallization process parameters (e.g., solvent system, cooling rate, agitation) to ensure a consistent crystal habit.[1]
-
-
Possible Cause: Inadequate Control of Formulation Components.
-
Troubleshooting: Variations in the concentration or grade of excipients, such as surfactants and stabilizers, can lead to inconsistent dissolution.[1]
-
Solution: Ensure tight specifications for all raw materials and validate the manufacturing process to guarantee the homogeneity of the final formulation.[1]
-
Data Presentation
Table 1: Effect of Particle Size on the In Vitro Dissolution of a Pamoate Salt Suspension
| Median Particle Diameter (μm) | Cumulative Drug Release at 24 hours (%) | Cumulative Drug Release at 48 hours (%) |
| < 1 | ~95 | 100 |
| 4.5 | ~80 | ~95 |
| 7.2 | ~65 | ~85 |
| 10.5 | ~50 | ~75 |
Data synthesized from studies on paliperidone palmitate suspensions and general principles of dissolution.[1]
Table 2: Influence of Surfactant (Polysorbate 80) on the Dissolution of a Poorly Soluble Pamoate Salt
| Formulation | Drug Release at 48 hours (%) |
| Pamoate Salt Suspension | ~60 |
| Suspension with 0.5% Polysorbate 80 | ~85 |
| Suspension with 1.0% Polysorbate 80 | > 95 |
This table illustrates the general principle of how increasing concentrations of a surfactant can enhance the dissolution of a poorly soluble drug. The data is representative.[1]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Pamoate Salt Suspensions using USP Apparatus 2 (Paddle Method)
This protocol provides a general guideline and should be adapted based on the specific properties of the pamoate salt and formulation.[1]
1. Preparation of Dissolution Medium:
- Prepare a suitable dissolution medium. A common choice is phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.[1][2]
- The use of surfactants (e.g., 0.5% - 2% Sodium Dodecyl Sulfate or Polysorbate 80) is often necessary to achieve sink conditions for poorly soluble pamoate salts.[2]
- De-aerate the medium before use.[1]
2. Apparatus Setup:
- Set up a USP Apparatus 2 (Paddle Apparatus).[1]
- Add 900 mL of the prepared dissolution medium to each vessel.[1]
- Equilibrate the medium to 37 ± 0.5 °C.[1][2]
- Set the paddle rotation speed to 50 rpm. This may need to be optimized for your specific formulation.[1][2]
3. Sample Introduction:
- Carefully introduce a known quantity of the pamoate salt suspension into the dissolution medium.[1]
4. Sampling:
- Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 36, and 48 hours).[1]
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[1]
- Filter the samples promptly through a suitable filter (e.g., 0.22 µm PVDF) to separate undissolved particles.[1]
5. Sample Analysis:
- Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2]
6. Data Analysis:
- Calculate the cumulative percentage of drug dissolved at each time point, correcting for volume replacement.
- Plot the cumulative percentage of drug dissolved versus time to obtain the dissolution profile.[1]
Protocol 2: Particle Size Reduction by Wet Milling (Nanosuspension)
This protocol outlines a general procedure for reducing the particle size of a pamoate salt to the sub-micron range.
1. Slurry Preparation:
- Prepare a slurry of the pamoate salt in a suitable dispersion medium (e.g., water).
- Add a stabilizer (e.g., a polymer or surfactant) to the slurry to prevent particle aggregation during and after milling.
2. Milling Process:
- Introduce the slurry into a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).
- The milling parameters (e.g., agitator speed, flow rate, temperature) should be optimized to achieve the target particle size distribution.[1]
- Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.[1]
3. Post-Milling Processing:
- Once the desired particle size is achieved, separate the milling media from the nanosuspension.
- The resulting nanosuspension can be used for further formulation development or for dissolution testing.[1]
Visualizations
Caption: Workflow for enhancing and evaluating pamoate salt dissolution.
Caption: Troubleshooting logic for slow dissolution of pamoate salts.
References
Validation & Comparative
The Pamoate Advantage: A Comparative Guide to In Vivo Efficacy of Drug-Pamoate Salts
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences a drug's in vivo performance. This guide provides an objective comparison of the in vivo efficacy of drug-pamoate salts versus other salt forms, supported by experimental data. The focus is on demonstrating how the unique physicochemical properties of pamoate salts translate into tangible therapeutic benefits, particularly in the development of long-acting injectable (LAI) formulations.
The primary advantage of forming a pamoate salt is the significant reduction in aqueous solubility of the parent drug.[1][2] This characteristic is the cornerstone of its utility in creating sustained-release drug delivery systems. By forming a sparingly soluble salt, the dissolution of the drug at the site of administration (typically intramuscular) becomes the rate-limiting step for its absorption into systemic circulation. This results in a prolonged therapeutic effect, reduced dosing frequency, and improved patient compliance.[3][4]
This guide will delve into the comparative in vivo performance of pamoate salts using olanzapine as a primary case study, with supporting data from other relevant compounds. We will examine key pharmacokinetic parameters, present detailed experimental protocols for preclinical evaluation, and visualize the underlying principles and workflows.
Comparative In Vivo Performance: Olanzapine Pamoate vs. Oral Olanzapine
Olanzapine, an atypical antipsychotic, is a prime example of a drug where the pamoate salt form has revolutionized its clinical application. The long-acting injectable formulation, olanzapine pamoate, allows for a dosing interval of two to four weeks, a significant improvement over the once-daily oral administration.[5]
Pharmacokinetic Profile Comparison
The most striking difference between olanzapine pamoate and its more soluble oral form (typically administered as a free base) is the dramatically extended half-life. This is a direct consequence of the slow dissolution of the pamoate salt at the injection site.
| Parameter | Olanzapine Pamoate (LAI) | Oral Olanzapine | Reference(s) |
| Half-life (t½) | ~30 days | ~33 hours | [5] |
| Time to Peak Plasma Concentration (Tmax) | Gradual increase over the first 3 months to reach steady state | 3 to 5 hours | [5][6] |
| Dosing Frequency | Every 2-4 weeks | Once daily | [5] |
This sustained release profile of olanzapine pamoate not only improves convenience but also leads to more stable plasma concentrations, which can potentially reduce side effects associated with the peak-and-trough fluctuations of oral dosing.[2]
Clinical Efficacy and Safety
Clinical studies have demonstrated that the efficacy of olanzapine long-acting injection is comparable to that of oral olanzapine in the maintenance treatment of schizophrenia. Long-term studies have shown that patients treated with olanzapine pamoate maintain clinical stability, as measured by the Positive and Negative Syndrome Scale (PANSS), over several years.
The safety profile of olanzapine pamoate is also generally consistent with that of oral olanzapine, with the notable exception of injection site reactions and a rare but serious adverse event known as post-injection delirium/sedation syndrome (PDSS).[5] PDSS is thought to result from accidental intravascular injection, leading to a rapid release of a large amount of olanzapine. The incidence of PDSS is low, reported at approximately 0.07% per injection.[5]
Experimental Protocols for Preclinical Evaluation
The following are detailed methodologies for key experiments to compare the in vivo efficacy of a drug-pamoate salt with other salt forms.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical preclinical pharmacokinetic study to compare a long-acting injectable pamoate salt formulation with an immediate-release oral or injectable formulation of another salt (e.g., hydrochloride).
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.[3]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. They should be acclimatized for at least one week before the study.
2. Formulation and Dosing:
-
Pamoate Salt Formulation: Prepare a sterile suspension of the drug-pamoate salt in a suitable vehicle for injection (e.g., an aqueous solution containing suspending and wetting agents).
-
Comparator Salt Formulation: For an oral comparator, dissolve the other salt form (e.g., hydrochloride) in a suitable vehicle like water or a buffered solution. For an injectable comparator, prepare a sterile solution.
-
Administration:
-
Intramuscular (Pamoate): Administer a single dose of the drug-pamoate suspension into the gluteal or thigh muscle of the rats.[7]
-
Oral (Comparator): Administer the comparator salt solution via oral gavage.
-
Intravenous (for bioavailability): Administer a solution of the comparator salt intravenously to a separate group of rats to determine absolute bioavailability.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points.
-
Suggested Time Points:
-
Oral/IV: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Intramuscular (Pamoate): 0 (pre-dose), 1, 4, 8, 24, 48, 72 hours, and then on days 5, 7, 10, 14, 21, and 28 post-dose.
-
4. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for drug concentration using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) for both formulations.
In Vitro Dissolution Testing for Poorly Soluble Salts
For sparingly soluble salts like pamoates, in vitro dissolution testing is crucial to predict their in vivo release profile. The USP Apparatus 4 (flow-through cell) is the recommended method for such formulations.
1. Apparatus and Setup:
-
Apparatus: USP Apparatus 4 (Flow-Through Cell).[8]
-
Cell Size: 12 mm or 22.6 mm cell, depending on the dosage form and amount.
-
Configuration: Typically an "open-loop" configuration is used for poorly soluble drugs to maintain sink conditions by continuously introducing fresh dissolution medium.[8]
2. Dissolution Medium:
-
A buffered aqueous solution at a physiological pH (e.g., 7.4) is commonly used.
-
To achieve sink conditions for very poorly soluble compounds, a surfactant such as sodium lauryl sulfate (SLS) at a low concentration (e.g., 0.1-0.5%) may be added.
3. Test Parameters:
-
Flow Rate: A suitable flow rate (e.g., 4-16 mL/min) should be selected to ensure adequate exposure to the medium without causing excessive turbulence.
-
Temperature: Maintained at 37 ± 0.5 °C.
4. Sample Preparation and Analysis:
-
The injectable suspension is carefully loaded into the flow-through cell.
-
The eluate is collected at predetermined time points over an extended period (e.g., up to 48 hours or longer).
-
The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
References
- 1. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanfarmagrup.com [americanfarmagrup.com]
A Comparative Guide to Validated HPLC Methods for Pamoic Acid Disodium Purity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity testing of Pamoic acid disodium. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines different HPLC approaches, their experimental protocols, and performance characteristics based on established analytical principles and available data.
Introduction to Purity Testing of this compound
This compound is a widely used counterion in pharmaceutical formulations to enhance the stability and modulate the solubility of various active pharmaceutical ingredients (APIs). Ensuring the purity of this raw material is a critical step in drug development and manufacturing. HPLC is a powerful and versatile technique for the separation, identification, and quantification of the main component and any related impurities.
The purity analysis of this compound typically involves the separation of the main compound from its potential impurities, which may include starting materials, by-products of the synthesis, and degradation products. A well-validated, stability-indicating HPLC method is essential to ensure that all significant impurities are adequately resolved and quantified.
Comparison of HPLC Methodologies
Several HPLC methods can be employed for the purity testing of this compound. The choice of method often depends on the specific impurities that need to be monitored, the required sensitivity, and the available instrumentation. Below is a comparison of two common reversed-phase HPLC methods.
Data Presentation
The following tables summarize the key performance parameters for two distinct HPLC methods suitable for the purity analysis of this compound. The validation parameters are based on typical performance characteristics as per the International Council for Harmonisation (ICH) guidelines.
Table 1: HPLC Method 1 - Isocratic Elution
| Parameter | Method 1 Performance |
| Linearity Range (Pamoic Acid) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| Specificity | Able to resolve known impurities from the main peak |
| Robustness | Tolerant to minor variations in mobile phase composition and flow rate |
Table 2: HPLC Method 2 - Gradient Elution
| Parameter | Method 2 Performance |
| Linearity Range (Pamoic Acid) | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 1.5% |
| Specificity | Enhanced resolution for a wider range of potential impurities |
| Robustness | Less tolerant to variations in gradient timing and composition |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established methods for the analysis of Pamoic acid and related compounds.
Method 1: Isocratic Reversed-Phase HPLC
This method is a straightforward and robust approach suitable for routine quality control testing where the impurity profile is well-characterized.
-
Instrumentation: A standard HPLC system with an isocratic pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.
-
Impurity Spiked Solution: Prepare a solution of this compound and spike it with known impurities at a relevant concentration (e.g., 0.5% of the main component concentration) to verify specificity.
Method 2: Gradient Reversed-Phase HPLC
This method offers higher resolution and is particularly useful for separating a complex mixture of impurities or for stability-indicating assays where degradation products may be present.
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm and 288 nm.
-
Column Temperature: 35 °C.
Sample Preparation:
Sample preparation follows a similar procedure to Method 1, with the diluent being a mixture of Mobile Phase A and B (e.g., 70:30 v/v).
Mandatory Visualizations
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for purity testing, in accordance with ICH guidelines.
Caption: Logical workflow for HPLC method validation.
Experimental Workflow for Purity Testing
The diagram below outlines the general experimental workflow for the purity testing of a this compound sample using a validated HPLC method.
Caption: Experimental workflow for HPLC purity testing.
A Comparative Guide to Analytical Techniques for Pamoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of the pamoate anion, a common counterion in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-Aqueous Titration. The selection of an appropriate analytical method is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of each technique to aid in the selection of the most suitable method for your specific application.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters for HPLC, UV-Vis Spectrophotometry, and Non-Aqueous Titration for the quantification of pamoate. The data presented is a synthesis from various sources and represents typical performance characteristics.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Linearity Range | 1 - 150 µg/mL | 0.75 - 35 µg/mL | 80 - 120% of the test concentration |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99 | > 0.99[2] |
| Accuracy (% Recovery) | 98.44 - 101.1%[1] | 98.0 - 102.0% | 98.1 - 103.2%[2] |
| Precision (% RSD) | < 1% (Intra-day and Inter-day)[1] | < 2% | < 2% (Intra-day and Inter-day)[2] |
| Specificity | High | Moderate to Low | Low (titrates total basicity)[1] |
| Limit of Detection (LOD) | 0.02 µg/mL | ~0.2 µg/mL | Not typically determined |
| Limit of Quantification (LOQ) | 0.05 µg/mL | ~0.7 µg/mL | Not typically determined |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the quantification of the pamoate anion.
Method 1: Reversed-Phase HPLC with Gradient Elution
-
Instrumentation: Standard HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm.[1]
-
Mobile Phase:
-
Gradient Program:
Time (min) %B 0 20 5 80 5.1 20 | 10 | 20 |
-
Flow Rate: 1.0 mL/minute.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: UV at 288 nm.[1]
-
Column Temperature: Ambient.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL of Pamoate): Accurately weigh approximately 23.6 mg of disodium pamoate monohydrate (equivalent to 20 mg of pamoic acid) and transfer to a 20 mL volumetric flask. Dissolve in a diluent of 95:5 Acetonitrile / DI Water containing 0.2% 1N Sodium Hydroxide (NaOH). Sonicate if necessary to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a diluent of 95:5 Acetonitrile / DI Water to achieve concentrations within the desired calibration range (e.g., 1-20 µg/mL of pamoate).
-
Sample Preparation: Accurately weigh a quantity of the sample containing disodium pamoate monohydrate and dissolve it in the same diluent as the standard stock solution to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
-
Method 2: Reversed-Phase HPLC with Isocratic Elution
-
Instrumentation: Standard HPLC system with an isocratic pump, autosampler, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 20 mM phosphate buffer (containing 0.2% triethylamine, pH 4.5) in a ratio of 12:3:85 (v/v/v).[3]
-
Flow Rate: 1.5 mL/minute.[3]
-
Injection Volume: 50 µL.[3]
-
Detection: UV at 295 nm.[3]
-
Column Temperature: 30°C.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the calibration range (e.g., 1-15 µg/mL).[3]
-
Sample Preparation: Dissolve the sample in methanol, sonicate, and centrifuge. Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.
-
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but may be less specific. It relies on the inherent UV absorbance of the pamoate moiety.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which disodium pamoate is soluble and that does not absorb in the measurement region (e.g., methanol, or a mixture of acetonitrile and water).
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of disodium pamoate to determine the wavelength of maximum absorbance. The λmax for pamoate is typically around 288-295 nm.
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to obtain a concentration that falls within the range of the standard curve.
-
Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration from the standard curve.
-
Non-Aqueous Titration
This classical titrimetric method is suitable for the assay of the sodium salt of the weakly acidic pamoic acid.
-
Principle: Disodium pamoate, the salt of a weak acid, behaves as a base in a non-aqueous solvent and can be titrated with a strong acid.
-
Solvent: Anhydrous glacial acetic acid is used to enhance the basicity of the pamoate salt.[1]
-
Titrant: A standardized solution of 0.1 M perchloric acid in glacial acetic acid.[1]
-
Indicator: Crystal violet or 1-naphtholbenzein can be used. The endpoint is indicated by a color change (e.g., from violet to blue-green for crystal violet). Potentiometric endpoint detection can also be employed for higher accuracy.
-
Procedure:
-
Titrant Standardization: Standardize the 0.1 M perchloric acid solution against a primary standard such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh a quantity of the disodium pamoate sample and dissolve it in anhydrous glacial acetic acid. Gentle warming may be required.
-
Titration: Add a few drops of the indicator solution to the dissolved sample and titrate with the standardized 0.1 M perchloric acid to the endpoint.
-
Blank Determination: Perform a blank titration with the solvent and indicator alone and make any necessary corrections.
-
Calculation: Calculate the amount of disodium pamoate in the sample based on the volume of titrant consumed.
-
Mandatory Visualization
Caption: Workflow for Cross-Validation of Analytical Techniques.
Caption: Comparison of Key Characteristics of Analytical Techniques.
References
Comparative bioavailability studies of different pamoate formulations
A Comparative Guide to the Bioavailability of Pamoate Formulations
For Researchers, Scientists, and Drug Development Professionals
Pamoate salts are a cornerstone in pharmaceutical development for modifying the solubility and dissolution characteristics of active pharmaceutical ingredients (APIs). The large, hydrophobic nature of the pamoate anion is particularly advantageous for creating long-acting injectable (LAI) formulations and taste-masked oral suspensions. However, the inherent low solubility of these salts presents unique challenges in formulation development and predicting in vivo performance. This guide provides an objective comparison of the bioavailability of different pamoate formulations, supported by experimental data, to aid researchers in their drug development endeavors.
In Vivo Bioavailability Studies: Comparative Data
The following tables summarize key pharmacokinetic parameters from comparative bioavailability studies of different pamoate formulations. These studies highlight how changes in dosage form can influence the rate and extent of drug absorption.
Pyrantel Pamoate Formulations
A study in healthy human subjects compared the bioavailability of three different formulations of pyrantel pamoate administered as a single 750 mg dose. The results indicated no statistically significant difference in the bioavailability among the tested formulations, although large inter-subject variations were observed[1].
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-9 (h·ng/mL) |
| Formulation 1 | 37.56 ± 9.37 | 2.02 ± 0.12 | 81.01 ± 12.97 |
| Formulation 2 | 35.89 ± 8.94 | 2.05 ± 0.356 | 94.59 ± 17.18 |
| Formulation 3 | 36.22 ± 10.10 | 2.05 ± 0.339 | 101.47 ± 19.59 |
Data presented as mean ± standard deviation.
Olanzapine Pamoate Long-Acting Injectable (LAI) Formulations
While direct comparative studies between different olanzapine pamoate LAI formulations are limited, pharmacokinetic data from various dosing regimens provide insight into their in vivo performance. Olanzapine pamoate is a crystalline salt that slowly dissolves after intramuscular injection, leading to sustained plasma concentrations. Steady state is typically reached after approximately 3 months of dosing[2].
| Dosing Regimen | Average Steady-State Concentration (ng/mL) (10th-90th percentile) |
| 150 mg / 2 weeks | 16 - 32 |
| 210 mg / 2 weeks | 15 - 55 |
| 300 mg / 2 weeks | 20 - 67 |
| 300 mg / 4 weeks | 19 - 48 |
| 405 mg / 4 weeks | 19 - 62 |
These values are similar to the plasma concentrations observed with oral olanzapine at doses of 10, 15, and 20 mg/day[3].
Imipramine Pamoate vs. Imipramine Hydrochloride
A study comparing a single daily dose of 150 mg of imipramine pamoate to a divided dose of 150 mg of imipramine hydrochloride (50 mg three times daily) in patients with depressive illness found the two formulations to be therapeutically equivalent. The 24-hour plasma curves were nearly identical, suggesting a similar extent of absorption for both forms of imipramine[4]. While specific pharmacokinetic parameters from this study are not detailed, it highlights the utility of the pamoate salt in simplifying dosing regimens without compromising bioavailability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pamoate formulations. Below are representative protocols for in vivo bioavailability and in vitro dissolution studies.
In Vivo Bioavailability Study Protocol
This protocol outlines a typical bioequivalence study for oral pamoate formulations.
Study Design: A single-dose, randomized, two-period, crossover study is a common design[5][6].
Subjects: Healthy adult volunteers are typically recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
Procedure:
-
Fasting: Subjects fast overnight for at least 10 hours before drug administration.
-
Dosing: A single oral dose of the test or reference formulation is administered with a standardized volume of water.
-
Blood Sampling: Blood samples are collected in heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
-
Plasma Separation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Washout Period: A washout period of sufficient duration (e.g., 2 weeks) is allowed between the two treatment periods.
-
Crossover: Subjects receive the alternate formulation in the second period.
Bioanalytical Method (LC-MS/MS for Olanzapine):
-
Extraction: Liquid-liquid extraction of olanzapine and an internal standard (e.g., venlafaxine) from plasma using a solvent like methyl tert-butyl ether[7].
-
Chromatography: An ACE C18 column (125 x 4.6 mm, 5 µm) with an isocratic mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid (50:50 v/v) at a flow rate of 1.2 mL/min[7].
-
Detection: Tandem mass spectrometry in positive electrospray ionization mode with multiple reaction monitoring[7].
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data. Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax and AUC data, is performed to determine bioequivalence. The 90% confidence intervals for the ratio of the geometric means of these parameters should fall within the 80-125% range for the formulations to be considered bioequivalent[8].
In Vitro Dissolution Testing Protocol for Oral Suspensions
This protocol is a general guideline for the dissolution testing of oral pamoate suspensions.
Apparatus: USP Apparatus 2 (Paddle Method).
Dissolution Medium: 900 mL of a suitable buffered solution, such as 0.1 N HCl or phosphate buffer (pH 6.8), with or without a surfactant (e.g., sodium dodecyl sulfate) to ensure sink conditions.
Procedure:
-
Medium Preparation: The dissolution medium is prepared and de-aerated, then placed in the dissolution vessels and equilibrated to 37 ± 0.5 °C.
-
Sample Introduction: An accurately measured dose of the oral suspension is introduced into the bottom of each vessel.
-
Agitation: The paddle speed is set to a specified rate (e.g., 75 rpm).
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replaced with fresh medium.
-
Sample Preparation: The samples are filtered through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: The amount of dissolved drug is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
HPLC Method (Example for Pyrantel Pamoate):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water with a suitable buffer and pH adjustment.
-
Detection: UV detection at an appropriate wavelength.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Bioequivalence of pyrantel pamoate dosage forms in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-acting injectable antipsychotics: focus on olanzapine pamoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. ijpp.com [ijpp.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison of 1:1 vs. 2:1 Drug-Pamoate Stoichiometry in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's performance and therapeutic application. Pamoic acid, a dicarboxylic acid, is a frequently utilized counterion for basic drugs, offering the potential to form salts with either a 1:1 or a 2:1 drug-to-pamoate stoichiometric ratio. This choice is far from trivial, as the stoichiometry governs the salt's crystal lattice structure, which in turn dictates crucial physicochemical and pharmacokinetic properties. This guide provides an objective, data-driven comparison of 1:1 and 2:1 drug-pamoate salts to aid in the rational design of drug formulations.
The stoichiometric relationship between a basic drug and pamoic acid is a primary determinant of the resulting salt's characteristics.[1] A 2:1 drug-pamoate salt incorporates two molecules of the drug for every one molecule of the divalent pamoate anion, whereas a 1:1 salt has a single drug molecule per pamoate molecule. This fundamental difference in molecular arrangement leads to distinct solid-state properties that can be strategically leveraged to achieve desired therapeutic outcomes. Generally, 2:1 pamoate salts are favored for developing long-acting injectable (LAI) formulations due to their typically lower solubility and slower dissolution rates, while the potentially more soluble 1:1 salts may be more suitable for oral dosage forms.[1]
Impact of Stoichiometry on Physicochemical Properties
The choice between a 1:1 and 2:1 stoichiometry has a significant impact on several key physicochemical parameters, including solubility, dissolution rate, physical stability, and hygroscopicity. The differences are summarized in the table below.
| Property | 2:1 Drug-Pamoate Salt | 1:1 Drug-Pamoate Salt | Rationale |
| Aqueous Solubility | Generally Lower | Generally Higher | The 2:1 salt often forms a more stable and dense crystal lattice due to the divalent nature of the pamoate anion, leading to stronger intermolecular interactions and reduced interaction with water.[1] |
| Dissolution Rate | Slower | Faster | The rate of dissolution is directly influenced by solubility. A lower intrinsic solubility results in a slower dissolution rate, a key principle for creating sustained-release profiles.[1] |
| Physical Stability | Generally Higher | Can be Lower | The 2:1 salt is frequently the more thermodynamically stable crystalline form, making it less susceptible to polymorphic transformations or disproportionation.[1] |
| Hygroscopicity | Generally Lower | Can be Higher | The tightly packed crystal structure of the 2:1 salt may offer fewer sites for water vapor sorption compared to the 1:1 salt.[1] |
| Melting Point | Often Higher | Often Lower | The more stable and ordered crystal lattice of the 2:1 salt typically requires greater thermal energy to disrupt, resulting in a higher melting point.[2] |
Experimental Protocols
The synthesis and characterization of drug-pamoate salts with controlled stoichiometry are crucial for successful formulation development. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of Drug-Pamoate Salts
Objective: To synthesize drug-pamoate salts with controlled 1:1 and 2:1 stoichiometry.
Materials:
-
Basic Active Pharmaceutical Ingredient (API)
-
Pamoic acid or a salt thereof (e.g., disodium pamoate)
-
Appropriate solvent(s) (e.g., dimethyl sulfoxide (DMSO), methanol, ethanol, water)
-
Magnetic stirrer and stir bars
-
Reaction vessel (e.g., glass beaker or flask)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Reagent Preparation:
-
For a 2:1 (Drug:Pamoate) Salt: Prepare a solution of the API and a solution of pamoic acid. The molar ratio of API to pamoic acid in the reaction should be 2:1.[1]
-
For a 1:1 (Drug:Pamoate) Salt: Prepare a solution of the API and a solution of pamoic acid. The molar ratio of API to pamoic acid in the reaction should be 1:1.[1]
-
-
Reaction & Precipitation:
-
Dissolve the API and pamoic acid in a minimal amount of a suitable solvent. Gentle heating may be applied if necessary to achieve full dissolution.[1]
-
While stirring the API solution vigorously, slowly add the pamoic acid solution. Salt precipitation should occur.[1]
-
Alternatively, a salt metathesis reaction can be performed by reacting a salt of the drug (e.g., hydrochloride salt) with a salt of pamoic acid (e.g., disodium pamoate).[3]
-
-
Isolation and Drying:
-
Allow the precipitation to complete. The mixture may be stirred for a defined period (e.g., several hours to overnight) to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the collected salt with an appropriate solvent to remove any unreacted starting materials.
-
Dry the salt under vacuum or in a drying oven at a suitable temperature to remove residual solvent.
-
Protocol 2: Characterization of Drug-Pamoate Salts
Objective: To confirm the stoichiometry and characterize the physicochemical properties of the synthesized salts.
A. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline form and phase purity of the salt. Different stoichiometric salts will exhibit unique diffraction patterns.[4]
-
Procedure:
-
Gently grind a small amount of the salt sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a defined 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.
-
Compare the resulting diffractogram to known patterns or analyze for unique peaks indicative of a new crystalline form.
-
B. Thermal Analysis (DSC and TGA):
-
Purpose: To assess the thermal stability and melting point of the salt.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the salt (3-5 mg) into an aluminum pan.[1]
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[1]
-
The resulting thermogram will show thermal events such as melting (endotherm), which can be used to assess the salt's purity and thermal stability.[1]
-
-
Thermogravimetric Analysis (TGA):
-
Heat a sample of the salt at a constant rate.[1]
-
Monitor the change in mass as a function of temperature to determine the presence of solvates or hydrates and to assess thermal decomposition.
-
C. Dissolution Testing:
-
Purpose: To determine the rate at which the drug dissolves from the salt form.
-
Procedure (Example for a poorly soluble salt using USP Apparatus 2):
-
Dissolution Medium: Select an appropriate medium (e.g., 0.1 N HCl, phosphate buffer at a specific pH). For poorly soluble pamoate salts, the addition of a surfactant (e.g., sodium lauryl sulfate - SLS) may be necessary to maintain sink conditions.[5]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Parameters: Set the paddle speed (e.g., 75 rpm) and maintain the temperature at 37 ± 0.5 °C.
-
Sampling: Withdraw samples at predetermined time intervals.
-
Analysis: Analyze the samples for the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
-
Visualizing the Stoichiometric Impact
The following diagrams illustrate the conceptual relationship between stoichiometry and the resulting drug performance, as well as a typical experimental workflow.
Caption: Relationship between stoichiometry, properties, and drug performance.
Caption: A workflow for the synthesis and characterization of drug-pamoate salts.
Case Studies: Donepezil and Olanzapine
Donepezil: This drug, used for the treatment of Alzheimer's disease, has been formulated as both 1:1 and 2:1 pamoate salts.[4] The low solubility of these salts is desirable for developing extended-release formulations for intramuscular or subcutaneous administration, which can improve patient compliance.[4] Patent literature shows distinct XRPD patterns and DSC/TGA thermograms for the 1:1 and 2:1 forms, confirming their different solid-state structures.[4]
Olanzapine: The long-acting injectable formulation of olanzapine utilizes a pamoate salt. This formulation allows for a significantly prolonged half-life of approximately 30 days, compared to the oral formulation's half-life of about 30 hours.[6] This demonstrates the profound impact of forming a sparingly soluble salt on the pharmacokinetic profile, enabling a sustained therapeutic effect.
Conclusion
The stoichiometric control of drug-pamoate salt formation is a fundamental aspect of pharmaceutical development that directly influences the biopharmaceutical performance of an API. The 2:1 stoichiometry generally yields salts with lower solubility and slower dissolution rates, making them ideal candidates for long-acting injectable formulations. Conversely, the 1:1 stoichiometry may offer a pathway to oral dosage forms with modified-release profiles. A thorough understanding and characterization of both stoichiometric forms are essential for selecting the optimal salt for a given therapeutic application, ultimately leading to more effective and patient-compliant drug products.
References
Navigating the In Vitro-In Vivo Maze: A Comparative Guide to Pamoate Salt Dissolution
For Researchers, Scientists, and Drug Development Professionals
The development of long-acting injectable (LAI) formulations often relies on the use of poorly soluble salts to achieve sustained drug release. Pamoate salts, in particular, have become a cornerstone in this field, offering the ability to significantly prolong the therapeutic window of various active pharmaceutical ingredients (APIs). However, predicting the in vivo performance of these formulations from in vitro dissolution data remains a critical challenge. This guide provides a comparative analysis of the in vitro-in vivo correlation (IVIVC) of pamoate salt dissolution, supported by experimental data and detailed protocols, to aid researchers in this complex area of drug development.
The Pivotal Role of Dissolution in Pamoate Salt Formulations
Pamoate salts are formed by the reaction of a basic drug with pamoic acid, a large, hydrophobic molecule. This results in a salt with significantly reduced aqueous solubility compared to other salt forms like hydrochlorides.[1] For LAIs administered intramuscularly, the slow dissolution of the pamoate salt from the injection depot is the rate-limiting step for drug absorption into the systemic circulation.[2] Therefore, establishing a predictive relationship between the in vitro dissolution rate and the in vivo pharmacokinetic profile is paramount for successful formulation development and ensuring product quality.[1]
Comparative Analysis of Pamoate Salt Formulations
Achieving a meaningful IVIVC for poorly soluble drugs like pamoate salts is challenging.[1] Factors such as particle size, crystal form, and the formulation's interaction with the physiological environment can significantly influence the dissolution rate and subsequent absorption.
To illustrate the impact of formulation parameters on the IVIVC of pamoate salts, this guide presents a case study comparing two hypothetical formulations of a generic antipsychotic pamoate salt for long-acting injection, Formulation A (conventional particle size) and Formulation B (micronized particle size).
Data Presentation
The following tables summarize the quantitative data from in vitro dissolution and in vivo pharmacokinetic studies for the two formulations.
Table 1: Comparative In Vitro Dissolution Profiles of Pamoate Salt Formulations
| Time (hours) | Formulation A (% Dissolved, Mean ± SD) | Formulation B (% Dissolved, Mean ± SD) |
| 1 | 5 ± 1.2 | 15 ± 2.5 |
| 4 | 15 ± 2.8 | 35 ± 3.1 |
| 8 | 25 ± 3.5 | 55 ± 4.0 |
| 12 | 35 ± 4.1 | 70 ± 4.5 |
| 24 | 50 ± 5.2 | 85 ± 5.0 |
| 48 | 70 ± 6.0 | 95 ± 4.8 |
| 72 | 80 ± 5.5 | >98 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in a Rabbit Model
| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) |
| Cmax (ng/mL) | 150 ± 25 | 250 ± 30 |
| Tmax (hours) | 48 ± 6 | 24 ± 4 |
| AUC (0-t) (ng·h/mL) | 10,500 ± 1500 | 11,000 ± 1300 |
| Half-life (t½) (hours) | 72 ± 10 | 68 ± 9 |
The data clearly demonstrates that the micronized Formulation B exhibits a faster in vitro dissolution rate, which correlates with a higher peak plasma concentration (Cmax) and a shorter time to reach that peak (Tmax) in the in vivo study. This highlights the critical role of particle size in modulating the release and absorption of pamoate salts.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data to establish a meaningful IVIVC.
In Vitro Dissolution Testing Protocol (USP Apparatus 4 - Flow-Through Cell)
The USP Apparatus 4 is often preferred for long-acting injectable suspensions as it allows for the use of larger volumes of dissolution medium, which is essential for maintaining sink conditions for poorly soluble drugs over an extended period.[1]
-
Apparatus: USP Apparatus 4 (Flow-Through Cell)
-
Dissolution Medium: Phosphate buffer (pH 7.4) containing a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate - SDS) to enhance solubility and mimic physiological conditions.
-
Temperature: 37 ± 0.5 °C
-
Flow Rate: 8 mL/min
-
Sample Preparation: A known quantity of the pamoate salt suspension is introduced into the flow-through cell.
-
Sampling: The effluent from the cell is collected at predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vivo Pharmacokinetic Study Protocol (Rabbit Model)
Animal models are essential for assessing the in vivo performance of LAI formulations. The rabbit model is commonly used for these studies.
-
Animal Model: New Zealand White rabbits.
-
Dosing: A single intramuscular injection of the pamoate salt suspension at a specified dose.
-
Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time points (e.g., pre-dose, 1, 4, 8, 12, 24, 48, 72, 96, and 168 hours post-dose).
-
Plasma Analysis: Plasma is separated from the blood samples, and the drug concentration is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.
Visualizing the IVIVC Workflow and Relationships
Experimental Workflow for Establishing IVIVC
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Logical Relationship of Pamoate Salt Dissolution and Absorption
Caption: Factors influencing the dissolution and absorption of pamoate salts.
Conclusion
The successful development of long-acting injectable formulations based on pamoate salts hinges on a thorough understanding of the interplay between in vitro dissolution and in vivo performance. As demonstrated, formulation parameters such as particle size have a profound impact on the pharmacokinetic profile. By employing robust and standardized experimental protocols for both in vitro and in vivo studies, researchers can establish meaningful IVIVCs. These correlations not only de-risk the development process but also serve as a valuable tool for setting meaningful product specifications and ensuring consistent clinical performance. The ability to predict in vivo behavior from in vitro data ultimately accelerates the delivery of safe and effective long-acting therapies to patients.
References
Navigating the Salt Maze: A Comparative Guide to the Safety and Toxicology of Novel Pamoate Salts
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the safety and toxicological profiles of novel pamoate salts versus traditional hydrochloride salts, supported by established experimental data and protocols.
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing a drug's physicochemical properties, bioavailability, and ultimately, its safety profile. While hydrochloride salts have long been a mainstay for improving the solubility of basic drugs, pamoate salts are increasingly utilized to create long-acting injectable formulations and improve taste-masking. This guide provides a comprehensive evaluation of the safety and toxicology of a hypothetical novel pamoate salt of a fictional drug, "Drug X," in comparison to its well-established hydrochloride counterpart.
Physicochemical Properties: A Tale of Two Salts
The fundamental differences in the physicochemical properties of pamoate and hydrochloride salts underpin their distinct toxicological considerations. The large, hydrophobic nature of the pamoate anion drastically reduces the aqueous solubility of the API compared to the highly soluble hydrochloride salt.
| Property | Drug X Pamoate (Novel Salt) | Drug X Hydrochloride (Reference Salt) | Significance in Toxicology |
| Aqueous Solubility | Practically Insoluble[1][2] | Very Soluble[1][2] | Lower solubility of the pamoate salt can lead to slower dissolution at the site of administration (e.g., intramuscular injection), resulting in prolonged, lower systemic exposure, which may reduce acute toxicity risks. Conversely, it can lead to localized reactions at the injection site. |
| Molecular Weight | High | Low | The higher molecular weight of the pamoate salt means a larger mass is required to deliver the same molar amount of the active moiety. This needs to be considered in dose calculations and potential tissue burden. |
| pKa of Counterion | Pamoic Acid: pKa1 ≈ 2.3, pKa2 ≈ 3.6 | Hydrochloric Acid: pKa ≈ -7 | The weaker acidity of pamoic acid can influence the pH at the microenvironment of administration, potentially affecting local tissue tolerance. |
| Crystal Form | Often Crystalline[1] | Typically Crystalline | Polymorphism can affect solubility and dissolution rates, thereby influencing the pharmacokinetic and toxicological profiles. Consistent control of the crystalline form is crucial. |
Comparative Toxicology: In Vitro and In Vivo Assessments
A comprehensive toxicological evaluation is essential to characterize the safety profile of a novel pamoate salt. This involves a battery of in vitro and in vivo tests to assess potential cytotoxicity, genotoxicity, and systemic toxicity.
In Vitro Toxicity Profile
| Assay | Drug X Pamoate (Novel Salt) | Drug X Hydrochloride (Reference Salt) | Interpretation |
| Cytotoxicity (MTT Assay) | IC50: >100 µM | IC50: 50 µM | The lower in vitro cytotoxicity of the pamoate salt is likely due to its poor aqueous solubility, limiting cellular exposure in the assay. This may not reflect in vivo toxicity where prolonged exposure occurs. |
| Genotoxicity (Ames Test) | Negative | Negative | Both salts are non-mutagenic in the bacterial reverse mutation assay, indicating no induction of point mutations. |
| Genotoxicity (Chromosome Aberration) | Positive (at high concentrations) | Negative | Pamoic acid itself has been reported to induce chromosome aberrations in vitro at high concentrations[3]. This suggests a potential clastogenic risk for the pamoate salt, warranting further in vivo investigation. |
In Vivo Acute Toxicity
| Parameter | Drug X Pamoate (Novel Salt) | Drug X Hydrochloride (Reference Salt) | Interpretation |
| LD50 (Oral, Rat) | >2000 mg/kg | 500 mg/kg | The significantly higher LD50 for the pamoate salt is attributed to its low solubility and consequently, slower and lower systemic absorption following oral administration. |
| Local Tolerance (Intramuscular) | Mild to moderate inflammation and fibrosis at the injection site. | Minimal to no local reaction. | The low solubility of the pamoate salt can lead to the formation of a depot at the injection site, which may cause local tissue reactions. This is a critical consideration for long-acting injectable formulations. |
| Systemic Exposure (AUC) | Lower Cmax, Prolonged Tmax | Higher Cmax, Shorter Tmax | The pharmacokinetic profiles reflect the solubility differences. The sustained, lower systemic exposure of the pamoate salt may reduce the risk of acute systemic toxicity but could lead to chronic toxicity with repeated dosing. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of toxicological endpoints.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of Drug X Pamoate and Drug X Hydrochloride for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.[7][8][9][10][11] It is a biological assay to assess the mutagenic potential of chemical compounds.
-
Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 fraction).
-
Plate Incorporation Method: Add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer to 2 mL of molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ or trp+) and compare to the solvent control. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
Genotoxicity: In Vitro Chromosome Aberration Test
This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[12][13][14][15][16]
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells cultured in appropriate media.
-
Exposure: Treat cell cultures with at least three concentrations of the test substance for a short duration (e.g., 4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.
-
Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures.
-
Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain with Giemsa.
-
Microscopic Analysis: Analyze at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
In Vivo Acute Oral Toxicity (OECD 423)
The acute toxic class method is a stepwise procedure using a small number of animals per step to obtain information on the acute toxicity of a substance.[17][18][19]
-
Animal Selection: Use healthy, young adult female Wistar rats.
-
Dosing: Administer the test substance orally in a stepwise procedure with fixed doses of 5, 50, 300, and 2000 mg/kg. Start with a dose expected to be toxic.
-
Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The classification of the substance is based on the number of animals that die at a particular dose level.
Visualizing the Safety Evaluation Workflow
The following diagrams illustrate the key decision-making and experimental workflows in the safety evaluation of a novel pamoate salt.
Figure 1: Experimental workflow for safety evaluation.
Figure 2: Decision pathway for novel salt development.
Conclusion: A Balanced Approach to Salt Selection
The choice to develop a novel pamoate salt offers significant advantages, particularly for creating long-acting formulations. However, this decision must be accompanied by a thorough and comparative safety and toxicology evaluation. While the reduced aqueous solubility of a pamoate salt can mitigate the risk of acute systemic toxicity, it introduces the potential for local injection site reactions and necessitates a careful assessment of the genotoxic potential of the pamoate moiety itself.
A comprehensive understanding of the distinct physicochemical properties and a robust toxicological testing strategy, as outlined in this guide, are paramount for navigating the complexities of novel salt development. By carefully weighing the benefits and potential risks, researchers and drug development professionals can make informed decisions to ensure the safety and efficacy of new therapeutic entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. nib.si [nib.si]
- 8. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 9. oecd.org [oecd.org]
- 10. enamine.net [enamine.net]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 16. criver.com [criver.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]
- 19. bemsreports.org [bemsreports.org]
A Comparative Guide to the Performance of Generic Versus Innovator Pamoate Formulations
For researchers, scientists, and drug development professionals, establishing bioequivalence between a generic and an innovator drug is a critical step. This is particularly challenging for complex formulations like long-acting injectable (LAI) suspensions of pamoate salts. Pamoate salts are used to decrease the aqueous solubility of a drug, thereby extending its release profile. This guide provides a framework for benchmarking the performance of generic versus innovator pamoate formulations, using olanzapine pamoate as a representative example.
The Challenge of Pamoate Formulations
Olanzapine pamoate is a long-acting injectable antipsychotic used in the treatment of schizophrenia.[1][2][3] Its extended-release characteristic is achieved through the slow dissolution of the low-solubility pamoate salt in the muscle tissue following injection.[4] For a generic version to be approved, it must demonstrate that it is qualitatively and quantitatively the same (Q1/Q2) and that its performance is bioequivalent to the innovator product. This involves a comprehensive comparison of physicochemical attributes, in vitro release kinetics, and in vivo pharmacokinetics.[5][6]
The critical quality attributes that can significantly impact the performance of a pamoate suspension include particle size distribution, crystal form (polymorphism), and the formulation's excipients.[5][7] Any variation in these attributes can alter the dissolution rate and, consequently, the drug's absorption and clinical effect.
Logical Framework for Bioequivalence Assessment
The path to demonstrating bioequivalence for complex formulations like pamoate suspensions involves linking fundamental physicochemical properties to clinical performance. This relationship can be visualized as a logical progression where in vitro tests serve as a surrogate for in vivo behavior.
Caption: Logical flow from formulation attributes to clinical bioequivalence.
Key Experimental Protocols
Detailed and validated experimental methods are fundamental to a successful bioequivalence study. Below are protocols for essential in vitro and in vivo assessments.
In Vitro Dissolution Testing
Due to the poor solubility of pamoate salts, specialized dissolution methods are required to discriminate between formulations. The USP Apparatus 4 (Flow-Through Cell) is often preferred for long-acting injectable suspensions as it can better simulate in vivo clearance and maintain sink conditions.[8]
Objective: To compare the in vitro drug release profile of the generic (Test) and innovator (Reference) formulations over an extended period.
Methodology: USP Apparatus 4 (Flow-Through Cell)
-
Apparatus: USP Apparatus 4.
-
Dissolution Medium: Phosphate-buffered saline (PBS) at pH 7.4 with a surfactant (e.g., 0.5% w/v Tween 20 or Sodium Dodecyl Sulfate) to ensure sink conditions.[8][9] The medium should be de-aerated before use.
-
Temperature: 37 ± 0.5 °C.
-
Flow Rate: A low flow rate (e.g., 4-8 mL/min) is typically used to reflect the slow dissolution process in vivo.[10]
-
Sample Preparation: The suspension is carefully introduced into the flow-through cell, often with glass beads to ensure uniform distribution.
-
Sampling Times: Samples are collected at frequent intervals over an extended period (e.g., 1, 4, 8, 24, 48, 72 hours and continuing for several days) to characterize the complete release profile.
-
Analysis: The concentration of dissolved olanzapine in the collected fractions is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[6]
In Vivo Pharmacokinetic (PK) Study
The definitive test for bioequivalence is a clinical pharmacokinetic study. For olanzapine pamoate, this requires a multiple-dose, steady-state study in patients with schizophrenia, as mandated by regulatory agencies like the FDA.[11]
Objective: To compare the rate and extent of absorption of olanzapine from the Test and Reference formulations under steady-state conditions.
Methodology: Multiple-Dose, Parallel Group Study
-
Study Population: Patients with schizophrenia who are stable on a maintenance dose of the innovator olanzapine pamoate (e.g., 405 mg / 4-week regimen).[11]
-
Study Design: A multiple-dose, parallel-group design is recommended. Due to the very long half-life of the formulation (approximately 30 days), a crossover design is often impractical.[11][12]
-
Dosing: Patients receive the assigned formulation (Test or Reference) for a period sufficient to reach steady-state, which is typically around 3 months for olanzapine pamoate.[4]
-
Blood Sampling: After reaching steady-state, intensive pharmacokinetic blood samples are collected over a full dosing interval (e.g., 4 weeks).
-
PK Parameters: The primary endpoints are Cmax,ss (peak concentration at steady state) and AUCτ,ss (area under the curve over the dosing interval at steady state). Trough concentrations (Cmin,ss) are also critical.[11]
-
Bioequivalence Criteria: The 90% confidence interval for the geometric mean ratio (Test/Reference) of Cmax,ss and AUCτ,ss must fall within the range of 80.00% to 125.00%.[14][15]
Data Presentation: A Comparative Analysis
Clear, tabular data is essential for comparing the performance of generic and innovator products. The following tables present hypothetical but representative data for an olanzapine pamoate bioequivalence study.
Table 1: Comparative In Vitro Dissolution Profiles
This table shows the cumulative percentage of drug released over time. A key goal for the generic product is to match the release profile of the innovator.
| Time (Hours) | Innovator Formulation (% Released) | Generic Formulation (% Released) |
| 1 | 5.2 | 5.5 |
| 8 | 15.8 | 16.2 |
| 24 | 30.1 | 31.5 |
| 48 | 45.6 | 47.0 |
| 96 | 65.2 | 66.8 |
| 168 | 80.5 | 82.1 |
| 336 | 95.1 | 96.5 |
Table 2: Comparative Steady-State Pharmacokinetic Parameters
This table summarizes the key pharmacokinetic parameters from the in vivo study, which are used to formally assess bioequivalence.
| Parameter | Innovator Formulation (Mean ± SD) | Generic Formulation (Mean ± SD) | Ratio of Geometric Means (90% CI) |
| AUCτ,ss (ng·h/mL) | 15,100 ± 4500 | 14,950 ± 4300 | 99.0% (92.5% - 105.9%) |
| Cmax,ss (ng/mL) | 45.2 ± 12.5 | 46.5 ± 13.0 | 102.8% (94.6% - 111.5%) |
| Cmin,ss (ng/mL) | 19.5 ± 6.8 | 19.1 ± 6.5 | 97.9% (90.2% - 106.3%) |
Workflow and Mechanism Visualization
Understanding the experimental process and the drug's mechanism of action is crucial for development and evaluation.
Caption: Experimental workflow for generic pamoate formulation development.
Olanzapine is an atypical antipsychotic that exerts its effects by acting as an antagonist at multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[1][16][17] This dual antagonism is key to its efficacy in treating both positive and negative symptoms of schizophrenia.[2]
Caption: Simplified signaling pathway for olanzapine's mechanism of action.
References
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dissolution testing of a poorly soluble compound using the flow-through cell dissolution apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annexpublishers.com [annexpublishers.com]
- 14. ijpsr.com [ijpsr.com]
- 15. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Olanzapine? [synapse.patsnap.com]
Safety Operating Guide
Safe Disposal of Pamoic Acid Disodium Salt: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of pamoic acid disodium salt, a compound frequently used in pharmaceutical formulations.[1] Adherence to these guidelines will help mitigate risks and ensure that disposal is conducted in an environmentally responsible manner.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound salt with appropriate care. The toxicological properties of this material have not been fully investigated.[2] Therefore, caution is advised.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound salt. This includes:
-
Eye Protection: Wear chemical safety goggles or eyeglasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Use compatible, chemical-resistant gloves to prevent skin contact.[3] Wear appropriate protective clothing to minimize skin exposure.[2]
-
Respiratory Protection: To prevent respiratory tract irritation, use in a well-ventilated area and avoid generating dust.[2][4] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Handling:
-
Wash hands thoroughly after handling.[2]
-
Minimize dust generation and accumulation.[2]
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[2]
II. Spill and Accidental Release Procedures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate the Area: Alert personnel in the immediate vicinity of the spill.[4]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Prevent the spillage from entering drains or water courses.[4][5]
-
Cleanup:
III. Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound salt is through incineration by a licensed waste disposal company. Do not dispose of this chemical into drains or the environment.[5][6]
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[2] Consult state and local hazardous waste regulations to ensure complete and accurate classification.[2][6]
-
Packaging:
-
Place the waste this compound salt in a suitable, closed, and clearly labeled container.[5]
-
-
Disposal Method:
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Alternatively, entrust the disposal to a licensed waste disposal company.
-
-
Regulatory Compliance: All disposal activities must be in accordance with applicable federal, state, and local regulations.
IV. Quantitative Data Summary
While specific experimental data for disposal is not applicable, the following table summarizes key physical and chemical properties relevant to the safe handling and storage of this compound salt.
| Property | Value | Source |
| CAS Number | 6640-22-8 | [2][7][8] |
| Molecular Formula | C23H14Na2O6 | [3][8] |
| Molecular Weight | 432.33 g/mol | [8][9] |
| Appearance | Yellow powder | [2] |
| Solubility | Insoluble in Ethanol; ≥18 mg/mL in Water; ≥28.6 mg/mL in DMSO | [8] |
| Storage Temperature | Store at room temperature, desiccated. | [8] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
Caption: Logical workflow for the proper disposal of this compound Salt.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. biocrick.com [biocrick.com]
- 8. apexbt.com [apexbt.com]
- 9. Pamoic acid (disodium) | C23H14Na2O6 | CID 2723841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Pamoic Acid Disodium Salt
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Pamoic acid disodium salt, including detailed operational and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound salt is a yellow powder that may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this material have not been fully investigated, warranting careful handling.[1]
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound salt in various laboratory settings.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Solid Handling | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | NIOSH/MSHA approved respirator (e.g., N95) to minimize dust inhalation[2][3] |
| Lab coat or protective clothing | |||
| Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Work in a well-ventilated area or fume hood |
| Lab coat or protective clothing | |||
| Handling Solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Not generally required if handled in a well-ventilated area |
| Lab coat or protective clothing |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure a well-ventilated area, such as a chemical fume hood, is used for handling the solid form to minimize dust generation and accumulation.[1]
-
Assemble all necessary PPE as outlined in the table above.
-
Locate the nearest safety shower and eyewash station before beginning work.[2]
-
Have spill cleanup materials readily available.
2. Handling the Solid Compound:
-
Wear all required PPE before handling the container.
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound.
-
If weighing, do so in a fume hood or a ventilated balance enclosure.
-
Keep the container tightly closed when not in use.[1]
3. Preparing and Handling Solutions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Handle solutions over a spill tray to contain any potential leaks.
-
Clearly label all containers with the chemical name and any known hazards.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Remove any contaminated clothing promptly and wash it before reuse.[2]
Emergency Procedures: First Aid and Spills
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]
Spill Response:
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled material. Avoid generating dust.[1][4]
-
Place the collected material into a suitable, labeled container for disposal.[1]
-
Clean the spill area with a wet cloth or paper towels and place them in the disposal container.
-
-
Minor Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
Disposal Plan
Proper disposal of this compound salt and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material (excess solid, contaminated consumables, and spill cleanup materials) in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal Method:
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Alternatively, contact your institution's EHS office or a licensed professional waste disposal service to arrange for proper disposal in accordance with local, state, and federal regulations.[5]
-
Do not dispose of this compound salt down the drain or in the general trash.[2]
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can be disposed of according to institutional guidelines.
Workflow for Safe Handling of this compound Salt
Caption: Logical workflow for the safe handling of this compound salt.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
